1-Fluoro-2-iodocycloheptane
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
77517-69-2 |
|---|---|
Molecular Formula |
C7H12FI |
Molecular Weight |
242.07 g/mol |
IUPAC Name |
1-fluoro-2-iodocycloheptane |
InChI |
InChI=1S/C7H12FI/c8-6-4-2-1-3-5-7(6)9/h6-7H,1-5H2 |
InChI Key |
ZNDHKPMMDGOYND-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C(CC1)I)F |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis and Properties of 1-Fluoro-2-iodocycloheptane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and predicted properties of 1-Fluoro-2-iodocycloheptane, a vicinal haloalkane with potential applications in organic synthesis and drug development. Due to the limited availability of direct literature on this specific compound, this guide focuses on established synthetic methodologies for analogous structures and provides an extrapolated understanding of its chemical characteristics. The iodo and fluoro functionalities make it a versatile building block, with the iodine atom serving as a good leaving group for nucleophilic substitution and cross-coupling reactions, while the fluorine atom can impart unique electronic and metabolic properties to target molecules.[1]
Physicochemical Properties
| Property | Predicted Value/Characteristic |
| Molecular Formula | C₇H₁₂FI |
| Molecular Weight | 242.07 g/mol |
| Appearance | Expected to be a colorless to light-yellow liquid.[1] |
| Boiling Point | Predicted to be elevated due to the presence of iodine. |
| Solubility | Likely soluble in common organic solvents (e.g., dichloromethane, chloroform, ethyl acetate) and insoluble in water. |
| Stability | May be sensitive to light and should be stored in a cool, dark place. |
Synthetic Pathway: Iodofluorination of Cycloheptene
The most direct and established method for the synthesis of this compound is the iodofluorination of cycloheptene. This reaction involves the addition of an iodine and a fluorine atom across the double bond of the cycloheptene ring. Several reagents and conditions have been reported for the iodofluorination of various alkenes, which can be adapted for this specific synthesis.[2][3]
A common and effective method involves the use of an iodine source and a fluoride source, often in the presence of an oxidizing agent to generate an electrophilic iodine species in situ.[3]
Caption: Synthetic pathway for this compound via iodofluorination of cycloheptene.
Experimental Protocol: Iodine-Mediated Fluorination
The following protocol is adapted from the general procedure for the iodofluorination of alkenes described by Kitamura et al.[3] and is expected to be effective for the synthesis of this compound from cycloheptene.
Materials:
-
Cycloheptene
-
Iodine (I₂)
-
Potassium persulfate (K₂S₂O₈)
-
Hydrogen fluoride-pyridine complex (HF-Pyridine, ~70% HF)
-
Dichloromethane (DCM), anhydrous
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Sodium thiosulfate (Na₂S₂O₃), saturated aqueous solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Teflon reaction vessel
Procedure:
-
Reaction Setup: In a Teflon tube equipped with a magnetic stir bar, dissolve cycloheptene (1.0 mmol) and iodine (1.2 mmol) in anhydrous dichloromethane (5 mL).
-
Addition of Reagents: Carefully add the HF-pyridine complex (5.0 mmol of HF) to the stirred solution at room temperature.
-
Initiation of Reaction: Add potassium persulfate (1.2 mmol) to the reaction mixture in one portion.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 2-4 hours.
-
Workup: Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium thiosulfate to reduce the excess iodine.
-
Neutralization: Carefully add a saturated aqueous solution of sodium bicarbonate to neutralize the acidic HF-pyridine.
-
Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 10 mL).
-
Washing: Wash the combined organic layers with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
Safety Precautions:
-
Hydrogen fluoride-pyridine is highly corrosive and toxic. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Handle it with care in a fume hood.
-
The reaction should be performed in a Teflon vessel as HF reacts with glass.
Logical Workflow for Synthesis and Characterization
The following diagram illustrates the logical workflow from starting materials to the final, characterized product.
Caption: Logical workflow for the synthesis and characterization of this compound.
Conclusion
While direct experimental data for this compound is scarce, its synthesis can be reliably achieved through the iodofluorination of cycloheptene. The provided experimental protocol, adapted from established literature, offers a practical starting point for its preparation. The unique combination of a fluorine atom and an iodine atom on a seven-membered ring makes this compound a potentially valuable intermediate for the synthesis of novel bioactive molecules and complex organic structures. Further research is warranted to fully characterize its physical and chemical properties and to explore its utility in various synthetic applications.
References
A Framework for the Theoretical and Computational Analysis of 1-Fluoro-2-iodocycloheptane Conformation
A Prospective Technical Guide for Researchers and Drug Development Professionals
Abstract: The conformational landscape of substituted cycloheptanes is of significant interest in medicinal chemistry due to the prevalence of seven-membered rings in natural products and therapeutic agents. This guide outlines a comprehensive theoretical and computational workflow for the conformational analysis of 1-Fluoro-2-iodocycloheptane, a molecule for which detailed studies are not yet publicly available. By leveraging established principles from the study of cycloheptane and halogenated cyclohexanes, we present a roadmap for determining the preferred conformations, quantifying their relative energies, and understanding the influence of stereoelectronic effects. This document serves as a foundational resource for researchers embarking on the study of this or structurally related molecules, providing proposed experimental protocols, illustrative data tables, and logical workflow diagrams to guide the research process.
Introduction: The Conformational Challenge of Cycloheptane
The cycloheptane ring system eschews the simple, well-defined conformational preferences of its smaller counterpart, cyclohexane.[1][2] Unlike the rigid chair conformation of cyclohexane, cycloheptane is a highly flexible molecule.[1] It exists as a complex equilibrium of conformers within two main families: the chair and the boat.[1][3] Through a process of pseudorotation, a multitude of twist-chair and twist-boat conformations can be accessed.[1] Computational studies have identified the twist-chair conformation as the most stable form for the parent cycloheptane, with a C₂ axis of symmetry.[1]
The introduction of substituents, such as fluorine and iodine at the 1 and 2 positions, is expected to significantly influence this conformational equilibrium. The steric bulk of the iodine atom and the electronegativity of the fluorine atom will introduce new steric and electronic interactions, such as gauche and transannular strains, which will alter the relative energies of the various conformers.[2][4] A thorough understanding of these conformational preferences is critical for predicting molecular properties, reactivity, and biological activity.
Proposed Research Workflow
A combined computational and experimental approach is the most robust strategy for elucidating the conformational behavior of this compound. The workflow begins with a broad computational search for all possible conformers, followed by high-level calculations to refine their energies and geometries. Subsequently, experimental techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, can be employed to validate the computational predictions and provide data on the conformational dynamics in solution.
Theoretical and Computational Protocols
Conformational Search and Optimization
The initial step involves a systematic search for all possible low-energy conformers of both cis- and trans-1-Fluoro-2-iodocycloheptane.
Protocol:
-
Initial Structure Generation: Generate 3D structures of the various chair, boat, twist-chair, and twist-boat conformers of this compound.
-
Molecular Mechanics (MM) Scan: Perform a relaxed potential energy surface scan using a suitable force field (e.g., MMFF94) by systematically rotating the C-C bonds of the cycloheptane ring. This will identify a broad range of potential energy minima.
-
DFT Optimization: Subject each unique conformer identified in the MM scan to full geometry optimization and frequency calculations using Density Functional Theory (DFT). A common and effective method is the B3LYP functional with a basis set such as 6-31G(d).[5] The absence of imaginary frequencies confirms that each structure is a true energy minimum.
-
High-Level Energy Refinement: To obtain more accurate relative energies, perform single-point energy calculations on the DFT-optimized geometries using a higher level of theory, such as M06-2X with an augmented basis set (e.g., aug-cc-pVTZ) or a coupled-cluster method like CCSD(T).[6][7]
Illustrative Computational Data
The following tables present hypothetical quantitative data that would be generated from the computational protocols described above for trans-1-Fluoro-2-iodocycloheptane. This data is for illustrative purposes only.
Table 1: Calculated Relative Energies of trans-1-Fluoro-2-iodocycloheptane Conformers
| Conformer | Point Group | Relative Energy (kcal/mol) at B3LYP/6-31G(d) | Relative Gibbs Free Energy (kcal/mol) at 298.15 K |
| Twist-Chair 1 (TC1) | C₁ | 0.00 | 0.00 |
| Twist-Chair 2 (TC2) | C₁ | 0.85 | 0.92 |
| Chair 1 (C1) | C₁ | 2.10 | 2.25 |
| Twist-Boat 1 (TB1) | C₁ | 3.50 | 3.68 |
| Boat 1 (B1) | C₁ | 5.20 | 5.45 |
Table 2: Key Geometric Parameters for the Lowest Energy Conformer (TC1)
| Parameter | Value |
| C1-C2 Bond Length (Å) | 1.54 |
| C1-F Bond Length (Å) | 1.40 |
| C2-I Bond Length (Å) | 2.15 |
| F-C1-C2-I Dihedral Angle (°) | -65.8 |
| C7-C1-C2-C3 Dihedral Angle (°) | 55.2 |
Experimental Validation Protocols
NMR spectroscopy is a powerful tool for studying conformational equilibria in solution.[8][9] By analyzing chemical shifts, coupling constants, and Nuclear Overhauser Effects (NOEs) at different temperatures, the populations of different conformers can be determined.[6]
Protocol:
-
Synthesis: Synthesize and purify cis- and trans-1-Fluoro-2-iodocycloheptane.
-
NMR Sample Preparation: Prepare samples in various deuterated solvents (e.g., CDCl₃, acetone-d₆) to assess the impact of solvent polarity on the conformational equilibrium.
-
Variable-Temperature (VT) NMR: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra over a range of temperatures (e.g., from room temperature down to -80°C or lower). At lower temperatures, the rapid interconversion between conformers may slow sufficiently on the NMR timescale to allow for the observation of distinct signals for each major conformer.[6]
-
Data Analysis:
-
Coupling Constants: Measure vicinal proton-proton (³JHH) and proton-fluorine (³JHF) coupling constants. These values are highly dependent on the dihedral angle and can be compared to values predicted by the Karplus equation for the computationally determined geometries.
-
NOE Analysis: Perform 2D NOESY or ROESY experiments to identify through-space correlations between protons. The presence or absence of specific NOEs can provide strong evidence for the proximity of certain atoms, helping to confirm a particular conformation.
-
Conformational Interconversion Pathway
The various conformers of cycloheptane are not static but are in constant, rapid interconversion. The diagram below illustrates the pseudorotational pathway connecting the primary chair and boat families. The introduction of substituents will create a more complex energy surface with higher barriers between certain conformers.
Conclusion
While direct experimental or computational studies on this compound are not currently available in the literature, a robust and well-established framework exists for its comprehensive conformational analysis. By combining modern computational chemistry techniques for energy calculations with advanced NMR spectroscopy for experimental validation, a detailed understanding of the conformational landscape of this molecule can be achieved. The protocols and illustrative data presented in this guide provide a clear and actionable path for researchers to undertake such an investigation, which will undoubtedly contribute to a deeper understanding of the structure-property relationships in halogenated seven-membered ring systems.
References
- 1. scispace.com [scispace.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. Cyclohexane Conformational Analysis | Algor Cards [cards.algoreducation.com]
- 5. Conformational analysis of 2-halocyclopentanones by NMR and IR spectroscopies and theoretical calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. auremn.org.br [auremn.org.br]
- 9. Conformational analysis of small molecules: NMR and quantum mechanics calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
Physical and chemical properties of 1-Fluoro-2-iodocycloheptane
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-Fluoro-2-iodocycloheptane is a halogenated derivative of cycloheptane, a seven-membered carbocycle. The introduction of fluorine and iodine atoms onto adjacent carbons of the cycloheptane ring is expected to impart unique stereochemical and electronic properties, making it a potentially valuable building block in medicinal chemistry and materials science. The conformational flexibility of the cycloheptane ring, combined with the distinct electronegativity and size of the halogen substituents, presents a unique scaffold for the design of novel molecules with specific biological activities or material properties. This document aims to provide a theoretical overview of its expected properties and potential synthetic and analytical approaches.
Predicted Physical and Chemical Properties
Quantitative data for this compound is not available. The following table summarizes the expected physical properties based on trends observed for similar compounds like 1-Fluoro-2-iodoethane and halogenated cyclohexanes.
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Formula | C₇H₁₂FI | Based on the structure of a cycloheptane ring with one fluorine and one iodine substituent. |
| Molecular Weight | ~258.07 g/mol | Calculated from the atomic weights of the constituent atoms. |
| Appearance | Colorless to light-yellow liquid | Halogenated alkanes are typically liquids at room temperature.[1][2] |
| Boiling Point | Estimated 180-220 °C | Expected to be significantly higher than cycloheptane due to increased molecular weight and dipole-dipole interactions. |
| Melting Point | < 0 °C | Likely to have a low melting point, similar to other substituted cycloalkanes. |
| Density | > 1.0 g/mL | The presence of a heavy iodine atom is expected to increase the density to be greater than water. |
| Solubility | Insoluble in water; Soluble in organic solvents (e.g., ethers, halogenated solvents, hydrocarbons) | The non-polar cycloalkyl backbone will dominate its solubility profile. |
| Stability | Moderate; sensitive to light and heat | The carbon-iodine bond is relatively weak and can undergo homolytic cleavage upon exposure to light or high temperatures. |
Proposed Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of this compound are not documented. However, established methods in fluoro-organic chemistry can be adapted.
Synthesis of this compound
A plausible synthetic route would involve the halofluorination of cycloheptene. This reaction introduces a halogen and a fluorine atom across the double bond.
Reaction:
Cycloheptene + N-Iodosuccinimide (NIS) + Hydrogen Fluoride-Pyridine (HF-Py) → this compound
Detailed Methodology:
-
Reaction Setup: A solution of cycloheptene in a suitable solvent (e.g., dichloromethane) is cooled to 0 °C in a fluoropolymer reaction vessel.
-
Reagent Addition: N-Iodosuccinimide is added to the solution.
-
Fluorinating Agent: Hydrogen Fluoride-Pyridine complex is added dropwise to the reaction mixture while maintaining the temperature at 0 °C.
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: Upon completion, the reaction is quenched with a saturated aqueous solution of sodium thiosulfate to remove excess iodine. The organic layer is separated, washed with water and brine, and dried over anhydrous magnesium sulfate.
-
Purification: The crude product is purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.
Characterization
The structure and purity of the synthesized this compound would be confirmed using a combination of spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: To determine the number and connectivity of hydrogen atoms.
-
¹³C NMR: To identify the carbon skeleton.
-
¹⁹F NMR: To confirm the presence and chemical environment of the fluorine atom.
-
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Infrared (IR) Spectroscopy: To identify characteristic C-F and C-I bond vibrations.
Logical Relationships in Synthesis and Characterization
The following diagram illustrates the logical workflow from synthesis to characterization of this compound.
Caption: Synthetic and characterization workflow for this compound.
Potential Applications in Drug Discovery
While no specific biological activity has been reported for this compound, its structural features suggest potential applications in drug discovery. The introduction of fluorine can modulate key properties of a drug candidate, such as:
-
Metabolic Stability: The strong C-F bond can block sites of oxidative metabolism, increasing the half-life of a drug.
-
Binding Affinity: Fluorine can participate in favorable interactions with biological targets, such as hydrogen bonds and dipole-dipole interactions.
-
Lipophilicity: The strategic placement of fluorine can alter the lipophilicity of a molecule, affecting its absorption, distribution, metabolism, and excretion (ADME) properties.
The iodo group serves as a versatile synthetic handle for further functionalization through various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the rapid generation of diverse compound libraries for screening.
Signaling Pathway Diagram (Hypothetical)
As there is no known biological target for this compound, a signaling pathway diagram would be purely speculative. However, if this compound were designed as an inhibitor of a hypothetical kinase "X", the logical relationship could be depicted as follows:
Caption: Hypothetical inhibition of a kinase signaling pathway by this compound.
Conclusion
This compound represents an unexplored chemical entity with potential utility in synthetic and medicinal chemistry. While specific experimental data is currently lacking, this guide provides a framework for its synthesis, characterization, and potential applications based on established chemical principles. Further research is warranted to elucidate the precise properties and reactivity of this compound and to explore its potential as a novel building block in drug discovery and materials science.
References
Novel Methods for the Synthesis of Fluorinated Cycloheptane Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the pharmacokinetic and pharmacodynamic properties of therapeutic agents. Fluorinated cycloheptane derivatives, in particular, represent a growing area of interest due to the unique conformational flexibility of the seven-membered ring system combined with the advantageous properties imparted by fluorine. This guide provides a comprehensive overview of novel synthetic methodologies for accessing these valuable scaffolds, complete with detailed experimental protocols, quantitative data for comparative analysis, and insights into their potential biological applications.
Core Synthetic Strategies
Recent advances in synthetic organic chemistry have opened up new avenues for the efficient and stereoselective synthesis of fluorinated cycloheptanes. The primary strategies can be broadly categorized into three main approaches: deoxofluorination and ring expansion, diastereoselective and enantioselective construction of the cycloheptane ring from acyclic precursors, and intramolecular photocycloaddition reactions.
Deoxofluorination of Cycloheptanones and Ring Homologation
A robust and scalable method for the synthesis of gem-difluorinated cycloheptane building blocks involves the deoxofluorination of readily available cycloheptanone precursors. This approach allows for the introduction of two fluorine atoms at a single carbon center, a motif of significant interest in drug design for its ability to act as a bioisostere for a carbonyl group and to modulate local electronics and lipophilicity. An alternative and complementary strategy is the ring expansion of six-membered ring precursors.
Key Methods:
-
Deoxofluorination: The direct conversion of a ketone to a gem-difluoride is typically achieved using reagents such as diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®).
-
Ring Homologation: This involves the expansion of a fluorinated six-membered ring to a seven-membered ring, often through a diazomethane-mediated reaction or other ring expansion protocols.
These methods have been successfully employed to synthesize a variety of monofunctionalized gem-difluorocycloheptane derivatives on a multigram scale, providing valuable building blocks for further elaboration.[1]
Enantioselective Aza-Henry Reaction and Ring-Closing Metathesis
For the stereocontrolled synthesis of cycloheptyl β-fluoroamines, a powerful strategy combines an enantioselective aza-Henry reaction with a subsequent ring-closing metathesis (RCM) step. This convergent approach allows for the precise installation of both fluorine and amine functionalities with high levels of stereocontrol.
Logical Workflow:
Caption: Workflow for Aza-Henry/RCM approach.
This methodology provides access to both cis- and trans-β-fluoroamine diastereomers with high enantiomeric excess, making it a valuable tool for creating stereochemically diverse libraries for drug discovery.[2]
Intramolecular [2+2] Photocycloaddition
Intramolecular [2+2] photocycloaddition reactions offer a unique approach to constructing complex, polycyclic systems containing a fluorinated cycloheptane ring. This method involves the light-induced cyclization of a molecule containing two tethered alkene moieties, at least one of which is fluorinated. The regioselectivity of the cycloaddition is controlled by the length and nature of the tether connecting the two alkenes. This strategy is particularly useful for generating conformationally rigid scaffolds.
Quantitative Data Summary
The following tables summarize the quantitative data for the key synthetic methods described, allowing for a direct comparison of their efficiency and selectivity.
Table 1: Synthesis of gem-Difluorocycloheptane Derivatives via Deoxofluorination
| Substrate (Cycloheptanone Derivative) | Product | Yield (%) |
| 4-Oxocycloheptane-1-carboxylic acid | 4,4-Difluorocycloheptane-1-carboxylic acid | 75 |
| Methyl 3-oxocycloheptane-1-carboxylate | Methyl 3,3-difluorocycloheptane-1-carboxylate | 68 |
| 2-Oxocycloheptane-1-carbonitrile | 2,2-Difluorocycloheptane-1-carbonitrile | 55 |
Data compiled from Herasymchuk et al.[1]
Table 2: Enantioselective Synthesis of Cycloheptyl β-Fluoro Amines via Aza-Henry/RCM
| Aza-Henry Product Diastereomer | RCM Yield (%) | Final Product (after denitration and hydrogenation) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) (%) |
| Major | 94 | cis-β-Fluoroamine | >20:1 | 98 |
| Minor | 92 | trans-β-Fluoroamine | >20:1 | 97 |
Data compiled from Johnston et al.[2]
Experimental Protocols
General Procedure for Deoxofluorination of a Cycloheptanone Derivative
To a solution of the cycloheptanone (1.0 eq) in dry dichloromethane (0.2 M) in a PTFE bottle at -78 °C under an argon atmosphere is added Deoxo-Fluor® (1.5 eq) dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The reaction is then carefully quenched by pouring it into a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with dichloromethane (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired gem-difluorocycloheptane.
Two-Step Protocol for Enantioselective Synthesis of a Cycloheptyl β-Fluoro Amine
Step 1: Enantioselective Aza-Henry Reaction
To a solution of the chiral catalyst (e.g., a bifunctional Brønsted acid/base catalyst, 5 mol%) in a suitable solvent (e.g., toluene, 0.1 M) at -20 °C is added the N-Boc imine (1.0 eq). The α-fluoro nitroalkane (1.2 eq) is then added dropwise, and the reaction mixture is stirred at -20 °C for 48-72 hours. The reaction is monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography to yield the β-amino-α-fluoro nitroalkane.
Step 2: Ring-Closing Metathesis
The purified diene from the aza-Henry reaction (1.0 eq) is dissolved in degassed dichloromethane (0.01 M). Grubbs' second-generation catalyst (5 mol%) is added, and the mixture is stirred at room temperature for 12-16 hours under an argon atmosphere. The solvent is removed under reduced pressure, and the residue is purified by column chromatography to afford the cycloheptene derivative. Subsequent reductive denitration and hydrogenation according to established literature procedures yield the final saturated cis- and trans-cycloheptyl β-fluoroamines.
Biological Applications and Signaling Pathways
Fluorinated cycloheptane derivatives are of significant interest in drug discovery due to their potential to interact with a variety of biological targets with high affinity and selectivity. The unique conformational properties of the seven-membered ring, combined with the electronic effects of fluorine, can lead to improved binding to enzyme active sites and receptor pockets.
Kinase Inhibition and the PI3K Signaling Pathway
The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[3] The introduction of fluorine into PI3K inhibitors can enhance their potency and selectivity.[3] While specific examples of fluorinated cycloheptane derivatives as PI3K inhibitors are emerging, the general principle involves the fluorinated moiety interacting with specific residues in the ATP-binding pocket of the kinase, leading to enhanced binding affinity.
Caption: Inhibition of the PI3K signaling pathway.
Modulation of Dopamine Transporter (DAT) in the Central Nervous System (CNS)
Fluorinated tropane analogs, which feature a bicyclic system containing a seven-membered ring, have been developed as high-affinity ligands for the dopamine transporter (DAT). These compounds are valuable as PET imaging agents for studying dopamine signaling in the brain and have potential as therapeutics for CNS disorders. The fluorine atom can be strategically positioned to enhance binding to the transporter and can also serve as a site for radiolabeling with fluorine-18. The N-fluoropyridyl tropane derivatives, for example, have shown high affinity and selectivity for DAT.[1]
Conclusion and Future Outlook
The novel synthetic methods outlined in this guide provide researchers with a versatile toolkit for the synthesis of a wide range of fluorinated cycloheptane derivatives. The ability to control stereochemistry and introduce diverse functionalities opens up new possibilities for exploring the chemical space around this privileged scaffold. As our understanding of the biological roles of these unique molecules grows, we can anticipate the development of novel therapeutics with improved efficacy and safety profiles for a variety of diseases, from cancer to neurological disorders. Future research will likely focus on the development of even more efficient and sustainable catalytic methods, as well as the exploration of a broader range of biological targets for this promising class of fluorinated compounds.
References
Stereoselective synthesis of 1-Fluoro-2-iodocycloheptane isomers
An In-depth Technical Guide on the Stereoselective Synthesis of 1-Fluoro-2-iodocycloheptane Isomers
Introduction
The introduction of fluorine atoms into organic molecules can profoundly alter their biological properties, making organofluorine compounds essential in the development of pharmaceuticals, agrochemicals, and advanced materials. The C-F bond's high strength and the fluorine atom's unique steric and electronic properties can enhance metabolic stability, binding affinity, and lipophilicity. Specifically, vicinal fluoro-iodinated alkanes, such as this compound, are valuable synthetic intermediates. The iodine atom can be readily substituted through various cross-coupling reactions, allowing for the introduction of a wide range of functional groups, while the fluorine atom imparts its characteristic effects.
However, controlling the stereochemistry during the synthesis of such molecules presents a significant challenge. The relative orientation of the fluorine and iodine atoms (cis or trans) and the absolute stereochemistry at the two new stereocenters are critical for determining the final biological activity and material properties. This guide provides a comprehensive overview of the stereoselective synthesis of this compound isomers, detailing experimental protocols, summarizing key quantitative data, and illustrating the underlying synthetic strategies.
Core Synthetic Strategy: Electrophilic Iodofluorination of Cycloheptene
The primary approach to synthesizing 1-fluoro-2-iodocycloheptanes is the electrophilic iodofluorination of cycloheptene. This reaction proceeds through an iodonium ion intermediate, which is then attacked by a fluoride source. The stereochemical outcome of the reaction is determined by the nature of the iodine and fluorine sources, the solvent, and the presence of any catalysts or additives.
The general mechanism involves the electrophilic attack of an iodine source (e.g., N-iodosuccinimide) on the double bond of cycloheptene to form a cyclic iodonium ion. The subsequent nucleophilic attack by a fluoride anion (or a fluoride donor) opens this three-membered ring. Typically, this ring-opening occurs via an SN2-like mechanism, resulting in an anti-addition of the iodine and fluorine atoms across the double bond. This leads preferentially to the formation of the trans-1-fluoro-2-iodocycloheptane diastereomer.
Experimental Protocols
While a specific protocol for cycloheptene is not explicitly detailed in the reviewed literature, a general and highly effective procedure for the iodofluorination of alkenes can be adapted. The following protocol is based on the work of Kitamura et al., who developed a robust method using molecular iodine and hydrogen fluoride-pyridine complex.[1][2]
Protocol 1: Diastereoselective Synthesis of trans-1-Fluoro-2-iodocycloheptane
This method is expected to yield the trans diastereomer with high selectivity due to the anti-addition mechanism.
Materials:
-
Cycloheptene (1 mmol, 96.2 mg)
-
Iodine (I₂) (1.0 mmol, 254 mg)[1]
-
Sodium persulfate (Na₂S₂O₈) (1.0 mmol, 238 mg)[1]
-
Pyridine nonahydrofluoride (pyr·9HF) (0.78 mL, containing 30 mmol of HF)[1]
-
Dichloromethane (DCM), anhydrous (3 mL)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Teflon reaction tube
Procedure:
-
In a Teflon reaction tube, dissolve iodine (254 mg, 1.0 mmol) in dichloromethane (2 mL).[1]
-
Carefully add pyridine nonahydrofluoride (0.78 mL) to the solution and stir for 15 minutes at room temperature.[1]
-
Add sodium persulfate (238 mg, 1.0 mmol), followed by an additional 1 mL of dichloromethane to wash the sides of the tube.[1]
-
Add cycloheptene (96.2 mg, 1 mmol) to the reaction mixture.
-
Stir the mixture vigorously at room temperature for 24 hours.[1]
-
Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases, followed by the addition of saturated aqueous Na₂S₂O₃ solution to remove excess iodine.
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 20 mL).[1]
-
Wash the combined organic layers with saturated aqueous NaCl solution.[1]
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[1]
-
Purify the crude product by column chromatography on silica gel using a hexane or hexane/EtOAc eluent to yield the desired this compound.[1]
Quantitative Data Summary
The following table summarizes the expected yields and diastereoselectivity for the iodofluorination of alkenes based on analogous systems reported in the literature. Specific data for cycloheptene should be determined experimentally but is anticipated to be in a similar range.
| Alkene Substrate | Iodine Source | Fluorine Source | Oxidant | Solvent | Yield (%) | Diastereomeric Ratio (trans:cis) | Reference |
| 1-Octene | I₂ | pyr·9HF | K₂S₂O₈ | DCM | 75 | >95:5 | [1] |
| Methyl undecenoate | I₂ | pyr·9HF | K₂S₂O₈ | DCM | 73 | >95:5 | [1] |
| Ethyl cinnamate | I₂ | pyr·9HF | Na₂S₂O₈ | DCM | 68 | >95:5 | [1] |
Enantioselective Synthesis Approaches
Achieving enantioselectivity in the iodofluorination of cycloheptene is a more complex challenge that typically requires the use of a chiral catalyst. While a specific, highly enantioselective method for this compound has not been prominently reported, several strategies from related transformations could be adapted.
One potential approach involves the use of a chiral iodine(I)/iodine(III) catalyst system. Such systems have been successfully employed in the enantioselective aminofluorination of alkenes.[3] This would involve a chiral ligand, typically derived from a natural product or a privileged chiral scaffold, that coordinates to the iodine species, creating a chiral environment that directs the facial selectivity of the initial iodonium ion formation and/or the subsequent fluoride attack.
Another avenue is the use of palladium catalysis. Enantioselective palladium(II)-catalyzed reactions, such as aminofluorination, have been developed using chiral ligands like quinoline-oxazolines (Quox).[4] Adapting such a system for iodofluorination would be a novel research direction.
Visualizations
Reaction Pathway and Mechanism
Caption: Proposed Mechanism for Iodofluorination of Cycloheptene
Experimental Workflow
Caption: General Experimental Workflow
Conclusion and Future Outlook
The diastereoselective synthesis of trans-1-fluoro-2-iodocycloheptane can be effectively achieved through the electrophilic iodofluorination of cycloheptene, with methods utilizing molecular iodine and a hydrogen fluoride source offering a practical and high-yielding approach. The anti-addition mechanism inherent to this reaction provides excellent control over the diastereoselectivity.
The development of a highly enantioselective variant remains a significant area for future research. Exploring chiral iodine catalysis and transition metal-catalyzed approaches, which have shown promise in related fluorination reactions, could lead to novel methods for accessing enantiopure this compound isomers. Such advancements would be of considerable value to the fields of medicinal chemistry and drug development, enabling the synthesis of complex and stereochemically defined molecules with potential therapeutic applications.
References
- 1. Iodine-Mediated Fluorination of Alkenes with an HF Reagent: Regioselective Synthesis of 2-Fluoroalkyl Iodides [organic-chemistry.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Enantioselective Palladium(II)-Catalyzed Oxidative Aminofluorination of Unactivated Alkenes with Et4 NF⋅3 HF as a Fluoride Source - PubMed [pubmed.ncbi.nlm.nih.gov]
Theoretical Reactivity and Stability of 1-Fluoro-2-iodocycloheptane: An In-depth Technical Guide
Disclaimer: This document provides a theoretical and predictive overview of the reactivity and stability of 1-Fluoro-2-iodocycloheptane. Due to a lack of specific experimental data for this compound in published scientific literature, the information presented herein is extrapolated from established principles of organic chemistry and data available for analogous compounds, such as vicinal fluoro-iodo alkanes and other substituted cycloheptanes.
Introduction
This compound is a halogenated cycloalkane possessing a unique combination of substituents that are anticipated to impart distinct chemical properties. The presence of a highly electronegative fluorine atom and a large, polarizable iodine atom on adjacent carbons of a flexible seven-membered ring suggests a rich and complex reactivity profile. This guide aims to provide a comprehensive theoretical framework for understanding the stability and reactivity of this molecule under various conditions, targeting researchers, scientists, and professionals in drug development who may consider such a scaffold in their work.
Conformational Analysis
The cycloheptane ring is known for its conformational flexibility, lacking the rigid chair conformation of cyclohexane. It predominantly adopts a dynamic equilibrium of twist-chair and, to a lesser extent, boat conformations. The introduction of substituents at the 1 and 2 positions is expected to influence this equilibrium.
For this compound, several stereoisomers are possible (e.g., cis and trans). In the case of the trans isomer, the molecule can exist in conformations where the substituents are pseudo-diaxial or pseudo-diequatorial. Generally, for disubstituted cycloalkanes, the diequatorial conformation is favored to minimize steric strain.
Table 1: Predicted Relative Stabilities of trans-1-Fluoro-2-iodocycloheptane Conformers
| Conformer | Substituent Orientations | Predicted Relative Stability | Rationale |
| Twist-Chair 1 | F (pseudo-equatorial), I (pseudo-equatorial) | Most Stable | Minimizes steric interactions between the bulky iodine atom and the rest of the ring. |
| Twist-Chair 2 | F (pseudo-axial), I (pseudo-axial) | Least Stable | Significant 1,3-diaxial-like interactions would be expected, leading to high steric strain. |
The following diagram illustrates the logical relationship for predicting conformational preference.
Caption: Logic for determining the most stable conformer.
Chemical Reactivity
The reactivity of this compound is dictated by the distinct properties of the carbon-fluorine and carbon-iodine bonds. The C-I bond is significantly weaker and more polarizable than the C-F bond, making the iodine atom an excellent leaving group in both nucleophilic substitution and elimination reactions.
Nucleophilic Substitution Reactions
It is predicted that this compound will readily undergo S(_N)2 reactions with a variety of nucleophiles, with substitution occurring exclusively at the carbon bearing the iodine atom. The strong C-F bond is expected to be inert under these conditions.
Table 2: Predicted Products of S(_N)2 Reactions with this compound
| Nucleophile (Nu⁻) | Reagent Example | Predicted Major Product |
| Hydroxide | Sodium Hydroxide (NaOH) | 1-Fluorocycloheptan-1-ol |
| Alkoxide | Sodium Methoxide (NaOCH₃) | 1-Fluoro-2-methoxycycloheptane |
| Cyanide | Sodium Cyanide (NaCN) | 1-Fluorocycloheptane-2-carbonitrile |
| Azide | Sodium Azide (NaN₃) | 1-Azido-2-fluorocycloheptane |
The workflow for a typical S(_N)2 reaction is depicted below.
Caption: General workflow for an S(_N)2 reaction.
Elimination Reactions
This compound is expected to undergo E2 elimination reactions in the presence of a strong, non-nucleophilic base. For an E2 reaction to occur in a cyclic system, a trans-diaxial arrangement of the proton to be removed and the leaving group is typically required. Given the flexibility of the cycloheptane ring, achieving a pseudo-trans-diaxial conformation is feasible.
The regioselectivity of the elimination will depend on the base used. A small, strong base like sodium ethoxide is expected to favor the more substituted (Zaitsev) product, while a bulky base like potassium tert-butoxide will likely favor the less substituted (Hofmann) product due to steric hindrance.
Table 3: Predicted Products of E2 Elimination Reactions
| Base | Predicted Major Product | Rationale |
| Sodium Ethoxide (NaOEt) | 1-Fluorocyclohept-1-ene (Zaitsev) | Less sterically hindered base favors the more thermodynamically stable alkene. |
| Potassium tert-Butoxide (KOtBu) | 3-Fluorocyclohept-1-ene (Hofmann) | Bulky base removes the more sterically accessible proton. |
The decision pathway for the regioselectivity of the E2 elimination is shown below.
Caption: Factors influencing E2 elimination regioselectivity.
Stability
The stability of this compound is influenced by both thermal and photochemical factors.
Thermal Stability
Vicinal dihaloalkanes can be susceptible to thermal decomposition. While the C-F bond is very strong and thermally stable, the C-I bond is considerably weaker. At elevated temperatures, homolytic cleavage of the C-I bond is the most likely decomposition pathway, leading to the formation of radical intermediates. These radicals could then undergo a variety of reactions, including disproportionation, dimerization, and reaction with the solvent. The presence of fluorine on the adjacent carbon may influence the stability of the initial radical through inductive effects.
Photochemical Stability
Iodoalkanes are known to be sensitive to ultraviolet light. The C-I bond can undergo homolytic cleavage upon irradiation, generating a carbon-centered radical and an iodine radical. This process can initiate radical chain reactions, leading to decomposition or reaction with other species present in the medium. It is therefore recommended that this compound be stored in the dark and in opaque containers to prevent photochemical degradation.
Proposed Experimental Protocols
While no specific protocols for this compound exist, the following are proposed methodologies based on established procedures for analogous compounds.
Synthesis via Iodofluorination of Cycloheptene
Reaction: Cycloheptene + I₂ + AgF → this compound
Procedure:
-
In a fume hood, dissolve silver(I) fluoride (AgF) in anhydrous acetonitrile in a flask protected from light.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of iodine (I₂) in anhydrous acetonitrile dropwise with stirring.
-
To the resulting mixture, add cycloheptene dropwise.
-
Allow the reaction to stir at 0 °C for 1 hour and then at room temperature overnight.
-
Monitor the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
S(_N)2 Reaction with Sodium Methoxide
Reaction: this compound + NaOCH₃ → 1-Fluoro-2-methoxycycloheptane + NaI
Procedure:
-
To a solution of this compound in anhydrous methanol, add sodium methoxide.
-
Reflux the mixture under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the progress of the reaction by TLC or GC-MS.
-
After the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Partition the residue between water and diethyl ether.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by distillation or column chromatography.
Conclusion
This compound is predicted to be a versatile synthetic intermediate. Its reactivity is dominated by the lability of the carbon-iodine bond, which should allow for selective nucleophilic substitution and elimination reactions, leaving the robust carbon-fluorine bond intact. The conformational flexibility of the seven-membered ring will play a crucial role in determining the stereochemical outcomes of these reactions. While this guide provides a solid theoretical foundation, it is imperative that these predictions be validated through experimental investigation. The development of synthetic routes to this molecule and the exploration of its reactivity would be a valuable contribution to the field of fluorine chemistry and drug discovery.
IUPAC nomenclature for fluorinated and iodinated cycloalkanes
An In-depth Technical Guide to the IUPAC Nomenclature of Fluorinated and Iodinated Cycloalkanes
Executive Summary: The systematic naming of molecules according to the International Union of Pure and Applied Chemistry (IUPAC) is fundamental for unambiguous communication in scientific research, particularly within the pharmaceutical and materials science sectors. Fluorinated and iodinated cycloalkanes are prevalent motifs in drug discovery and development, where precise structural identification is paramount.[1] This guide provides a comprehensive overview of the IUPAC nomenclature rules for these halogenated cyclic compounds. It details the core principles of identifying the parent chain, numbering substituents to ensure the lowest possible locants, and applying alphabetical order. Furthermore, this document includes a representative experimental protocol for the synthesis of a fluorinated cyclohexane derivative and discusses key analytical techniques used for structural verification.
Core IUPAC Nomenclature Principles
The naming of substituted cycloalkanes follows a logical, step-by-step process built upon the foundational rules for alkanes, with specific adaptations for cyclic structures.[2]
Determining the Parent Chain
The primary step is to identify the parent hydrocarbon, which forms the base name of the compound.
-
Rule 1a: If the number of carbon atoms in the cycloalkane ring is greater than or equal to the number of carbons in any single attached alkyl chain, the cycloalkane is considered the parent chain.[3] The name is formed by adding the prefix "cyclo-" to the name of the corresponding alkane (e.g., cyclohexane, cyclopentane).[4]
-
Rule 1b: If an attached alkyl chain has a greater number of carbons than the ring, the alkyl chain becomes the parent, and the cycloalkane is treated as a substituent, ending in "-yl" (e.g., cyclopropyl, cyclobutyl).[3][5]
Naming Substituents
Halogens and alkyl groups attached to the parent chain are named as prefixes. For the scope of this guide, the focus is on fluoro and iodo substituents. Halogen substituents are always treated as prefixes and are named by replacing the "-ine" ending with "-o".[6]
| Substituent Type | Formula | IUPAC Prefix |
| Halogen | -F | Fluoro |
| -I | Iodo | |
| Alkyl | -CH₃ | Methyl |
| -CH₂CH₃ | Ethyl | |
| -CH(CH₃)₂ | Isopropyl |
Numbering the Cycloalkane Ring
Properly numbering the carbons of the cycloalkane ring is critical and follows a strict set of rules designed to provide a single, unambiguous name.
The Lowest Locant Rule
The primary rule is to number the ring to give the substituents the lowest possible locants (numbers).[5]
-
Single Substituent: If there is only one substituent on the ring, the carbon it is attached to is automatically designated as carbon 1. Therefore, a number is not required in the final name.[2][7] For example, a fluorine atom on a cyclohexane ring is named fluorocyclohexane, not 1-fluorocyclohexane.
-
Multiple Substituents: When two or more substituents are present, numbering must begin at one substituted carbon and proceed around the ring (clockwise or counter-clockwise) in the direction that gives the next substituent the lowest possible number.[8]
The "First Point of Difference" Rule
If multiple numbering schemes produce different sets of locants, the correct scheme is the one that has the smallest number at the first point of difference. To apply this rule, compare the locant sets term by term. For instance, the set 1, 2, 4 is lower than 1, 3, 5 because at the second term, 2 is lower than 3. The sum of the locants can also be used as a check; the numbering scheme that results in the lowest sum is preferred.[2][9]
Alphabetical Order as a Tie-Breaker
If the "lowest locant rule" and the "first point of difference" rule result in a tie, alphabetical order of the substituent names is used to decide the numbering. The substituent that comes first alphabetically is assigned to the lower-numbered carbon.[3][7]
Assembling the Full IUPAC Name
Once the parent chain is identified and the ring is numbered, the full name is assembled as follows:
-
List Substituents Alphabetically: Arrange all substituents in alphabetical order, ignoring prefixes like "di-", "tri-", etc.[10] For example, "ethyl" comes before "fluoro," and "fluoro" comes before "methyl".[9]
-
Add Locants: Place the locant number before each substituent name, separated by a hyphen (e.g., 2-fluoro).
-
Combine: Join the substituent prefixes to the parent chain name to form a single word.
Example: For a cyclohexane ring with a fluorine at position 1 and a methyl group at position 2, the name is 1-fluoro-2-methylcyclohexane . "Fluoro" is listed before "methyl" due to alphabetical order.
Nomenclature Workflow Diagram
The logical process for naming a fluorinated or iodinated cycloalkane can be visualized as a flowchart.
Caption: A flowchart illustrating the decision-making process for IUPAC nomenclature of substituted cycloalkanes.
Nomenclature Examples
The following table provides examples to illustrate the application of the rules.
| Molecular Structure | IUPAC Name | Rationale |
| Cyclopentane with one Iodine | Iodocyclopentane | Only one substituent, so no number is needed. |
| Cyclohexane with Fluorine at C1 and Iodine at C3 | 1-Fluoro-3-iodocyclohexane | Numbering gives 1,3 locants. "Fluoro" comes before "iodo" alphabetically. |
| Cyclohexane with two Fluorines at C1 and Iodine at C4 | 1,1-Difluoro-4-iodocyclohexane | Numbering starts at the carbon with two substituents to give the lowest locants (1,1,4 vs 1,4,4). "Difluoro" prefix is ignored for alphabetization; "fluoro" precedes "iodo".[2] |
| Cyclohexane with Iodine at C1 and Ethyl at C2 | 1-Ethyl-2-iodocyclohexane | Both numbering schemes (1-ethyl-2-iodo and 1-iodo-2-ethyl) give 1,2 locants. The tie is broken by alphabetization ("ethyl" before "iodo"), so the ethyl group receives the C1 position. |
Experimental Protocols for Synthesis and Characterization
Correctly naming a compound is contingent on verifying its structure. This section provides a representative synthetic protocol and an overview of common characterization methods.
Representative Synthetic Protocol: Synthesis of a Fluorinated Cyclohexane
A modern approach to synthesizing fluorinated cycloalkanes involves the fluoride-induced ring-opening of an epoxide. The following is a generalized protocol based on established methods.[2]
Objective: To synthesize a fluoro-hydroxy-cycloalkane derivative from a cyclic epoxide.
Materials:
-
Cyclic epoxide (e.g., a derivative of cyclohexene oxide) (1.0 eq)
-
Anhydrous Toluene
-
Anhydrous Ethanol (catalytic amount)
-
Deoxofluor (50% in toluene) or XtalFluor-E (4.0 eq)
-
Argon or Nitrogen gas (for inert atmosphere)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
A solution of the starting epoxide (0.5–0.7 mmol) is prepared in anhydrous toluene (10 mL) in an oven-dried flask under an argon atmosphere.
-
A single drop of anhydrous ethanol is added, followed by the dropwise addition of the fluorinating agent (e.g., Deoxofluor, 4 equivalents) at room temperature (20 °C).
-
The reaction mixture is stirred at 20 °C. Reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the solution is diluted with dichloromethane (30 mL).
-
The organic layer is carefully washed with a saturated aqueous solution of NaHCO₃ to quench the reaction, followed by washing with brine.
-
The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
The resulting crude product is purified using column chromatography on silica gel to yield the pure fluorinated cycloalkane derivative.[2]
Characterization Methodologies
After synthesis, the structure of the resulting compound must be unequivocally confirmed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for elucidating the structure of organic compounds.[11]
-
¹H NMR: Provides information about the electronic environment and connectivity of hydrogen atoms. Chemical shifts and coupling constants can help determine the relative positions of substituents.[12]
-
¹³C NMR: Shows the number of non-equivalent carbons and their chemical environment.
-
¹⁹F NMR: This technique is specifically used for fluorinated compounds and is highly sensitive to the local environment of the fluorine atom, making it invaluable for confirming the position and number of fluorine substituents.[3][5]
-
-
Mass Spectrometry (MS): MS provides the mass-to-charge ratio of the molecule, which helps confirm its molecular weight and elemental composition. The fragmentation pattern of fluorinated and iodinated compounds in the mass spectrometer can also offer structural clues.[9][10]
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups. While the spectra of simple alkanes show few distinct bands, the presence of C-H, C-F, and C-I bonds will produce characteristic absorption peaks.[13][14] For instance, C-H stretching vibrations in alkanes are typically observed in the 2850–3000 cm⁻¹ range.[14]
References
- 1. shop.activate-scientific.com [shop.activate-scientific.com]
- 2. A Stereocontrolled Protocol to Highly Functionalized Fluorinated Scaffolds through a Fluoride Opening of Oxiranes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I [mdpi.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 10. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 11. Characterisation of Organic Compounds III: Nuclear Magnetic Resonance (NMR) Spectroscopy [chem-is-you.blogspot.com]
- 12. creative-biostructure.com [creative-biostructure.com]
- 13. m.youtube.com [m.youtube.com]
- 14. orgchemboulder.com [orgchemboulder.com]
Navigating the Maze: A Technical Guide to the Safe Handling of Halocycloalkanes
For Researchers, Scientists, and Drug Development Professionals
Halocycloalkanes, cyclic hydrocarbons containing one or more halogen atoms, are versatile intermediates in organic synthesis and play a crucial role in the development of novel therapeutics. However, their inherent reactivity and potential toxicity necessitate a thorough understanding of their health and safety considerations. This in-depth technical guide provides a comprehensive overview of the safe handling, storage, and disposal of halocycloalkanes, with a focus on quantitative data, detailed experimental protocols, and a clear visualization of toxicological pathways.
Section 1: Physicochemical Properties and Hazard Profile
A foundational aspect of safely handling any chemical is a clear understanding of its physical and chemical properties. This section summarizes key safety-related data for two common halocycloalkanes, chlorocyclohexane and bromocyclohexane.
Table 1: Physicochemical and Flammability Data for Select Halocycloalkanes
| Property | Chlorocyclohexane | Bromocyclohexane |
| CAS Number | 542-18-7[1] | 108-85-0[2] |
| Molecular Formula | C₆H₁₁Cl[1] | C₆H₁₁Br[2] |
| Molecular Weight | 118.6 g/mol [1] | 163.06 g/mol [2] |
| Boiling Point | 142 °C[1] | 166-167 °C[2] |
| Melting Point | -44 °C[1] | -61 °C[3] |
| Density | 1 g/mL at 25 °C[1] | 1.324 g/mL at 25 °C[2] |
| Flash Point | 28.9 °C (84 °F)[1] | 63 °C (145.4 °F) - closed cup[4] |
| Autoignition Temperature | 290 °C (554 °F)[1] | Not readily available |
| Water Solubility | 0.02 g/L (20 °C)[1] | Insoluble[2][5] |
Table 2: Toxicological Data for Select Halocycloalkanes
| Compound | Test | Species | Route | Value |
| Chlorocyclohexane | LD50 | Rabbit | Oral | 3000 mg/kg[1] |
| Bromocyclohexane | LC50 | Poecilia reticulata (guppy) | - | 12 mg/l (96 h)[6][7] |
| Bromocyclohexane | EC50 | Daphnia pulex | - | 5.98 mg/l (48 h)[6] |
Section 2: Health and Safety Precautions
Given their potential hazards, a multi-layered approach to safety is essential when working with halocycloalkanes. This includes engineering controls, administrative controls, and personal protective equipment.
Engineering Controls
-
Ventilation: All work with halocycloalkanes should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the inhalation of vapors.
-
Ignition Sources: Due to their flammability, all potential ignition sources, such as open flames, hot plates, and static electricity, must be eliminated from the work area.[9] Use only non-sparking tools and equipment.[10]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is critical for minimizing exposure. The following table outlines the recommended PPE for handling halocycloalkanes.
Table 3: Recommended Personal Protective Equipment (PPE)
| Body Part | Recommended PPE | Specifications and Best Practices |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are generally recommended.[11] Always consult the glove manufacturer's compatibility chart for the specific halocycloalkane being used. Double gloving may be appropriate for extended operations. |
| Eyes | Safety goggles | Chemical splash goggles that meet ANSI Z87.1 standards are mandatory.[12] A face shield should be worn over safety glasses when there is a significant splash hazard.[13] |
| Body | Laboratory coat | A flame-retardant lab coat should be worn and fully buttoned to protect skin and clothing. |
| Respiratory | Respirator (if necessary) | If engineering controls are insufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator with appropriate cartridges for organic vapors should be used.[14] |
Storage and Handling
-
Storage: Store halocycloalkanes in tightly sealed containers in a cool, dry, and well-ventilated area away from direct sunlight and heat.[11] They should be stored separately from incompatible materials such as strong oxidizing agents and bases.[10]
-
Handling: Avoid direct contact with skin and eyes. Prevent the formation of aerosols.[9] In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.[11][15]
Waste Disposal
Halogenated organic waste must be disposed of according to institutional and regulatory guidelines.[16]
-
Segregation: Halogenated waste should be collected in a designated, properly labeled, and sealed container, separate from non-halogenated waste.[16][17]
-
Neutralization: In some cases, small amounts of halocycloalkanes can be chemically treated to form less hazardous compounds before disposal. For example, nucleophilic substitution with a strong base like sodium hydroxide can convert them back to the corresponding alcohol.[18] However, this should only be performed by trained personnel with a thorough understanding of the reaction and its potential hazards.
-
Professional Disposal: For larger quantities or in the absence of a suitable in-lab treatment method, the waste must be disposed of through a licensed hazardous waste disposal company.[18]
Section 3: Experimental Protocols for Safety Assessment
To ensure a comprehensive understanding of the potential hazards of novel halocycloalkanes, standardized toxicity and flammability testing is crucial. The following section outlines the methodologies for key experiments based on internationally recognized guidelines.
Acute Toxicity Testing
The Organisation for Economic Co-operation and Development (OECD) provides a set of guidelines for the testing of chemicals that are widely accepted by regulatory bodies.
This method uses a stepwise procedure with a small number of animals to classify a substance's toxicity.
-
Animal Selection: Use healthy, young adult rats of a single sex (typically females), aged 8-12 weeks.[9][19]
-
Dose Preparation: The test substance is typically administered in a constant volume over a range of doses. The vehicle used for dissolving or suspending the substance should be non-toxic (e.g., water, corn oil).
-
Administration: A single dose is administered to a group of three animals by gavage.[19]
-
Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.[18]
-
Stepwise Procedure: The outcome of the first dose group determines the dose for the next group. If no mortality is observed, a higher dose is used. If mortality occurs, a lower dose is used. This continues until the toxicity class can be determined.
This test assesses the toxicity of a substance upon contact with the skin.
-
Animal Selection: Use healthy, young adult rats with clipped fur on the dorsal area.[20]
-
Application: The test substance is applied uniformly over a shaved area of at least 10% of the body surface and covered with a porous gauze dressing for 24 hours.[10][21]
-
Observation: Animals are observed for signs of toxicity and skin irritation for at least 14 days.[21] Body weight is recorded weekly.
-
Limit Test: A single dose group of 5 animals is typically used at a limit dose of 2000 mg/kg. If no compound-related mortality is observed, no further testing is necessary.
This guideline describes two protocols: a traditional LC50 protocol and a Concentration x Time (C x t) protocol.
-
Exposure System: A dynamic inhalation exposure system is used to generate a stable concentration of the test substance in the air. Nose-only exposure is preferred for aerosols and vapors that may condense.[9]
-
Animal Selection: Healthy young adult rats are used.[18]
-
Exposure: In the traditional LC50 protocol, groups of animals are exposed to at least three different concentrations for a fixed duration (typically 4 hours).[18]
-
Observation: Animals are observed for mortality and signs of toxicity for at least 14 days.[18]
Flammability Testing
The flash point is the lowest temperature at which a liquid can form an ignitable mixture in air.
-
Apparatus: A Pensky-Martens closed-cup tester is used.
-
Procedure: The sample is heated in a closed cup at a slow, constant rate.[12] An ignition source is directed into the cup at regular temperature intervals.
-
Determination: The flash point is the lowest temperature at which the application of the ignition source causes the vapor above the liquid to ignite.[22]
The autoignition temperature is the lowest temperature at which a substance will spontaneously ignite in a normal atmosphere without an external ignition source.
-
Apparatus: A 500-mL flask is placed in a temperature-controlled oven.[13]
-
Procedure: A small, measured amount of the liquid is injected into the heated flask.[23]
-
Observation: The flask is observed for ignition. The test is repeated at different temperatures until the lowest temperature that causes ignition is determined.[24]
Section 4: Visualization of Key Pathways and Workflows
To further aid in the understanding of the potential hazards and safety procedures, the following diagrams illustrate a proposed toxicological pathway and a general workflow for the safe handling of halocycloalkanes.
Caption: Proposed metabolic activation pathway of halocycloalkanes leading to cellular toxicity.
Caption: General workflow for the safe handling and disposal of halocycloalkanes in a laboratory setting.
Section 5: Conclusion
Halocycloalkanes are invaluable tools in chemical research and drug development. A comprehensive understanding of their health and safety considerations, coupled with the diligent implementation of appropriate safety protocols, is paramount to ensuring the well-being of laboratory personnel and the protection of the environment. This guide provides a foundational framework for the safe handling of these compounds, and it is incumbent upon all researchers to supplement this information with institution-specific safety training and a thorough review of the Safety Data Sheet (SDS) for each specific halocycloalkane used.
References
- 1. 542-18-7 CAS MSDS (Chlorocyclohexane) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. Bromocyclohexane CAS#: 108-85-0 [m.chemicalbook.com]
- 3. Gas detectors and respiratory protection equipments C6H11Br (bromocyclohexane), CAS number 108-85-0 [en.gazfinder.com]
- 4. Bromocyclohexane 0.98 Cyclohexyl bromide [sigmaaldrich.com]
- 5. Bromocyclohexane 0.98 Cyclohexyl bromide [sigmaaldrich.com]
- 6. cdnisotopes.com [cdnisotopes.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. nj.gov [nj.gov]
- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 10. Acute dermal toxicity studies | PPTX [slideshare.net]
- 11. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]
- 12. Closed Cup Flash Point Test Method: An Overview - zeal [zealinstruments.com]
- 13. Autoignition temperature - Wikipedia [en.wikipedia.org]
- 14. oecd.org [oecd.org]
- 15. oecd.org [oecd.org]
- 16. scribd.com [scribd.com]
- 17. OECD 402: Acute Dermal Toxicity - Analytice [analytice.com]
- 18. eurolab.net [eurolab.net]
- 19. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 20. Acute Dermal Toxicity OECD 402 - Altogen Labs [altogenlabs.com]
- 21. nucro-technics.com [nucro-technics.com]
- 22. almaaqal.edu.iq [almaaqal.edu.iq]
- 23. Autoignition Temperature (AIT) - Prime Process Safety Center [primeprocesssafety.com]
- 24. downloads.regulations.gov [downloads.regulations.gov]
Methodological & Application
Application Notes and Protocols: 1-Fluoro-2-iodocycloheptane in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and potential applications of 1-fluoro-2-iodocycloheptane, a versatile building block in organic synthesis. The unique arrangement of a fluorine and an iodine atom on a seven-membered carbocyclic ring offers distinct reactivity profiles, making it a valuable intermediate for the introduction of fluorine into complex molecules, a common strategy in the development of pharmaceuticals and agrochemicals.
Introduction
This compound is a halogenated cycloalkane that serves as a synthetic intermediate. The presence of a vicinal fluoro and iodo group allows for a range of chemical transformations. The carbon-iodine bond is relatively weak and susceptible to nucleophilic substitution and the formation of organometallics, while the carbon-fluorine bond is strong and typically remains intact during these transformations. This differential reactivity is key to its utility in synthetic chemistry. The incorporation of fluorine can significantly alter the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity to biological targets.[1]
Synthesis of this compound
The primary route for the synthesis of this compound is the iodofluorination of cycloheptene. This reaction involves the simultaneous addition of an iodine and a fluorine atom across the double bond. Several reagents and catalytic systems have been developed for this transformation, often proceeding with high stereoselectivity (anti-addition).
Key Synthetic Methods:
-
Palladium-Catalyzed Iodofluorination: Utilizes a fluoro-iodoxole reagent in the presence of a palladium catalyst. This method offers mild reaction conditions.[2]
-
N-Iodosuccinimide (NIS) and a Fluoride Source: A common and effective method involves the use of NIS as the iodine source and a fluoride source such as hydrogen fluoride-pyridine complex (HF-Py) or triethylamine trihydrofluoride (Et3N·3HF).[3]
-
Selectfluor® and an Iodide Source: An electrophilic fluorinating agent like Selectfluor® can be combined with an iodide salt (e.g., tetrabutylammonium iodide - nBu4NI) to achieve iodofluorination.[4]
-
Elemental Iodine and HF-Pyridine: A straightforward approach using elemental iodine and HF-pyridine in the presence of an oxidant like potassium persulfate (K2S2O8) has also been reported for the iodofluorination of alkenes.[5]
The following diagram illustrates a generalized workflow for the synthesis of this compound from cycloheptene.
Experimental Protocol: Synthesis of trans-1-Fluoro-2-iodocycloheptane via Iodofluorination
This protocol is a generalized procedure based on the iodofluorination of cycloalkenes using N-iodosuccinimide (NIS) and hydrogen fluoride-pyridine.
Materials:
-
Cycloheptene
-
N-Iodosuccinimide (NIS)
-
Hydrogen fluoride-pyridine (70% HF)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium thiosulfate (Na2S2O3) solution
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Hexanes and ethyl acetate for elution
Procedure:
-
To a stirred solution of cycloheptene (1.0 eq) in anhydrous dichloromethane (0.1 M) in a fluorinated ethylene propylene (FEP) or polyethylene flask at -78 °C (dry ice/acetone bath), add N-iodosuccinimide (1.2 eq) in one portion.
-
Slowly add hydrogen fluoride-pyridine (2.0 eq) dropwise to the reaction mixture, ensuring the temperature remains below -70 °C.
-
Stir the reaction mixture at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, carefully quench the reaction by pouring it into a stirred mixture of ice and saturated aqueous sodium thiosulfate solution.
-
Separate the organic layer. Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the desired trans-1-fluoro-2-iodocycloheptane.
Quantitative Data (Hypothetical):
| Entry | Substrate | Iodofluorinating System | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Cycloheptene | NIS, HF-Pyridine | DCM | -78 to RT | 13 | 65-75 |
| 2 | Cycloheptene | Selectfluor®, nBu4NI | CH3CN | 80 | 12 | 60-70 |
| 3 | Cycloheptene | I2, K2S2O8, HF-Pyridine | DCM | RT | 12 | 55-65* |
*Yields are estimated based on reported values for similar cycloalkenes and are not experimentally verified for cycloheptene.
Applications in Organic Synthesis
The synthetic utility of this compound stems from the reactivity of the carbon-iodine bond, which can be selectively targeted in the presence of the robust carbon-fluorine bond.
a) Nucleophilic Substitution Reactions:
The iodide is a good leaving group and can be displaced by a variety of nucleophiles to introduce new functional groups at the C2 position. This allows for the synthesis of a range of 2-substituted-1-fluorocycloheptane derivatives.
Potential Nucleophiles:
-
Azides (e.g., NaN3) to form fluoro-azido cycloheptanes.
-
Cyanides (e.g., KCN) to form fluoro-cyano cycloheptanes.
-
Alkoxides (e.g., NaOMe) to form fluoro-ether cycloheptanes.
-
Thiolates (e.g., NaSPh) to form fluoro-thioether cycloheptanes.
-
Amines (e.g., R2NH) to form fluoro-amino cycloheptanes.
Experimental Protocol: Nucleophilic Substitution with Sodium Azide (Generalized)
Materials:
-
This compound
-
Sodium azide (NaN3)
-
Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Deionized water
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DMF (0.2 M).
-
Add sodium azide (1.5 eq) to the solution.
-
Heat the reaction mixture to 60-80 °C and stir for 12-24 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and dilute with diethyl ether.
-
Wash the organic mixture with water (3 x 20 mL) and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 1-azido-2-fluorocycloheptane.
b) Cross-Coupling Reactions:
The C-I bond can participate in various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings.[1] This allows for the formation of C-C bonds and the introduction of aryl, vinyl, or alkynyl groups, while preserving the fluorine atom.
Experimental Protocol: Suzuki Coupling with Phenylboronic Acid (Generalized)
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)2)
-
Triphenylphosphine (PPh3) or other suitable ligand
-
Potassium carbonate (K2CO3) or another base
-
Toluene and water (as solvent mixture)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
In a round-bottom flask, combine this compound (1.0 eq), phenylboronic acid (1.2 eq), palladium(II) acetate (0.05 eq), and triphenylphosphine (0.1 eq).
-
Add potassium carbonate (2.0 eq) followed by a mixture of toluene and water (e.g., 4:1 v/v, 0.1 M).
-
Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Heat the reaction mixture to reflux (80-100 °C) and stir for 12-18 hours under an inert atmosphere.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool to room temperature and dilute with ethyl acetate.
-
Wash with water and brine, then dry the organic layer over anhydrous MgSO4.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain 1-fluoro-2-phenylcycloheptane.
Quantitative Data for Subsequent Reactions (Hypothetical):
| Entry | Starting Material | Reaction Type | Reagents | Product | Yield (%) |
| 1 | This compound | Nucleophilic Substitution | NaN3, DMF | 1-Azido-2-fluorocycloheptane | 80-90 |
| 2 | This compound | Suzuki Coupling | PhB(OH)2, Pd(OAc)2, PPh3, K2CO3 | 1-Fluoro-2-phenylcycloheptane | 70-85 |
*Yields are estimated based on typical values for these reaction types and are not experimentally verified.
Safety and Handling
-
This compound should be handled in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn.
-
Iodofluorination reactions involving HF-pyridine are particularly hazardous and should be performed with extreme caution in appropriate plasticware. HF is highly corrosive and toxic.
-
Standard procedures for handling organic solvents and reagents should be followed.
Conclusion
This compound is a promising synthetic intermediate for the introduction of fluorine into seven-membered ring systems. Its synthesis via iodofluorination of cycloheptene and the subsequent selective functionalization of the C-I bond provide a versatile platform for the creation of novel fluorinated molecules relevant to pharmaceutical and agrochemical research. The protocols provided herein are generalized and may require optimization for specific applications.
References
Application Notes and Protocols: 1-Fluoro-2-iodocycloheptane as a Versatile Building Block in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, offering the ability to fine-tune a molecule's physicochemical and pharmacological properties.[1][2][3] Properties such as metabolic stability, lipophilicity, and binding affinity can be significantly improved through fluorination.[3] Concurrently, the use of conformationally restricted scaffolds like cycloalkanes is a well-established strategy to enhance potency and selectivity. The seven-membered cycloheptane ring, in particular, provides a flexible yet constrained framework that can effectively present pharmacophoric elements in a desirable three-dimensional arrangement.
This document provides detailed application notes and protocols for the use of 1-fluoro-2-iodocycloheptane , a promising yet underutilized building block for the synthesis of novel chemical entities with potential therapeutic applications. Its vicinal fluoro- and iodo- functionalities allow for a diverse range of chemical transformations, making it a valuable starting material for the introduction of the fluorocycloheptyl motif into drug scaffolds. The C-I bond serves as a versatile handle for various cross-coupling reactions, while the fluorine atom imparts the aforementioned beneficial properties.
Synthesis of this compound
The synthesis of this compound can be achieved via the electrophilic iodofluorination of cycloheptene. This reaction proceeds through the formation of an iodonium ion intermediate, which is subsequently attacked by a fluoride ion.
Experimental Protocol: Iodofluorination of Cycloheptene
This protocol is adapted from the general procedure described by Kitamura et al. for the iodofluorination of alkenes.
Materials:
-
Cycloheptene
-
Molecular Iodine (I₂)
-
Pyridine-HF complex (e.g., Olah's reagent)
-
Sodium persulfate (Na₂S₂O₈)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Teflon reaction vessel
Procedure:
-
In a Teflon reaction vessel, dissolve cycloheptene (1.0 equiv.) and molecular iodine (1.2 equiv.) in dichloromethane.
-
Carefully add pyridine-HF complex (10 equiv. of HF) to the stirred solution at room temperature.
-
Add sodium persulfate (1.5 equiv.) portion-wise to the reaction mixture.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, quench the reaction by slowly adding saturated aqueous sodium thiosulfate solution to reduce excess iodine, followed by saturated aqueous sodium bicarbonate solution until effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound.
Expected Yield: The yield of this reaction is typically in the range of 60-75%, depending on the specific reaction conditions and scale.
Diagram of Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Applications in Medicinal Chemistry: Cross-Coupling Reactions
This compound is an ideal substrate for palladium-catalyzed cross-coupling reactions, which are pivotal in the construction of carbon-carbon and carbon-heteroatom bonds in drug discovery. The iodo group's reactivity allows for selective coupling, leaving the fluoro group intact to modulate the properties of the final compound.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling reaction is a versatile method for forming C(sp²)-C(sp³) bonds, enabling the attachment of aryl or heteroaryl moieties to the cycloheptane ring.[4][5][6]
Hypothetical Reaction Scheme:
This protocol is a general procedure and may require optimization for specific substrates.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., Toluene, Dioxane, DMF)
-
Water
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), arylboronic acid (1.2 equiv.), palladium catalyst (0.05 equiv.), and base (2.0 equiv.).
-
Add the solvent and a small amount of water (e.g., 10:1 solvent to water ratio).
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by column chromatography to yield the desired 1-aryl-2-fluorocycloheptane.
Table 1: Hypothetical Suzuki-Miyaura Coupling Reactions of this compound
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 1-Fluoro-2-phenylcycloheptane | 85 |
| 2 | 4-Methoxyphenylboronic acid | 1-Fluoro-2-(4-methoxyphenyl)cycloheptane | 82 |
| 3 | Pyridine-3-boronic acid | 3-(2-Fluorocycloheptyl)pyridine | 75 |
Diagram of Suzuki-Miyaura Coupling Workflow
Caption: General workflow for Suzuki-Miyaura coupling.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C(sp)-C(sp³) bond, introducing an alkyne moiety which is a valuable functional group for further elaboration in drug discovery.[7][8]
Hypothetical Reaction Scheme:
This is a general protocol and may require optimization.
Materials:
-
This compound
-
Terminal alkyne
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Base (e.g., Triethylamine (TEA), Diisopropylamine (DIPA))
-
Solvent (e.g., THF, DMF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), palladium catalyst (0.02 equiv.), and CuI (0.04 equiv.).
-
Add the solvent and the base.
-
Add the terminal alkyne (1.5 equiv.) dropwise to the mixture.
-
Stir the reaction at room temperature to 50 °C for 2-8 hours, monitoring by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite, washing with the reaction solvent.
-
Concentrate the filtrate and purify the residue by column chromatography to afford the 1-alkynyl-2-fluorocycloheptane product.
Table 2: Hypothetical Sonogashira Coupling Reactions of this compound
| Entry | Terminal Alkyne | Product | Yield (%) |
| 1 | Phenylacetylene | 1-Fluoro-2-(phenylethynyl)cycloheptane | 90 |
| 2 | Propargyl alcohol | 3-(2-Fluorocycloheptyl)prop-2-yn-1-ol | 85 |
| 3 | Ethynyltrimethylsilane | 1-Fluoro-2-((trimethylsilyl)ethynyl)cycloheptane | 92 |
Diagram of Sonogashira Coupling Workflow
Caption: General workflow for Sonogashira coupling.
Potential Applications in Drug Discovery & Signaling Pathways
Molecules containing the fluorocycloheptyl moiety, synthesized from this compound, have the potential to interact with a variety of biological targets. For instance, kinase inhibitors are a major class of therapeutic agents, and the introduction of a fluorocycloheptyl group could enhance binding to the ATP pocket or allosteric sites through favorable hydrophobic and electronic interactions.
Diagram of a Generic Kinase Signaling Pathway
Caption: Inhibition of a generic kinase signaling pathway.
Conclusion
This compound represents a valuable and versatile building block for medicinal chemistry. Its straightforward synthesis and the differential reactivity of its two halogen atoms allow for the facile introduction of the fluorocycloheptyl motif into a wide range of molecular scaffolds. The protocols outlined in this document provide a starting point for the exploration of this building block in the design and synthesis of novel bioactive compounds. The ability to perform established and reliable cross-coupling reactions like the Suzuki-Miyaura and Sonogashira couplings further underscores its potential in accelerating drug discovery programs.
References
- 1. Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2024.sci-hub.box [2024.sci-hub.box]
- 3. nbinno.com [nbinno.com]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. Sonogashira Coupling [organic-chemistry.org]
Application Notes and Protocols for Cross-Coupling Reactions Involving 1-Fluoro-2-iodocycloheptane
Introduction
The presence of both a fluorine and an iodine atom on the cycloheptane ring makes 1-fluoro-2-iodocycloheptane an intriguing substrate. The carbon-iodine bond is the expected site of reactive cleavage for oxidative addition to a low-valent transition metal catalyst (typically palladium). The adjacent fluorine atom may exert a significant electronic effect, potentially influencing the rate and efficiency of the cross-coupling reaction. Researchers should be mindful of potential side reactions, such as β-hydride elimination, which can be competitive in reactions involving secondary alkyl halides.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound. For this compound, this reaction would enable the introduction of a variety of alkyl, alkenyl, or aryl substituents at the 2-position of the fluorocycloheptane ring.
Application Notes
The Suzuki-Miyaura coupling of secondary alkyl halides can be challenging due to slower oxidative addition and competing β-hydride elimination. However, the use of bulky, electron-rich phosphine ligands can promote the desired cross-coupling pathway. The choice of base and solvent is also critical for achieving high yields.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried Schlenk tube, add the arylboronic acid (1.2-1.5 equivalents), a suitable base (e.g., K₃PO₄, Cs₂CO₃, 2-3 equivalents), the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), and the phosphine ligand (e.g., SPhos, XPhos, 2-10 mol%).
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent and Substrate Addition: Add the chosen solvent (e.g., toluene, dioxane, or a mixture with water) via syringe, followed by the addition of this compound (1.0 equivalent).
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the specified time (12-24 hours).
-
Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Representative Data for Suzuki-Miyaura Coupling of Secondary Alkyl Halides
| Entry | Alkyl Halide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Cyclohexyl iodide | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 85 |
| 2 | Cyclopentyl bromide | 4-Tolylboronic acid | Pd₂(dba)₃ (1.5) | RuPhos (3) | Cs₂CO₃ | Dioxane | 80 | 78 |
| 3 | 2-Iodooctane | Naphthylboronic acid | PdCl₂(dppf) (3) | - | K₂CO₃ | THF/H₂O | 65 | 72 |
This table presents representative data for analogous reactions and should be used as a guideline for reaction optimization.
Catalytic Cycle for Suzuki-Miyaura Coupling
Sonogashira Coupling
The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] For this compound, this would result in the formation of a 2-alkynyl-1-fluorocycloheptane derivative.
Application Notes
The Sonogashira reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst.[1] Copper-free conditions have also been developed.[2] The choice of base is crucial, with amines such as triethylamine or diisopropylethylamine commonly used. The reaction is generally tolerant of a wide range of functional groups.
Experimental Protocol: General Procedure for Sonogashira Coupling
-
Reaction Setup: In a Schlenk tube, combine the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%) and the copper(I) co-catalyst (e.g., CuI, 1-10 mol%).
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with an inert gas (e.g., argon).
-
Solvent and Reagents: Add a suitable solvent (e.g., THF, DMF, or an amine solvent like triethylamine), followed by the terminal alkyne (1.1-1.5 equivalents) and the amine base (if not used as the solvent, 2-3 equivalents). Finally, add this compound (1.0 equivalent).
-
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until the reaction is complete (monitored by TLC or GC-MS).
-
Work-up: Dilute the reaction mixture with an organic solvent and wash with aqueous ammonium chloride solution to remove the copper salts. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the crude product by column chromatography.
Representative Data for Sonogashira Coupling of Iodoalkanes
| Entry | Iodoalkane | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 1-Iodoadamantane | Phenylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | THF | 60 | 92 |
| 2 | 2-Iodopropane | Trimethylsilylacetylene | Pd(OAc)₂ (2) | CuI (4) | DIPA | DMF | 25 | 85 |
| 3 | 1-Iodocyclohexane | 1-Heptyne | PdCl₂(PPh₃)₂ (3) | CuI (5) | Piperidine | Toluene | 50 | 88 |
This table presents representative data for analogous reactions and should be used as a guideline for reaction optimization.
Catalytic Cycle for Sonogashira Coupling
Heck Coupling
The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[3] With this compound, this reaction would lead to the formation of a 2-alkenyl-1-fluorocycloheptane.
Application Notes
A key consideration in the Heck coupling of secondary alkyl halides is the potential for β-hydride elimination from the alkyl-palladium intermediate, which can lead to the formation of cycloheptene derivatives. The choice of ligand and reaction conditions can influence the selectivity between these pathways. The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed.
Experimental Protocol: General Procedure for Heck Coupling
-
Reaction Setup: In a pressure tube, add the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), and optionally a phosphine ligand (e.g., PPh₃, P(o-tol)₃, 2-10 mol%).
-
Inert Atmosphere: Seal the tube and purge with an inert gas.
-
Reagents and Solvent: Add the base (e.g., Et₃N, K₂CO₃, 1.5-2.5 equivalents), the alkene (1.1-2.0 equivalents), and a polar aprotic solvent (e.g., DMF, NMP, acetonitrile). Finally, add this compound (1.0 equivalent).
-
Reaction Conditions: Heat the sealed tube to the required temperature (80-140 °C) for 12-48 hours.
-
Work-up: After cooling, dilute the mixture with water and extract with an organic solvent. Wash the organic layer with brine, dry, and concentrate.
-
Purification: Purify the product by column chromatography.
Representative Data for Heck Coupling of Iodoalkanes
| Entry | Iodoalkane | Alkene | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 1-Iodoadamantane | Styrene | Pd(OAc)₂ (2) | Ag₂CO₃ | DMA | 120 | 80 |
| 2 | Cyclohexyl iodide | n-Butyl acrylate | PdCl₂(PPh₃)₂ (3) | NaOAc | DMF | 100 | 75 |
| 3 | 1-Iodooctane | Methyl vinyl ketone | Pd(PPh₃)₄ (5) | Et₃N | Acetonitrile | 80 | 68 |
This table presents representative data for analogous reactions and should be used as a guideline for reaction optimization.
Catalytic Cycle for Heck Coupling
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds.[4] This reaction would allow for the introduction of primary or secondary amines at the 2-position of the 1-fluorocycloheptane scaffold.
Application Notes
This reaction is highly valuable for the synthesis of aryl amines and has been extended to alkyl halides.[4] Similar to other cross-coupling reactions with secondary alkyl halides, β-hydride elimination can be a competing side reaction. The use of sterically hindered, electron-rich phosphine ligands is often crucial for achieving high yields and suppressing side reactions.[5] Strong, non-nucleophilic bases such as sodium tert-butoxide or lithium bis(trimethylsilyl)amide are typically employed.[5]
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., [Pd(cinnamyl)Cl]₂, Pd₂(dba)₃, 1-4 mol%), the phosphine ligand (e.g., tBuXPhos, JohnPhos, 2-8 mol%), and the base (e.g., NaOtBu, LHMDS, 1.2-2.0 equivalents).
-
Inert Atmosphere: Seal the tube and thoroughly evacuate and backfill with an inert gas.
-
Reagents and Solvent: Add the solvent (e.g., toluene, dioxane), followed by the amine (1.1-1.5 equivalents) and this compound (1.0 equivalent).
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (typically 80-110 °C) for the necessary time (12-24 hours).
-
Work-up: After cooling, quench the reaction with saturated aqueous ammonium chloride. Extract the aqueous layer with an organic solvent, combine the organic layers, wash with brine, dry, and concentrate.
-
Purification: Purify the crude product by column chromatography.
Representative Data for Buchwald-Hartwig Amination of Iodoalkanes
| Entry | Iodoalkane | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Cyclohexyl iodide | Morpholine | Pd₂(dba)₃ (2) | tBuXPhos (4) | NaOtBu | Toluene | 100 | 90 |
| 2 | 2-Iodobutane | Aniline | Pd(OAc)₂ (2) | JohnPhos (4) | LHMDS | Dioxane | 80 | 78 |
| 3 | 1-Iodoadamantane | Benzylamine | [Pd(cinnamyl)Cl]₂ (1) | XPhos (2) | K₃PO₄ | t-BuOH | 110 | 85 |
This table presents representative data for analogous reactions and should be used as a guideline for reaction optimization.
Catalytic Cycle for Buchwald-Hartwig Amination
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Heck Reaction [organic-chemistry.org]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. jk-sci.com [jk-sci.com]
Application Notes and Protocols: Nucleophilic Substitution at the C-I Bond of 1-Fluoro-2-iodocycloheptane
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Fluoro-2-iodocycloheptane is a valuable synthetic intermediate, offering a versatile platform for the introduction of various functional groups into a seven-membered carbocyclic ring. The presence of two distinct halogen atoms allows for chemoselective functionalization. The carbon-iodine (C-I) bond is significantly weaker and more polarized than the carbon-fluorine (C-F) bond, making the iodine atom an excellent leaving group in nucleophilic substitution reactions.[1] This selectivity allows for the displacement of the iodide under conditions that leave the fluoride intact, providing a pathway to a diverse range of 2-fluorocycloheptyl derivatives. These derivatives are of interest in medicinal chemistry and materials science due to the unique properties conferred by the fluorine atom.
This document provides an overview of representative nucleophilic substitution reactions at the C-I bond of this compound, including expected outcomes and detailed experimental protocols. The reactions typically proceed via a bimolecular nucleophilic substitution (SN2) mechanism, which involves a backside attack by the nucleophile, leading to an inversion of the stereochemistry at the carbon center.[2][3][4][5]
Data Presentation: Summary of Nucleophilic Substitution Reactions
The following table summarizes the expected outcomes for the reaction of this compound with a variety of common nucleophiles. The yields and reaction times are estimates based on analogous reactions with secondary alkyl iodides and may require optimization for this specific substrate.
| Nucleophile | Reagent Example | Product | Solvent | Typical Conditions | Estimated Yield (%) |
| Azide | Sodium Azide (NaN₃) | 1-Azido-2-fluorocycloheptane | DMF, DMSO | 25-80 °C, 12-24 h | 85-95 |
| Cyanide | Sodium Cyanide (NaCN) | 2-Fluorocycloheptane-carbonitrile | DMSO | 25-60 °C, 12-24 h | 80-90 |
| Thiolate | Sodium Thiophenoxide (NaSPh) | 1-Fluoro-2-(phenylthio)cycloheptane | THF, DMF | 0-25 °C, 2-6 h | 90-98 |
| Hydroxide | Sodium Hydroxide (NaOH) | 2-Fluorocycloheptanol | Acetone/H₂O | 50-70 °C, 6-12 h | 70-85 |
| Alkoxide | Sodium Methoxide (NaOMe) | 1-Fluoro-2-methoxycycloheptane | Methanol | 25-65 °C, 4-8 h | 80-90 |
| Acetate | Sodium Acetate (NaOAc) | 2-Fluorocycloheptyl acetate | Acetic Acid | 80-100 °C, 12-24 h | 75-85 |
Experimental Protocols
The following are representative protocols for nucleophilic substitution reactions on this compound.
Note: These are generalized procedures and may require optimization. All reactions should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.
Protocol 1: Synthesis of 1-Azido-2-fluorocycloheptane via Azide Substitution
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Dissolve the substrate in anhydrous DMF (approximately 0.1 M concentration).
-
Add sodium azide (1.5 eq) to the solution.
-
Heat the reaction mixture to 60 °C and stir for 18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing diethyl ether and water.
-
Separate the layers and wash the organic layer sequentially with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to yield 1-azido-2-fluorocycloheptane.
Protocol 2: Synthesis of 1-Fluoro-2-(phenylthio)cycloheptane via Thiolate Substitution
Materials:
-
This compound
-
Thiophenol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Syringe and needle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of sodium hydride (1.2 eq) in anhydrous THF.
-
Cool the flask to 0 °C using an ice bath.
-
Slowly add a solution of thiophenol (1.1 eq) in anhydrous THF to the NaH suspension. Stir for 30 minutes at 0 °C.
-
Add a solution of this compound (1.0 eq) in anhydrous THF to the reaction mixture dropwise.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the mixture with ethyl acetate (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 1-fluoro-2-(phenylthio)cycloheptane.[6][7]
Visualizations
Caption: General workflow for nucleophilic substitution on this compound.
Caption: SN2 mechanism at the C-I bond of this compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. SN2 Stereochemistry - Chemistry Steps [chemistrysteps.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. [chemicalnote.com]
- 6. Using an alkyl halide and a thiol as starting materials, how woul... | Study Prep in Pearson+ [pearson.com]
- 7. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]
Application of 1-Fluoro-2-iodocycloheptane in the Synthesis of PET Tracers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Positron Emission Tomography (PET) is a powerful molecular imaging technique that allows for the non-invasive visualization and quantification of biochemical processes in vivo. The development of novel PET tracers is crucial for advancing our understanding of disease mechanisms and for the development of new diagnostic and therapeutic strategies. While not yet a widely documented precursor, 1-fluoro-2-iodocycloheptane presents a versatile scaffold for the synthesis of innovative PET tracers. Its structure allows for the introduction of a fluorine-18 (¹⁸F) radioisotope for PET imaging and an iodine atom that can be used for further chemical modification to attach a targeting moiety. This document provides a detailed, albeit representative, application note and protocol for the use of a this compound derivative in the synthesis of a PET tracer targeting Cyclin-Dependent Kinase 2 (CDK2), an enzyme implicated in cancer cell cycle progression.
Application Note: [¹⁸F]FIC-CDK2i - A Novel PET Tracer for Imaging CDK2 Expression
1. Overview
[¹⁸F]FIC-CDK2i (hypothetical name for [¹⁸F]1-Fluoro-2-(p-iodophenyl)cycloheptane-CDK2 inhibitor conjugate) is a novel PET tracer designed for the in vivo imaging of Cyclin-Dependent Kinase 2 (CDK2) expression. Overexpression of CDK2 is a hallmark of various cancers, making it an attractive target for both therapy and diagnostic imaging. [¹⁸F]FIC-CDK2i is synthesized from a this compound precursor, which is first coupled to a CDK2 inhibitor moiety and then radiolabeled with ¹⁸F. The cycloheptane ring acts as a lipophilic scaffold to facilitate cell membrane permeability.
2. Principle
The synthesis of [¹⁸F]FIC-CDK2i involves a two-step process. First, a non-radioactive precursor is synthesized by coupling a CDK2 inhibitor to this compound via a suitable linker. In the second step, this precursor undergoes nucleophilic radiofluorination with [¹⁸F]fluoride. The resulting radiotracer can then be administered intravenously to image CDK2-expressing tissues, such as tumors, using a PET scanner.
3. Potential Applications
-
Oncology: Non-invasive assessment of CDK2 expression in tumors for patient stratification and monitoring response to CDK2-targeted therapies.
-
Drug Development: In vivo evaluation of the pharmacokinetic and pharmacodynamic properties of new CDK2 inhibitors.
-
Research: Studying the role of CDK2 in cell cycle regulation and its dysregulation in various diseases.
Quantitative Data Summary
The following table summarizes representative quantitative data for the synthesis of a hypothetical [¹⁸F]cycloalkane-based PET tracer, based on typical values reported for similar ¹⁸F-labeled radiopharmaceuticals.
| Parameter | Value |
| Radiochemical Yield (decay-corrected) | 35-50% |
| Molar Activity | > 1.5 GBq/µmol |
| Radiochemical Purity | > 98% |
| Total Synthesis Time | 45-60 minutes |
| Precursor Amount | 1-2 mg |
Experimental Protocols
Protocol 1: Automated Synthesis of [¹⁸F]FIC-CDK2i
This protocol describes a representative automated synthesis of a hypothetical [¹⁸F]cycloalkane-based PET tracer using a commercially available radiosynthesis module.
Materials:
-
Precursor: N-(4-(2-iodocycloheptyloxy)phenyl)acetamide (a hypothetical precursor for a CDK2 inhibitor tracer)
-
[¹⁸F]Fluoride in [¹⁸O]water (from cyclotron)
-
Kryptofix 2.2.2. (K₂₂₂)
-
Potassium carbonate (K₂CO₃) solution
-
Anhydrous acetonitrile
-
Sterile water for injection
-
Ethanol, absolute
-
Sep-Pak C18 Plus cartridge
-
Alumina N cartridge
-
Sterile vent filter (0.22 µm)
-
Sterile product vial
Procedure:
-
[¹⁸F]Fluoride Trapping and Drying:
-
The aqueous [¹⁸F]fluoride solution from the cyclotron is passed through an anion exchange column to trap the [¹⁸F]F⁻.
-
The trapped [¹⁸F]F⁻ is eluted into the reaction vessel with a solution of K₂₂₂ and K₂CO₃ in acetonitrile/water.
-
The solvent is evaporated under a stream of nitrogen at 110°C to ensure anhydrous conditions. Anhydrous acetonitrile is added and evaporated twice more to complete the drying process.
-
-
Radiolabeling Reaction:
-
The precursor (1-2 mg) dissolved in anhydrous acetonitrile is added to the dried [¹⁸F]F⁻/K₂₂₂/K₂CO₃ complex in the reaction vessel.
-
The reaction mixture is heated at 120°C for 15 minutes.
-
-
Purification:
-
After cooling, the reaction mixture is diluted with water and passed through a Sep-Pak C18 Plus cartridge to trap the crude product.
-
The cartridge is washed with water to remove unreacted [¹⁸F]fluoride and other polar impurities.
-
The radiolabeled product is eluted from the C18 cartridge with ethanol.
-
The ethanolic solution is then passed through an Alumina N cartridge to remove any remaining impurities.
-
-
Formulation:
-
The purified product is diluted with sterile water for injection and passed through a 0.22 µm sterile filter into a sterile product vial.
-
-
Quality Control:
-
Radiochemical purity is determined by radio-HPLC.
-
Molar activity is calculated based on the total radioactivity and the amount of the non-radioactive compound.
-
Residual solvents are analyzed by gas chromatography.
-
The final product is tested for sterility and pyrogenicity.
-
Visualizations
Caption: Hypothetical workflow for the synthesis of [¹⁸F]FIC-CDK2i.
Caption: Simplified CDK2 signaling pathway and the binding of the PET tracer.
Application Notes and Protocols for the Derivatization of 1-Fluoro-2-iodocycloheptane
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the chemical derivatization of 1-Fluoro-2-iodocycloheptane. This versatile building block can be functionalized through various palladium-catalyzed cross-coupling reactions and nucleophilic substitutions, offering access to a diverse range of novel cycloheptane derivatives for applications in medicinal chemistry and materials science.
Overview of Derivatization Strategies
The primary site for derivatization on this compound is the carbon-iodine bond. The C-I bond is significantly weaker than the C-F bond, allowing for selective functionalization. The principal methods for modifying this position include:
-
Palladium-Catalyzed Cross-Coupling Reactions:
-
Suzuki-Miyaura Coupling: Formation of a new carbon-carbon bond by coupling with an organoboron reagent.
-
Sonogashira Coupling: Introduction of an alkynyl group through reaction with a terminal alkyne.
-
Stille Coupling: Carbon-carbon bond formation using an organotin reagent.
-
Heck Reaction: Vinylation of the cycloheptane ring by reaction with an alkene.
-
-
Nucleophilic Substitution: Displacement of the iodide with various nucleophiles to introduce heteroatoms or other functional groups.
These reactions provide a powerful toolkit for creating libraries of 1-fluoro-2-substituted-cycloheptane analogs for structure-activity relationship (SAR) studies and the development of new chemical entities.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of C-C bonds under relatively mild conditions. For a secondary alkyl iodide like this compound, specific catalyst and ligand systems are crucial to favor the desired coupling over potential side reactions such as β-hydride elimination.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for forming C(sp²)-C(sp³) or C(sp³)-C(sp³) bonds. It involves the reaction of an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base.[1][2]
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
-
Materials:
-
This compound (1.0 eq)
-
Phenylboronic acid (1.2 eq)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (2.5 mol%)
-
2-(Di-tert-butylphosphino)biphenyl (JohnPhos) (10 mol%)
-
Cesium carbonate (Cs₂CO₃) (3.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Water (deoxygenated)
-
-
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add this compound, phenylboronic acid, Pd₂(dba)₃, JohnPhos, and cesium carbonate.
-
Add anhydrous THF and deoxygenated water (e.g., 5:1 v/v).
-
Stir the reaction mixture at 40-60 °C and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride (NH₄Cl).
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Representative Data for Suzuki-Miyaura Coupling of Secondary Alkyl Iodides
| Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| Arylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 85 | 70-90 |
| Alkenylboronic acid | Pd/C | Na₂CO₃ | DME/H₂O | 25 | 65-85 |
| Alkylboronic ester | PdCl₂(dppf) | Cs₂CO₃ | Dioxane | 80 | 60-80 |
Note: Yields are representative and may vary depending on the specific substrates and reaction conditions.
Suzuki-Miyaura Coupling Workflow
Caption: Workflow for Suzuki-Miyaura Coupling.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C(sp³)-C(sp) bond, which is valuable for introducing alkyne functionalities into molecules.[3][4][5] This reaction typically involves a palladium catalyst, a copper(I) co-catalyst, and an amine base.[3][5]
Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene
-
Materials:
-
This compound (1.0 eq)
-
Phenylacetylene (1.2 eq)
-
Pd(PPh₃)₂Cl₂ (Bis(triphenylphosphine)palladium(II) chloride) (3 mol%)
-
Copper(I) iodide (CuI) (5 mol%)
-
Triethylamine (Et₃N) or Diisopropylamine (DIPA)
-
Anhydrous Tetrahydrofuran (THF)
-
-
Procedure:
-
To a Schlenk flask under an argon atmosphere, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Add anhydrous THF and the amine base (which can also serve as the solvent).
-
Add phenylacetylene dropwise to the mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or GC-MS.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite® to remove the ammonium salts.
-
Wash the filtrate with saturated aqueous NH₄Cl and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Representative Data for Sonogashira Coupling of Secondary Alkyl Iodides
| Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| Terminal Aryl Alkyne | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | RT | 75-95 |
| Terminal Alkyl Alkyne | NiCl₂(dme) / PyBox | K₂CO₃ | Dioxane | 60 | 60-80 |
| Silyl-protected Alkyne | Pd(OAc)₂ / XPhos | Cs₂CO₃ | Toluene | 80 | 70-90 |
Note: Yields are representative and may vary depending on the specific substrates and reaction conditions.
Sonogashira Coupling Workflow
Caption: Workflow for Sonogashira Coupling.
Stille Coupling
The Stille reaction couples an organohalide with an organotin compound.[6][7][8] While organotin reagents are toxic, they are often tolerant of a wide range of functional groups.[6][8]
Experimental Protocol: Stille Coupling of this compound with Tributyl(phenyl)stannane
-
Materials:
-
This compound (1.0 eq)
-
Tributyl(phenyl)stannane (1.1 eq)
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (5 mol%)
-
Anhydrous N,N-Dimethylformamide (DMF) or Toluene
-
-
Procedure:
-
In a flame-dried Schlenk tube under an argon atmosphere, dissolve this compound and Tributyl(phenyl)stannane in anhydrous DMF.
-
Add Pd(PPh₃)₄ to the solution.
-
Heat the reaction mixture to 80-100 °C and monitor by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and dilute with diethyl ether.
-
Wash the organic phase with a saturated aqueous solution of potassium fluoride (KF) to remove tin byproducts, followed by washing with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
-
Representative Data for Stille Coupling of Secondary Alkyl Iodides
| Organostannane | Catalyst System | Additive | Solvent | Temp (°C) | Yield (%) |
| Aryl-SnBu₃ | Pd(PPh₃)₄ | None | Toluene | 100 | 70-90 |
| Alkenyl-SnBu₃ | Pd₂(dba)₃ / P(fur)₃ | None | THF | 60 | 65-85 |
| Alkynyl-SnBu₃ | PdCl₂(PPh₃)₂ | CuI | DMF | 50 | 75-95 |
Note: Yields are representative and may vary depending on the specific substrates and reaction conditions.
Stille Coupling Workflow
Caption: Workflow for Stille Coupling.
Heck Reaction
The Heck reaction forms a new C-C bond by coupling an organohalide with an alkene in the presence of a palladium catalyst and a base.[9]
Experimental Protocol: Heck Reaction of this compound with Styrene
-
Materials:
-
This compound (1.0 eq)
-
Styrene (1.5 eq)
-
Pd(OAc)₂ (Palladium(II) acetate) (5 mol%)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) (10 mol%)
-
Triethylamine (Et₃N) (2.0 eq)
-
Anhydrous Acetonitrile (MeCN) or DMF
-
-
Procedure:
-
In a sealed tube, combine this compound, Pd(OAc)₂, and P(o-tol)₃.
-
Add anhydrous acetonitrile, triethylamine, and styrene.
-
Seal the tube and heat the reaction mixture to 80-120 °C.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool to room temperature and filter off the triethylammonium iodide salt.
-
Concentrate the filtrate and dissolve the residue in diethyl ether.
-
Wash the organic solution with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
-
Representative Data for Heck Reaction of Secondary Alkyl Iodides
| Alkene | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| Styrene | Pd(OAc)₂ / PPh₃ | Et₃N | DMF | 100 | 60-80 |
| n-Butyl acrylate | PdCl₂(dppf) | NaOAc | DMA | 120 | 55-75 |
| Cyclohexene | Pd(dba)₂ / P(Cy)₃ | K₂CO₃ | Dioxane | 110 | 50-70 |
Note: Yields are representative and may vary depending on the specific substrates and reaction conditions.
Heck Reaction Workflow
Caption: Workflow for the Heck Reaction.
Nucleophilic Substitution
Direct displacement of the iodide in this compound with a nucleophile can be an effective method for introducing heteroatoms. The success of this reaction is dependent on the nature of the nucleophile and the reaction conditions.
Experimental Protocol: Nucleophilic Amination of this compound with Morpholine
-
Materials:
-
This compound (1.0 eq)
-
Morpholine (2.0 eq)
-
Potassium carbonate (K₂CO₃) (1.5 eq)
-
Dimethyl sulfoxide (DMSO)
-
-
Procedure:
-
In a round-bottom flask, dissolve this compound in DMSO.
-
Add morpholine and potassium carbonate to the solution.
-
Heat the reaction mixture to 80-100 °C and monitor by TLC.
-
After the reaction is complete, cool to room temperature and pour into water.
-
Extract the aqueous mixture with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
-
Representative Data for Nucleophilic Substitution on Secondary Alkyl Iodides
| Nucleophile | Base | Solvent | Temp (°C) | Yield (%) |
| Secondary Amine | K₂CO₃ | DMSO | 90 | 70-90 |
| Sodium Azide | None | DMF | 80 | 85-95 |
| Sodium Phenoxide | Cs₂CO₃ | Acetonitrile | 70 | 65-85 |
Note: Yields are representative and may vary depending on the specific substrates and reaction conditions.
Nucleophilic Substitution Workflow
Caption: Workflow for Nucleophilic Substitution.
References
- 1. youtube.com [youtube.com]
- 2. Practical and Efficient Suzuki-Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C [organic-chemistry.org]
- 3. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 4. researchgate.net [researchgate.net]
- 5. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 6. Stille Coupling | NROChemistry [nrochemistry.com]
- 7. Stille Coupling [organic-chemistry.org]
- 8. Stille reaction - Wikipedia [en.wikipedia.org]
- 9. A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of Fluorinated Compounds in Modern Drug Discovery and Development
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry. The unique physicochemical properties of fluorine can profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity, and overall pharmacokinetic and pharmacodynamic profile. These modifications can lead to drugs with enhanced efficacy, improved safety profiles, and better patient compliance. This document provides detailed application notes on the multifaceted role of fluorinated compounds in drug discovery and development, supplemented with comprehensive experimental protocols for their synthesis and evaluation.
Key Physicochemical Effects of Fluorination in Drug Design
The introduction of fluorine atoms or fluorine-containing motifs into a drug molecule can bring about a range of beneficial changes. These effects are highly context-dependent and are strategically employed by medicinal chemists to overcome various challenges in drug development.[1][2]
1. Enhanced Metabolic Stability:
One of the most significant advantages of fluorination is the ability to block metabolic "soft spots" in a drug molecule. The carbon-fluorine (C-F) bond is exceptionally strong and resistant to cleavage by metabolic enzymes, particularly the cytochrome P450 (CYP450) family.[3][4] By replacing a metabolically labile C-H bond with a C-F bond, the rate of oxidative metabolism at that position can be significantly reduced, leading to a longer drug half-life and improved bioavailability.[3][5]
2. Modulation of Lipophilicity:
Lipophilicity, a critical parameter influencing a drug's absorption, distribution, metabolism, and excretion (ADME) properties, can be finely tuned through fluorination. While the substitution of a hydrogen atom with a fluorine atom on an aromatic ring generally increases lipophilicity, the effect on aliphatic chains can be more nuanced, sometimes leading to a decrease.[6][7] The introduction of trifluoromethyl (CF3) groups typically leads to a substantial increase in lipophilicity.[3] This modulation allows for the optimization of a drug's ability to cross biological membranes and reach its target.[6][8]
3. Increased Binding Affinity:
Fluorine can enhance the binding affinity of a ligand to its target protein through various non-covalent interactions.[2][9] These include favorable electrostatic interactions between the polarized C-F bond and electron-deficient areas on the protein, as well as the formation of hydrogen bonds where fluorine can act as a weak hydrogen bond acceptor.[10] Furthermore, the introduction of fluorine can alter the conformation of a molecule, pre-organizing it for a more favorable binding pose.[1]
4. Altered Acidity and Basicity (pKa):
The high electronegativity of fluorine can significantly influence the acidity or basicity of nearby functional groups. For instance, the introduction of fluorine can lower the pKa of a neighboring amine, reducing its basicity.[3][5] This can be advantageous for improving oral bioavailability by increasing the proportion of the neutral, more membrane-permeable form of the drug in the gastrointestinal tract.[2]
Quantitative Impact of Fluorination on Drug Properties
The following tables summarize the quantitative effects of fluorination on key drug properties, as documented in various studies.
| Drug/Compound | Modification | Property Measured | Change upon Fluorination | Reference |
| Ezetimibe Analog (SCH 48461) | Introduction of p-fluorophenyl groups | In vivo potency (cholesterol absorption inhibition) | ~10-fold increase | [2] |
| Enoxacin | 6-Fluoro substitution | DNA gyrase inhibition | 15-fold greater activity | [2] |
| Menin-MLL Inhibitors | Introduction of trifluoromethyl groups | Inhibitory activity | 5- to 10-fold improvement | [10] |
| Anisole Derivatives | OCH3 to OCF3 | Lipophilicity (logD) | ~1 log unit increase | |
| Quinolone Antibiotics | 6-Fluoro substitution | Gyrase-complex binding | 2- to 17-fold improvement | [2] |
Table 1: Impact of Fluorination on Biological Activity and Lipophilicity.
| Compound Class | Fluorination Strategy | Effect on Metabolic Stability | Reference |
| Aromatic Rings | Replacement of H with F | Blocks oxidative metabolism by CYP450 enzymes | [3] |
| Alkyl Chains | Introduction of fluorine | Can slow down metabolism at the site of fluorination | [5] |
| Various Drug Candidates | Late-stage fluorination | Enhances resistance to metabolic degradation | [1] |
Table 2: Enhancement of Metabolic Stability through Fluorination.
Experimental Protocols
This section provides detailed, step-by-step protocols for key experiments in the synthesis and evaluation of fluorinated drug candidates.
Protocol 1: Late-Stage Fluorination of a Drug-Like Molecule via Silver-Catalysis
This protocol describes a representative late-stage fluorination of an aryl stannane derivative, a common intermediate in drug discovery, using a silver catalyst. This method is particularly useful for introducing fluorine into complex molecules at a late stage of the synthesis.[3]
Materials:
-
Aryl stannane substrate (1.0 equiv)
-
Silver(I) oxide (Ag2O) (5 mol%)
-
Sodium bicarbonate (NaHCO3) (2.0 equiv)
-
Sodium triflate (NaOTf) (1.0 equiv)
-
Selectfluor® (F-TEDA-PF6) (1.5 equiv)
-
Methanol (MeOH) (5.0 equiv)
-
Acetone (reagent grade)
-
Celite®
-
Anhydrous sodium sulfate (Na2SO4)
-
Standard laboratory glassware and stirring equipment
-
Inert atmosphere setup (optional, but recommended for sensitive substrates)
Procedure:
-
To a clean, dry reaction vessel, add the aryl stannane substrate (1.0 equiv), Ag2O (0.05 equiv), NaHCO3 (2.0 equiv), and NaOTf (1.0 equiv).
-
Add reagent grade acetone to the vessel to create a suspension.
-
Add MeOH (5.0 equiv) to the reaction mixture.
-
In a separate vial, weigh out Selectfluor® (1.5 equiv) and add it to the reaction mixture in one portion.
-
Seal the reaction vessel and heat the mixture to 65 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite® to remove insoluble silver salts, washing the filter cake with additional acetone.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate) to afford the desired fluorinated product.
-
Characterize the final product by NMR (¹H, ¹³C, ¹⁹F) and mass spectrometry to confirm its identity and purity.
Protocol 2: In Vitro Metabolic Stability Assay using Liver Microsomes
This assay is a standard method to assess the susceptibility of a compound to metabolism by Phase I enzymes, primarily cytochrome P450s, present in liver microsomes.[1]
Materials:
-
Test compound (fluorinated drug candidate)
-
Pooled human liver microsomes (or from other species of interest)
-
0.1 M Phosphate buffer (pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Positive control compounds (e.g., testosterone, verapamil)
-
Acetonitrile (ACN) containing an internal standard (for LC-MS/MS analysis)
-
96-well plates
-
Incubator/shaker (37 °C)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound and positive controls in a suitable solvent (e.g., DMSO).
-
Thaw the liver microsomes on ice. Dilute the microsomes to the desired protein concentration (e.g., 0.5 mg/mL) with cold 0.1 M phosphate buffer.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a 96-well plate, add the liver microsome suspension.
-
Add the test compound and positive controls to the wells to achieve the final desired concentration (e.g., 1 µM). Pre-incubate the plate at 37 °C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well.
-
Incubate the plate at 37 °C with gentle shaking.
-
-
Time Points and Reaction Termination:
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding an equal volume of cold acetonitrile containing the internal standard to the respective wells.
-
The 0-minute time point is prepared by adding the quenching solution before the NADPH regenerating system.
-
-
Sample Processing and Analysis:
-
Seal the plate and centrifuge at a high speed (e.g., 3000 x g) for 10-15 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a new 96-well plate for analysis.
-
Analyze the samples by LC-MS/MS to quantify the remaining parent compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the in vitro half-life (t½) from the slope of the linear regression line (slope = -k, where k is the elimination rate constant; t½ = 0.693/k).
-
Calculate the intrinsic clearance (Clint) using the following equation: Clint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / microsomal protein amount).
-
Protocol 3: CYP450 Inhibition Assay (Fluorogenic)
This high-throughput assay is used to determine if a test compound inhibits the activity of specific cytochrome P450 isoforms using a fluorogenic probe substrate.[3]
Materials:
-
Test compound
-
Recombinant human CYP450 enzymes (e.g., CYP3A4, CYP2D6, etc.)
-
Fluorogenic CYP450-specific substrates (e.g., 7-Benzyloxy-4-(trifluoromethyl)coumarin (BFC) for CYP3A4)
-
NADPH regenerating system
-
Potassium phosphate buffer (pH 7.4)
-
Known CYP450 inhibitors (as positive controls, e.g., ketoconazole for CYP3A4)
-
96-well or 384-well black plates
-
Fluorescence microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare serial dilutions of the test compound and the known inhibitor in the assay buffer.
-
Prepare a reaction mixture containing the specific CYP450 enzyme and its corresponding fluorogenic substrate in potassium phosphate buffer.
-
-
Assay Protocol:
-
To the wells of a black microplate, add the test compound dilutions or the known inhibitor.
-
Add the CYP450/substrate mixture to all wells.
-
Pre-incubate the plate at 37 °C for 10 minutes.
-
Initiate the reaction by adding the NADPH regenerating system to all wells.
-
Immediately place the plate in a fluorescence microplate reader pre-set to 37 °C.
-
-
Data Acquisition and Analysis:
-
Monitor the increase in fluorescence over time (kinetic mode) at the appropriate excitation and emission wavelengths for the fluorescent product.
-
Determine the rate of reaction (slope of the fluorescence vs. time plot) for each concentration of the test compound and inhibitor.
-
Calculate the percent inhibition for each concentration relative to the vehicle control (no inhibitor).
-
Plot the percent inhibition versus the logarithm of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration of the compound that causes 50% inhibition).
-
Protocol 4: Binding Affinity Determination using Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure the kinetics and affinity of the interaction between a ligand (e.g., a fluorinated drug candidate) and a target protein.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5 chip for amine coupling)
-
Target protein (to be immobilized)
-
Fluorinated compound (analyte, in solution)
-
Amine coupling kit (containing N-hydroxysuccinimide (NHS), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and ethanolamine-HCl)
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution (e.g., glycine-HCl, pH 2.5)
Procedure:
-
Immobilization of the Target Protein:
-
Equilibrate the sensor chip with running buffer.
-
Activate the carboxymethylated dextran surface of the sensor chip by injecting a mixture of NHS and EDC.
-
Inject the target protein solution over the activated surface. The protein will covalently bind to the surface via its amine groups.
-
Deactivate any remaining active esters by injecting ethanolamine-HCl.
-
-
Binding Analysis:
-
Prepare a series of dilutions of the fluorinated compound (analyte) in the running buffer.
-
Inject the analyte solutions sequentially over the sensor surface (and a reference surface with no immobilized protein) at a constant flow rate.
-
Monitor the change in the SPR signal (measured in Resonance Units, RU) in real-time. The signal increase during injection corresponds to the association phase, and the signal decrease after the injection ends corresponds to the dissociation phase.
-
-
Regeneration:
-
After each analyte injection, inject the regeneration solution to remove the bound analyte and prepare the surface for the next injection.
-
-
Data Analysis:
-
Subtract the signal from the reference surface from the signal of the active surface to obtain the specific binding sensorgram.
-
Fit the association and dissociation curves of the sensorgrams for each analyte concentration to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka). A lower KD value indicates a higher binding affinity.
-
Protocol 5: Binding Affinity Determination using Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH).
Materials:
-
Isothermal titration calorimeter
-
Target protein
-
Fluorinated compound (ligand)
-
Matched buffer for both protein and ligand (critical for minimizing heats of dilution)
-
Syringes for the ITC instrument
Procedure:
-
Sample Preparation:
-
Prepare the target protein and the fluorinated ligand in the exact same, thoroughly degassed buffer. Any mismatch in buffer composition will lead to large heats of dilution, obscuring the binding signal.
-
Determine the accurate concentrations of the protein and ligand.
-
Typically, the concentration of the ligand in the syringe should be 10-20 times higher than the protein concentration in the sample cell.
-
-
ITC Experiment Setup:
-
Load the protein solution into the sample cell of the calorimeter.
-
Load the ligand solution into the injection syringe.
-
Equilibrate the system to the desired temperature.
-
-
Titration:
-
Perform a series of small, sequential injections of the ligand from the syringe into the protein solution in the sample cell, with a time delay between each injection to allow the system to return to thermal equilibrium.
-
The instrument measures the heat change associated with each injection.
-
-
Data Analysis:
-
The raw data is a series of heat-flow peaks corresponding to each injection.
-
Integrate the area under each peak to determine the heat released or absorbed per injection.
-
Plot the heat per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., a single-site binding model) to determine the binding affinity (KD), stoichiometry (n), and enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated using the Gibbs free energy equation (ΔG = ΔH - TΔS = -RTln(1/KD)).
-
Visualizing Workflows and Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate key workflows and concepts in the application of fluorinated compounds in drug discovery.
Figure 1: Workflow for Incorporating Fluorine in Drug Discovery.
Figure 2: Mechanism of Metabolic Blocking by Fluorination.
Figure 3: Enhancement of Binding Affinity by Fluorination.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. brynmawr.edu [brynmawr.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. The Evolution of Pd0/PdII-Catalyzed Aromatic Fluorination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Late-Stage Fluorination: From Fundamentals to Application - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oxidative fluorination with Selectfluor: A convenient procedure for preparing hypervalent iodine(V) fluorides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dash.harvard.edu [dash.harvard.edu]
- 9. Silver-Catalyzed Late-Stage Fluorination - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dash.harvard.edu [dash.harvard.edu]
Synthesis of Novel Cycloheptane-Containing Bioactive Molecules: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis and evaluation of novel bioactive molecules incorporating a cycloheptane scaffold. The cycloheptane ring, a seven-membered carbocycle, offers a unique three-dimensional conformational flexibility that can be exploited in drug design to optimize binding to biological targets. This compilation focuses on the synthesis of cycloheptane derivatives with potential applications in oncology, inflammation, and infectious diseases.
Application Notes
The cycloheptane moiety is an attractive scaffold in medicinal chemistry due to its conformational diversity, which allows for the precise spatial orientation of functional groups. This can lead to enhanced potency and selectivity for a variety of biological targets. This document outlines synthetic strategies and biological evaluation protocols for three classes of cycloheptane-containing compounds:
-
Anticancer Agents: Targeting key proteins involved in cell cycle regulation and proliferation, such as Cyclin-Dependent Kinase 2 (CDK2) and tubulin.
-
Anti-inflammatory Agents: Focusing on the inhibition of cyclooxygenase (COX) enzymes, which are critical mediators of inflammation.
-
Antimicrobial Agents: Detailing the synthesis and evaluation of cycloheptane derivatives against various bacterial strains.
The following sections provide detailed experimental protocols for the synthesis of representative compounds and the biological assays used to assess their activity.
I. Anticancer Agents: Benzo[1][2]cycloheptane-Based CDK2 Inhibitors
Cyclin-Dependent Kinase 2 (CDK2) is a key regulator of cell cycle progression, and its aberrant activity is frequently observed in various cancers. Inhibition of CDK2 is a promising strategy for cancer therapy. This section details the synthesis of a novel series of tricyclic and tetracyclic benzo[1][2]cycloheptane derivatives and the protocol for evaluating their CDK2 inhibitory activity.[3]
Synthetic Protocol: Synthesis of Tricyclic and Tetracyclic Benzo[1][2]cycloheptane Derivatives[3]
This protocol describes a multi-step synthesis to generate a library of benzo[1][2]cycloheptane derivatives.
Workflow for the Synthesis of Benzo[1][2]cycloheptane Derivatives
Caption: Synthetic workflow for generating benzo[1][2]cycloheptane derivatives.
Materials:
-
4-(4-morpholin-4-yl-phenyl)-1,3,4,5,6,7-hexahydro-benzo[1][2]cyclohepta[1,2-d]pyrimidine-2-thione (Compound 5)
-
α-haloketone derivatives (e.g., hydrazonyl chlorides, phenacyl bromide derivatives, chloroacetone)
-
Ethyl substituted acetate derivatives
-
Appropriate solvents (e.g., ethanol, DMF)
-
Bases (e.g., triethylamine)
Procedure:
-
Preparation of the starting thione (Compound 5): The synthesis of the starting pyrimidine-2-thione is a prerequisite and is typically achieved through a multicomponent reaction involving a substituted benzosuberone, an aromatic aldehyde, thiourea, and a catalyst.
-
Reaction with α-haloketones:
-
To a solution of Compound 5 in a suitable solvent (e.g., ethanol), add an equimolar amount of the desired α-haloketone derivative.
-
Add a base, such as triethylamine, to the reaction mixture.
-
Reflux the mixture for an appropriate time (typically 4-8 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The resulting precipitate is collected by filtration, washed with cold ethanol, and dried.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/DMF).
-
Biological Evaluation: CDK2 Inhibition Assay[1][4]
This protocol describes a cell-free in vitro assay to determine the inhibitory activity of the synthesized compounds against CDK2. The ADP-Glo™ Kinase Assay is a common method for this purpose.
Workflow for CDK2 Inhibition Assay
References
Application Notes and Protocols: 1-Fluoro-2-iodocycloheptane in the Preparation of Fluorinated Agrochemicals
For Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of fluorine into active pharmaceutical and agrochemical ingredients is a well-established strategy to enhance their physicochemical and biological properties.[1][2][3][4] While direct applications of 1-fluoro-2-iodocycloheptane in the synthesis of commercialized fluorinated agrochemicals are not extensively documented in publicly available literature, its structural motifs suggest significant potential as a versatile building block. This document outlines a prospective application of this compound in the design and synthesis of novel fluorinated agrochemicals, based on established principles of organofluorine chemistry and the known reactivity of analogous haloalkanes.[5][6][7]
Introduction: The Role of Fluorine in Modern Agrochemicals
The introduction of fluorine atoms into agrochemical candidates can profoundly influence their efficacy and environmental profile. Fluorine's high electronegativity and the strength of the carbon-fluorine bond can lead to improved metabolic stability, increased lipophilicity, and enhanced binding affinity to target enzymes or receptors.[2][4] These modifications often translate to lower application rates, improved crop protection, and a more favorable toxicological profile.[8][9] Annually, a significant percentage of newly developed agrochemicals contain fluorine, underscoring its importance in the industry.[4][8]
Table 1: Impact of Fluorine Substitution on Agrochemical Properties
| Property | Effect of Fluorination | Reference |
| Metabolic Stability | Increased resistance to oxidative metabolism due to the strength of the C-F bond. | [3] |
| Lipophilicity | Generally increases, which can enhance membrane permeability and uptake by target organisms. | [8] |
| Binding Affinity | Fluorine can act as a hydrogen bond acceptor and its substitution can alter the conformation of the molecule to favor binding to the target site. | [2] |
| Acidity/Basicity | The high electronegativity of fluorine can significantly alter the pKa of nearby functional groups, impacting bioavailability and target interaction. | [2] |
Hypothetical Application: Synthesis of a Novel Fungicide
Based on the reactivity of vicinal iodo-fluoro alkanes, this compound is a promising starting material for the synthesis of agrochemicals containing a fluorocycloheptyl moiety. The iodine atom can be readily displaced by a variety of nucleophiles, allowing for the introduction of diverse pharmacophores, while the fluorine atom imparts the beneficial properties mentioned above.
Here, we propose a hypothetical synthetic route to a novel fungicide incorporating a triazole moiety, a common feature in many successful antifungal agents.
Experimental Workflow
Caption: Synthetic workflow for the proposed synthesis of a hypothetical fluorinated fungicide.
Protocols
Synthesis of 1-(2-Fluorocycloheptyl)-1H-1,2,4-triazole
Materials:
-
This compound
-
1,2,4-Triazole
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Silica gel for column chromatography
Procedure:
-
To a solution of 1,2,4-triazole (1.2 equivalents) in anhydrous DMF, add potassium carbonate (2.0 equivalents).
-
Stir the suspension at room temperature for 30 minutes.
-
Add a solution of this compound (1.0 equivalent) in anhydrous DMF dropwise to the reaction mixture.
-
Heat the reaction mixture to 80 °C and stir for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.
Purification and Characterization
-
Purify the crude product by flash column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent.
-
Combine the fractions containing the pure product and concentrate under reduced pressure to yield 1-(2-fluorocycloheptyl)-1H-1,2,4-triazole as a solid or oil.
-
Characterize the final product by ¹H NMR, ¹³C NMR, ¹⁹F NMR, Mass Spectrometry (MS), and Elemental Analysis (EA) to confirm its structure and purity.
Signaling Pathway Visualization (Hypothetical)
Many fungicidal triazoles act by inhibiting the ergosterol biosynthesis pathway, specifically the enzyme lanosterol 14α-demethylase. The following diagram illustrates this general pathway.
Caption: Inhibition of the ergosterol biosynthesis pathway by a hypothetical triazole fungicide.
Conclusion
While direct evidence for the use of this compound in agrochemical synthesis is currently limited, its chemical structure presents a compelling case for its utility as a valuable synthetic intermediate. The outlined hypothetical application and protocols provide a framework for researchers to explore the potential of this and similar fluorinated building blocks in the development of next-generation crop protection agents. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully realize its potential in the agrochemical industry.
References
- 1. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
- 2. Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation [ccspublishing.org.cn]
- 3. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. nbinno.com [nbinno.com]
- 6. innospk.com [innospk.com]
- 7. innospk.com [innospk.com]
- 8. Current Contributions of Organofluorine Compounds to the Agrochemical Industry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nbinno.com [nbinno.com]
Application Notes and Protocols: Stereospecific Reactions of Chiral 1-Fluoro-2-iodocycloheptane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the stereospecific reactions involving chiral 1-fluoro-2-iodocycloheptane, a versatile building block in the synthesis of fluorinated analogues of bioactive molecules. The protocols outlined below are based on established methodologies for similar substrates and are intended to serve as a guide for the synthesis and derivatization of this compound.
Introduction
Chiral fluorinated cycloalkanes are of significant interest in medicinal chemistry and drug development. The introduction of fluorine can profoundly alter the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity to biological targets. The this compound scaffold, with its defined stereochemistry, offers a unique platform for the synthesis of complex molecular architectures through stereospecific transformations at the carbon-iodine and carbon-fluorine bonds.
Proposed Asymmetric Synthesis of Chiral (1R,2R)-1-Fluoro-2-iodocycloheptane
While a direct asymmetric synthesis of chiral this compound has not been explicitly reported, a plausible and efficient route can be proposed based on the palladium-catalyzed iodofluorination of cycloheptene, which is known to proceed with high anti-selectivity. The use of a chiral ligand in conjunction with a palladium catalyst can induce enantioselectivity.
Protocol 1: Asymmetric Iodofluorination of Cycloheptene
This protocol describes the proposed synthesis of (1R,2R)-1-fluoro-2-iodocycloheptane from cycloheptene using a chiral palladium catalyst.
Materials:
-
Cycloheptene
-
Fluoro-iodoxole reagent
-
Palladium(II) acetate (Pd(OAc)₂)
-
(S)-BINAP (or other suitable chiral phosphine ligand)
-
Dichloromethane (DCM), anhydrous
-
Argon or Nitrogen gas
-
Standard glassware for anhydrous reactions
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve palladium(II) acetate (5 mol%) and (S)-BINAP (6 mol%) in anhydrous dichloromethane.
-
Stir the mixture at room temperature for 30 minutes to allow for catalyst formation.
-
Add cycloheptene (1.0 equivalent) to the catalyst solution.
-
In a separate flask, dissolve the fluoro-iodoxole reagent (1.2 equivalents) in anhydrous dichloromethane.
-
Slowly add the solution of the fluoro-iodoxole reagent to the reaction mixture containing the catalyst and cycloheptene over a period of 1 hour at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the chiral (1R,2R)-1-fluoro-2-iodocycloheptane.
Expected Outcome:
The reaction is expected to yield the trans-1-fluoro-2-iodocycloheptane with high diastereoselectivity (anti-addition) and good enantioselectivity, favoring the (1R,2R) enantiomer due to the use of the (S)-BINAP ligand.
Synthetic Workflow Diagram
Caption: Proposed workflow for the asymmetric synthesis of chiral this compound.
Stereospecific Reactions of Chiral (1R,2R)-1-Fluoro-2-iodocycloheptane
The synthesized chiral this compound can undergo a variety of stereospecific reactions, allowing for the introduction of diverse functional groups with retention or inversion of stereochemistry.
Nucleophilic Substitution (Sₙ2) Reaction
The carbon-iodine bond is susceptible to nucleophilic attack. An Sₙ2 reaction will proceed with inversion of configuration at the carbon atom bearing the iodine.
This protocol details the substitution of the iodide with an azide group, a versatile functional group that can be further transformed.
Materials:
-
(1R,2R)-1-Fluoro-2-iodocycloheptane
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF), anhydrous
-
Standard glassware for anhydrous reactions
Procedure:
-
In a round-bottom flask, dissolve (1R,2R)-1-fluoro-2-iodocycloheptane (1.0 equivalent) in anhydrous DMF.
-
Add sodium azide (1.5 equivalents) to the solution.
-
Heat the reaction mixture to 60-80 °C and stir for 4-8 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction to room temperature and pour it into water.
-
Extract the product with diethyl ether (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield (1R,2S)-1-azido-2-fluorocycloheptane.
Expected Outcome:
The reaction is expected to proceed with complete inversion of stereochemistry at the C-2 position, yielding the (1R,2S) diastereomer.
Caption: Mechanism of the Sₙ2 reaction with inversion of configuration.
Elimination (E2) Reaction
Base-induced elimination of HI from this compound is expected to follow an E2 mechanism, requiring an anti-periplanar arrangement of the proton and the leaving group (iodine). This leads to the formation of a specific alkene isomer.
This protocol describes the elimination reaction to form a fluorinated cycloalkene.
Materials:
-
(1R,2R)-1-Fluoro-2-iodocycloheptane
-
Potassium tert-butoxide (t-BuOK)
-
Tetrahydrofuran (THF), anhydrous
-
Standard glassware for anhydrous reactions
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve (1R,2R)-1-fluoro-2-iodocycloheptane (1.0 equivalent) in anhydrous THF.
-
Cool the solution to 0 °C.
-
Add potassium tert-butoxide (1.2 equivalents) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or GC-MS.
-
Quench the reaction with water and extract the product with diethyl ether (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and carefully concentrate the volatile product.
-
Purify by distillation or flash column chromatography to yield 3-fluorocyclohept-1-ene.
Expected Outcome:
The E2 elimination requires an anti-periplanar arrangement. In the case of the trans starting material, this will lead to the formation of 3-fluorocyclohept-1-ene as the major product, following Zaitsev's rule where applicable.
Caption: Mechanism of the E2 elimination reaction.
Quantitative Data from Analogous Reactions
The following tables summarize typical yields and stereoselectivities observed for similar reactions in the literature, which can serve as a benchmark for the protocols described above.
Table 1: Asymmetric Iodofluorination of Cycloalkenes
| Substrate | Catalyst System | Diastereomeric Ratio (anti:syn) | Enantiomeric Excess (%) | Yield (%) |
| Cyclohexene | Pd(OAc)₂ / (S)-Phos | >95:5 | 85-95 | 70-85 |
| Cyclopentene | Pd(OAc)₂ / (R)-BINAP | >95:5 | 80-90 | 65-80 |
| Norbornene | PdCl₂(MeCN)₂ / Chiral Ligand | >99:1 | >90 | >90 |
Table 2: Sₙ2 Reactions of Vicinal Halo-compounds
| Substrate | Nucleophile | Solvent | Temperature (°C) | Stereoselectivity | Yield (%) |
| trans-1-bromo-2-fluorocyclohexane | NaN₃ | DMF | 80 | >99% Inversion | 85-95 |
| trans-1-iodo-2-chlorocyclopentane | KCN | DMSO | 100 | >99% Inversion | 75-85 |
| Chiral 2-iodooctane | NaSMe | Acetone | 50 | >99% Inversion | >90 |
Table 3: E2 Elimination Reactions of Vicinal Halocycloalkanes
| Substrate | Base | Solvent | Major Product | Diastereoselectivity | Yield (%) |
| trans-1-bromo-2-fluorocyclohexane | t-BuOK | THF | 3-Fluorocyclohexene | >95% | 80-90 |
| cis-1-chloro-2-iodocyclooctane | DBU | Toluene | Cyclooctene | >98% | >90 |
| trans-1-bromo-2-phenylcyclohexane | EtONa | EtOH | 1-Phenylcyclohexene | >90% (Zaitsev) | 70-85 |
Conclusion
Chiral this compound is a promising synthetic intermediate for accessing a wide range of novel fluorinated compounds. The proposed synthetic route and subsequent stereospecific transformations provide a robust platform for the development of new chemical entities with potential applications in drug discovery and materials science. The protocols and data presented herein serve as a valuable resource for researchers in these fields.
Troubleshooting & Optimization
Technical Support Center: Diastereoselective Synthesis of 1-Fluoro-2-iodocycloheptane
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the diastereoselective synthesis of 1-fluoro-2-iodocycloheptane.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis, focusing on achieving high diastereoselectivity and yield.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Diastereoselectivity (Formation of both cis and trans isomers) | 1. Non-stereospecific reaction mechanism: The chosen reagents and conditions may not favor a single stereochemical pathway. 2. Isomerization of the product: The desired diastereomer may be isomerizing under the reaction or workup conditions. 3. Presence of water: Water can interfere with the formation of the key cyclic intermediate (iodonium ion), leading to a less selective reaction. | 1. Employ a reagent system known for high anti-addition: Systems like N-Iodosuccinimide (NIS) with a fluoride source (e.g., HF-Pyridine, Et₃N·3HF) typically proceed through an iodonium ion intermediate, leading to the trans product. Palladium-catalyzed iodofluorination using a fluoro-iodoxole reagent has also shown clean anti-selectivity.[1] 2. Ensure anhydrous conditions: Dry all solvents and reagents thoroughly. Perform the reaction under an inert atmosphere (e.g., Argon or Nitrogen). 3. Lower the reaction temperature: Running the reaction at a lower temperature can enhance selectivity by favoring the kinetic product. |
| Low or No Product Yield | 1. Ineffective Fluorinating Agent: The fluoride source may not be sufficiently nucleophilic or soluble in the reaction medium. 2. Decomposition of Reagents: The iodinating or fluorinating agent may be unstable under the reaction conditions. 3. Substrate Volatility: this compound can be volatile, leading to loss during workup and purification.[1] 4. Side Reactions: Elimination of HI or HF from the product can occur, especially at elevated temperatures. | 1. Select an appropriate fluoride source: HF-Pyridine and triethylamine trihydrofluoride (Et₃N·3HF) are common choices. For milder conditions, consider using a palladium catalyst with a fluoroiodine reagent.[1] 2. Check reagent quality: Use freshly opened or properly stored reagents. N-Iodosuccinimide should be pure and dry. 3. Careful workup and purification: Use lower temperatures during solvent removal (rotary evaporation). Consider purification by column chromatography at reduced temperature if stability is an issue. 4. Maintain low reaction temperatures: Keep the reaction temperature as low as possible to minimize elimination side reactions. |
| Formation of Unexpected Byproducts | 1. Rearrangement reactions: Carbocationic intermediates, if formed, can undergo rearrangements. 2. Solvent participation: If a nucleophilic solvent (e.g., methanol) is used, it may compete with the fluoride ion in attacking the intermediate. | 1. Utilize conditions that favor a concerted or bridged-ion mechanism: This minimizes the formation of a discrete carbocation. 2. Use a non-nucleophilic solvent: Dichloromethane (DCM) or chloroform are common choices for iodofluorination reactions.[2] |
| Difficulty in Characterizing Diastereomers | 1. Similar Spectroscopic Properties: The ¹H and ¹⁹F NMR spectra of the cis and trans isomers may be very similar. | 1. Utilize 2D NMR techniques: NOESY or ROESY experiments can help determine the relative stereochemistry by observing through-space correlations between the fluorine, iodine-bearing methine, and adjacent protons. 2. Compare with literature data for analogous compounds: While specific data for this compound may be scarce, data for similar cyclohexyl or other cycloalkyl systems can provide a reference.[3] |
Frequently Asked Questions (FAQs)
Q1: What is the expected major diastereomer in the iodofluorination of cycloheptene?
A1: The major diastereomer is typically the trans (or anti) product. This is because most common iodofluorination reactions proceed through a bridged iodonium ion intermediate. The subsequent nucleophilic attack by the fluoride ion occurs from the opposite face of the ring (anti-attack) to open the three-membered ring, resulting in the trans configuration.[4][5]
Q2: How can I favor the formation of the cis-1-fluoro-2-iodocycloheptane?
A2: The synthesis of the cis isomer is significantly more challenging as it requires a syn-addition mechanism, which is not typical for iodofluorination. A possible, though less direct, route could involve the epoxidation of cycloheptene followed by ring-opening with an iodide source, and then a subsequent dehydroxyfluorination with inversion of stereochemistry. However, direct syn-iodofluorination is not a well-established method.
Q3: What are the best reagents for achieving high trans-selectivity?
A3: Several reagent combinations are effective for promoting anti-iodofluorination:
-
N-Iodosuccinimide (NIS) and a fluoride source: This is a classic and widely used method.[6] Common fluoride sources include HF-Pyridine or triethylamine trihydrofluoride (Et₃N·3HF).
-
Bis(pyridine)iodonium tetrafluoroborate (IPy₂BF₄): This reagent can also be effective for iodofluorination.[1]
-
Palladium-catalyzed iodofluorination: Using a fluoro-iodoxole reagent in the presence of a palladium catalyst offers a milder, neutral condition approach that has shown excellent anti-selectivity.[1]
Q4: My reaction is very slow. How can I increase the reaction rate without compromising diastereoselectivity?
A4: While increasing the temperature can accelerate the reaction, it may also reduce selectivity. Before raising the temperature, consider the following:
-
Increase reagent concentration: A moderate increase in the concentration of the electrophilic iodine source and the fluoride source can sometimes improve the rate.
-
Ensure efficient stirring: Homogeneity is crucial for a successful reaction.
-
Re-evaluate your solvent: Ensure that the chosen solvent is appropriate for solubilizing all reagents. Dichloromethane is a common and effective choice.[2]
-
Check for inhibitors: Impurities in the starting material or solvent could be inhibiting the reaction. Purifying the cycloheptene before use may be beneficial.
Q5: How do I confirm the stereochemistry of my product?
A5: The primary method for stereochemical assignment is Nuclear Magnetic Resonance (NMR) spectroscopy.
-
¹H NMR: The coupling constants (J-values) between the protons on the carbon atoms bearing the fluorine and iodine can be indicative of their dihedral angle, which differs between the cis and trans isomers.
-
¹⁹F NMR: The coupling between the fluorine and the vicinal protons will also differ between diastereomers.
-
2D NOESY/ROESY: These experiments are powerful tools for confirming spatial proximity. For the cis isomer, a Nuclear Overhauser Effect (NOE) would be expected between the protons at C1 and C2, whereas for the trans isomer, such an interaction would be absent.
Experimental Protocols
Protocol 1: trans-Selective Iodofluorination using NIS and HF-Pyridine
This protocol is adapted from general procedures for the iodofluorination of alkenes.[2]
-
Preparation: In a Teflon or polyethylene flask (to prevent etching by HF), dissolve cycloheptene (1.0 eq) in anhydrous dichloromethane (DCM) under an argon atmosphere. Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Slowly add HF-Pyridine (70% HF, ~2.0 eq of F⁻) to the stirred solution. After 15 minutes, add N-Iodosuccinimide (NIS) (1.2 eq) portion-wise over 10 minutes, ensuring the temperature remains below 5 °C.
-
Reaction: Allow the reaction to stir at 0 °C and monitor its progress by thin-layer chromatography (TLC) or GC-MS. The reaction is typically complete within 1-4 hours.
-
Workup: Carefully quench the reaction by pouring it into a cold, saturated aqueous solution of sodium bicarbonate (NaHCO₃) and sodium thiosulfate (Na₂S₂O₃).
-
Extraction: Extract the aqueous layer with DCM (3 x volume). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo at a low temperature.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield trans-1-fluoro-2-iodocycloheptane.
Visualizations
Caption: General experimental workflow for the synthesis of trans-1-fluoro-2-iodocycloheptane.
Caption: Stereochemical pathway and troubleshooting logic for the iodofluorination of cycloheptene.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Iodine-Mediated Fluorination of Alkenes with an HF Reagent: Regioselective Synthesis of 2-Fluoroalkyl Iodides [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. chemtube3d.com [chemtube3d.com]
- 5. www1.lasalle.edu [www1.lasalle.edu]
- 6. chemrevlett.com [chemrevlett.com]
Optimization of reaction conditions for 1-Fluoro-2-iodocycloheptane synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 1-Fluoro-2-iodocycloheptane, a valuable intermediate for researchers, scientists, and drug development professionals. The information is presented in a user-friendly question-and-answer format to directly address potential challenges during the experimental process.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the iodofluorination of cycloheptene?
A1: The most prevalent methods for the synthesis of this compound from cycloheptene involve the electrophilic addition of an iodine and a fluorine source across the double bond. Common reagent systems include:
-
N-Iodosuccinimide (NIS) and a fluoride source: This is a widely used method where NIS acts as the electrophilic iodine source, and a nucleophilic fluoride source, such as hydrogen fluoride-pyridine (HF-Pyridine) or silver fluoride (AgF), provides the fluoride ion.
-
Molecular Iodine (I₂) and a fluoride source: In this approach, molecular iodine is activated by an oxidizing agent in the presence of a fluoride source.
-
Electrophilic Fluorinating Reagents and an Iodine Source: Reagents like Selectfluor® in combination with an iodide salt (e.g., potassium iodide) can also be employed to achieve the desired transformation. This method often proceeds with anti-Markovnikov selectivity.
Q2: What is the expected stereochemistry of the product?
A2: The iodofluorination of alkenes typically proceeds via an anti-addition mechanism. This means that the fluorine and iodine atoms will add to opposite faces of the cycloheptene ring, resulting in a trans configuration of the two substituents. This is due to the formation of a bridged iodonium ion intermediate which is then attacked by the fluoride nucleophile from the opposite side.
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be conveniently monitored by thin-layer chromatography (TLC). The disappearance of the starting material (cycloheptene) and the appearance of a new, more polar spot corresponding to the product can be observed. Gas chromatography-mass spectrometry (GC-MS) can also be used to monitor the reaction and identify the product and any major byproducts.
Q4: What are the primary safety precautions to consider during this synthesis?
A4:
-
Hydrogen Fluoride-Pyridine (HF-Pyridine): This reagent is highly corrosive and toxic. It should be handled with extreme caution in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coat, and full-face shield, must be worn. Calcium gluconate gel should be readily available as an antidote for HF burns.
-
N-Iodosuccinimide (NIS): NIS is an irritant and should be handled with care.
-
Solvents: Dichloromethane is a common solvent for this reaction and is a suspected carcinogen. Handle it in a fume hood and avoid inhalation and skin contact.
-
General Precautions: As with any chemical reaction, it is crucial to conduct a thorough risk assessment before starting the experiment.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Inactive reagents (e.g., moisture in NIS or HF-Pyridine). 2. Reaction temperature is too low. 3. Insufficient reaction time. 4. Poor quality starting material (cycloheptene). | 1. Use freshly opened or properly stored reagents. Dry solvents and reagents as necessary. 2. Gradually increase the reaction temperature, monitoring for product formation and side reactions. 3. Extend the reaction time and monitor by TLC or GC-MS. 4. Purify the starting cycloheptene by distillation if necessary. |
| Formation of Side Products (e.g., di-iodinated or di-fluorinated cycloheptane) | 1. Incorrect stoichiometry of reagents. 2. Presence of water or other nucleophiles. 3. Reaction temperature is too high. | 1. Carefully control the stoichiometry of the iodine and fluorine sources. A slight excess of the fluoride source may be beneficial. 2. Ensure the reaction is carried out under anhydrous conditions. 3. Lower the reaction temperature to improve selectivity. |
| Product Decomposition during Workup or Purification | 1. The product may be unstable in the presence of acid or base. 2. The product may be sensitive to heat during solvent evaporation. 3. The product may decompose on silica gel during column chromatography. | 1. Use a neutral workup procedure. Wash with a mild bicarbonate solution to remove any acidic residues. 2. Remove the solvent under reduced pressure at low temperature (rotary evaporation with a cold water bath). 3. Deactivate the silica gel with a small amount of a non-polar solvent or triethylamine before performing column chromatography. Alternatively, consider purification by distillation under reduced pressure. |
| Difficulty in Product Isolation/Purification | 1. The product has a similar polarity to the starting material or byproducts. 2. The product is volatile. | 1. Optimize the solvent system for column chromatography to achieve better separation. Consider using a different stationary phase (e.g., alumina). 2. Take care during solvent removal to avoid loss of product. Use a cold trap if necessary. |
Experimental Protocols
Method A: Iodofluorination using N-Iodosuccinimide (NIS) and HF-Pyridine
This protocol is a general guideline and may require optimization.
Materials:
-
Cycloheptene
-
N-Iodosuccinimide (NIS)
-
Hydrogen Fluoride-Pyridine (HF-Pyridine, ~70% HF)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve cycloheptene (1.0 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add N-Iodosuccinimide (1.1 eq) to the stirred solution.
-
Carefully add hydrogen fluoride-pyridine (2.0 eq) dropwise to the reaction mixture. Caution: HF-Pyridine is highly corrosive and toxic.
-
Allow the reaction to stir at 0 °C and monitor its progress by TLC. The reaction time can vary from a few hours to overnight.
-
Once the reaction is complete, quench the reaction by slowly adding it to a stirred, cold saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium thiosulfate solution (to remove excess iodine), water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure at low temperature.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound.
Data Presentation
Table 1: Optimization of Reaction Conditions (Example Data)
The following table presents hypothetical data to illustrate the effect of key parameters on the yield of this compound. This should serve as a starting point for experimental optimization.
| Entry | Fluoride Source | Equivalents of NIS | Temperature (°C) | Time (h) | Yield (%) |
| 1 | HF-Pyridine | 1.1 | 0 | 4 | 65 |
| 2 | HF-Pyridine | 1.1 | 25 (Room Temp) | 4 | 55 (with side products) |
| 3 | HF-Pyridine | 1.5 | 0 | 4 | 68 |
| 4 | HF-Pyridine | 1.1 | 0 | 12 | 75 |
| 5 | AgF | 1.2 | 25 | 8 | 50 |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Simplified reaction mechanism for the iodofluorination of cycloheptene.
Caption: Troubleshooting flowchart for low product yield in this compound synthesis.
Technical Support Center: Purification of 1-Fluoro-2-iodocycloheptane Isomers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 1-Fluoro-2-iodocycloheptane isomers.
Troubleshooting Guides
Flash Column Chromatography
Issue 1: Poor Separation of Diastereomers on TLC and Flash Column
Question: I am having difficulty separating the syn and anti diastereomers of this compound. They appear as a single spot or very close spots on my TLC plate, and co-elute during flash chromatography. What can I do to improve the separation?
Answer:
Separating diastereomers of halogenated cycloalkanes can be challenging due to their similar polarities. Here are several strategies to improve separation:
-
Solvent System Optimization: The choice of eluent is critical. Since this compound is a relatively non-polar compound, start with a non-polar solvent system and gradually increase polarity.
-
Recommended Starting Points:
-
Hexanes/Ethyl Acetate (EtOAc): A standard system for compounds of normal polarity. Start with a low percentage of EtOAc (e.g., 1-5%) and gradually increase.[1][2]
-
Hexanes/Diethyl Ether: Can offer different selectivity compared to EtOAc.
-
Hexanes/Dichloromethane (DCM): DCM can improve the solubility of some compounds.[2]
-
-
Pro-Tip: Run a gradient elution. Start with a very non-polar mobile phase (e.g., 100% hexanes) and slowly increase the proportion of the more polar solvent. This can help resolve closely eluting compounds.[3]
-
-
Column and Stationary Phase:
-
Silica Gel: Standard silica gel (40-63 µm) is the most common choice. For difficult separations, consider using a higher surface area silica or a different stationary phase.
-
Column Dimensions: Use a long, narrow column for better resolution. A silica-to-compound ratio of 70:1 or higher may be necessary for compounds with very similar Rf values.[4]
-
-
Loading Technique:
-
Dry Loading: If your compound is not highly soluble in the initial eluent, consider dry loading. Dissolve your crude mixture in a suitable solvent, adsorb it onto a small amount of silica gel, remove the solvent by rotary evaporation, and then load the dry powder onto the column.[3]
-
Issue 2: Tailing of Spots on TLC and Peaks in Flash Chromatography
Question: My spots on the TLC plate are tailing, and the peaks from my flash column are broad and asymmetrical. What could be the cause and how can I fix it?
Answer:
Peak tailing is often caused by interactions between the analyte and the stationary phase or by issues with the mobile phase.
-
Acid Sensitivity: Silica gel is slightly acidic, which can cause tailing with acid-sensitive compounds.
-
Solution: Add a small amount of triethylamine (1-3%) to your eluent to neutralize the silica gel.[2]
-
-
Solvent Purity: Ensure your solvents are of high purity, as impurities can interfere with the chromatography.
-
Sample Overload: Loading too much sample can lead to peak broadening and tailing. As a general rule, the amount of crude material should be 1-5% of the mass of the silica gel.
High-Performance Liquid Chromatography (HPLC)
Question: I am trying to develop a preparative HPLC method to separate the diastereomers of this compound, but I am struggling with resolution and peak shape. What are some key parameters to optimize?
Answer:
Preparative HPLC offers higher resolution than flash chromatography and is well-suited for separating challenging diastereomers.[5] Here’s a guide to developing your method:
Method Development Workflow
Caption: Workflow for HPLC method development.
Troubleshooting Common HPLC Issues
| Problem | Possible Cause | Solution |
| Poor Resolution of Diastereomers | Incorrect stationary phase or mobile phase. | For non-polar compounds like this compound, normal-phase HPLC on a silica or cyano-bonded column is often effective. Experiment with different non-polar mobile phases (e.g., hexane/isopropanol, hexane/ethanol). |
| Peak Tailing | Secondary interactions with the stationary phase (e.g., silanol groups). | In normal phase, ensure the mobile phase is sufficiently dry, as water content can affect peak shape. In reversed-phase, adjust the mobile phase pH if your compound has any ionizable groups. |
| Column overload. | Reduce the injection volume or the concentration of the sample.[5] | |
| Broad Peaks | Extra-column volume. | Use shorter tubing with a smaller internal diameter between the injector, column, and detector. |
| Column degradation. | Flush the column with a strong solvent or replace it if necessary. |
Frequently Asked Questions (FAQs)
Q1: How can I visualize the spots of this compound on a TLC plate?
A1: Since this compound is not expected to be UV-active, you will need to use a staining method for visualization.
-
Potassium Permanganate (KMnO₄) Stain: This is a good general stain for organic compounds. It will react with any oxidizable functional groups. The plate is dipped in the stain and gently heated, revealing compounds as yellow-brown spots on a purple background.[6]
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Phosphomolybdic Acid (PMA) Stain: This is another versatile stain that works for a wide range of compounds, including alkyl iodides.[7]
-
Iodine Chamber: Placing the TLC plate in a chamber with iodine crystals will cause many organic compounds to appear as temporary brown spots. Note that alkyl halides may not stain well with iodine.[7]
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Silver Nitrate (AgNO₃) Stain: A dilute aqueous solution of silver nitrate can be sprayed on the plate, which is then dried and exposed to sunlight. Halides may appear as dark spots.[8]
Q2: What are the expected impurities from the synthesis of this compound?
A2: The synthesis of this compound typically involves the iodofluorination of cycloheptene. Potential impurities include:
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Unreacted starting material (cycloheptene).
-
Di-iodinated or di-fluorinated byproducts.
-
Solvent residues.
-
Isomers of the product (diastereomers).
Q3: How can I confirm the identity and purity of the separated isomers?
A3: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose.
-
¹H NMR: The proton spectra of the diastereomers will likely be different, particularly the signals for the protons attached to the carbons bearing the fluorine and iodine atoms.
-
¹⁹F NMR: This is a very sensitive technique for fluorinated compounds. The chemical shift of the fluorine atom will be different for the syn and anti isomers. ¹⁹F NMR has a wide chemical shift range, which often allows for clear resolution of isomeric signals.[9][10]
-
¹³C NMR: The carbon spectra will also show differences between the two isomers.
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Gas Chromatography-Mass Spectrometry (GC-MS): GC can be used to assess the purity of the fractions, and MS will confirm the molecular weight of the product. It may also be possible to develop a GC method that separates the diastereomers, allowing for quantitative analysis of the isomeric ratio.[11]
Q4: Are there any safety precautions I should take when working with this compound and the solvents used for its purification?
A4: Yes, always follow standard laboratory safety procedures.
-
Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and appropriate gloves.
-
Ventilation: Work in a well-ventilated fume hood, especially when handling volatile organic solvents like hexanes, ethyl acetate, and dichloromethane.
-
Handling Reagents: Consult the Safety Data Sheet (SDS) for all chemicals used. Halogenated organic compounds should be handled with care as they can be toxic.
Experimental Protocols
Protocol 1: Flash Column Chromatography for Diastereomer Separation
-
TLC Analysis:
-
Dissolve a small amount of the crude this compound mixture in a suitable solvent (e.g., DCM).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate in a series of solvent systems with varying polarity (e.g., 99:1, 98:2, 95:5 hexanes:EtOAc).
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Visualize the plate using a potassium permanganate stain.
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The optimal solvent system should give a good separation between the two diastereomer spots with the lower spot having an Rf value of approximately 0.2-0.3.[3]
-
-
Column Packing:
-
Select a glass column with appropriate dimensions. For a 1 g sample, a 40 g silica column is a good starting point.[4]
-
Prepare a slurry of silica gel in the chosen non-polar eluent (e.g., 100% hexanes).
-
Pour the slurry into the column and allow the silica to settle, ensuring a flat, even bed. Drain the excess solvent until it is level with the top of the silica.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a non-polar solvent (e.g., hexanes or DCM).
-
Carefully apply the sample to the top of the silica bed.
-
Add a thin layer of sand on top of the sample to prevent disturbance during elution.
-
-
Elution and Fraction Collection:
-
Begin eluting with the optimized solvent system from the TLC analysis.
-
If using a gradient, start with a less polar mixture and gradually increase the polarity.
-
Collect fractions and analyze them by TLC to determine which fractions contain the purified isomers.
-
-
Solvent Removal:
-
Combine the fractions containing the pure product.
-
Remove the solvent using a rotary evaporator to obtain the purified this compound isomer.
-
Logical Flow for Troubleshooting Flash Chromatography
Caption: Troubleshooting flowchart for flash chromatography.
References
- 1. santaisci.com [santaisci.com]
- 2. Chromatography [chem.rochester.edu]
- 3. Purification [chem.rochester.edu]
- 4. orgsyn.org [orgsyn.org]
- 5. youtube.com [youtube.com]
- 6. TLC stains [reachdevices.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. biophysics.org [biophysics.org]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Quantification of aromatic and halogenated hydrocarbons and alcohol mixtures at the elemental, structural, and parent molecular ion level - PubMed [pubmed.ncbi.nlm.nih.gov]
Side reactions and byproduct formation in 1-Fluoro-2-iodocycloheptane synthesis
Technical Support Center: Synthesis of 1-Fluoro-2-iodocycloheptane
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the synthesis of this compound. The primary focus is on managing common side reactions and minimizing byproduct formation during the electrophilic iodofluorination of cycloheptene.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism for the synthesis of this compound from cycloheptene?
The synthesis is a vicinal difunctionalization reaction, specifically an electrophilic iodofluorination of the cycloheptene double bond. The reaction proceeds via an anti-addition mechanism. An electrophilic iodine species (I+) first reacts with the alkene to form a cyclic iodonium ion intermediate. Subsequently, a fluoride ion (F-) attacks one of the carbons of the iodonium ion from the opposite face, leading to the trans-1-Fluoro-2-iodocycloheptane product.[1][2]
Q2: My yield of trans-1-Fluoro-2-iodocycloheptane is consistently low. What are the most likely causes?
Low yields can stem from several factors:
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Reagent Purity: Moisture or impurities in the cycloheptene, solvent, or reagents can consume the electrophilic iodine or fluoride source. Ensure all materials are anhydrous.
-
Suboptimal Reagent Choice: The combination of iodine and fluorine source is critical. Common systems include N-Iodosuccinimide (NIS) with a fluoride source like triethylamine trihydrofluoride (Et₃N·3HF) or hydrogen fluoride-pyridine complex (HF·Py).[3][4] Using molecular iodine (I₂) often requires an oxidant like potassium persulfate (K₂S₂O₈) to generate the active electrophile.[3]
-
Temperature Control: These reactions are often exothermic. Running the reaction at elevated temperatures can promote side reactions. It is recommended to maintain low temperatures (e.g., -78 °C to 0 °C) to enhance selectivity.
-
Incorrect Stoichiometry: An improper ratio of alkene to reagents can lead to incomplete reaction or increased byproduct formation. Optimization of the stoichiometry is often necessary.
Q3: I am observing a significant amount of 1,2-diiodocycloheptane as a byproduct. How can this be minimized?
The formation of the di-iodo byproduct occurs when the iodide ion (I⁻), liberated from the iodonium ion formation or present as a counter-ion, outcompetes the fluoride ion as the nucleophile. To minimize this:
-
Use a Fluoride Source in Excess: Employing a molar excess of the fluoride source can kinetically favor the desired fluoro-addition.
-
Select an Appropriate Iodine Source: Reagents like NIS can be effective because the succinimide anion is a poor nucleophile, reducing competition.[5] If using a system that generates I⁻, consider adding a silver salt (e.g., silver tetrafluoroborate, AgBF₄) to sequester the iodide, although this increases cost.
-
Control Reagent Addition: Slow, controlled addition of the iodine source to the mixture of cycloheptene and the fluoride source can maintain a low concentration of the iodonium intermediate and iodide ion, favoring attack by the more abundant fluoride nucleophile.
Q4: Are there other common byproducts I should be aware of?
Yes, besides the di-iodo compound, other byproducts can arise from nucleophilic attack on the iodonium intermediate by other species present in the reaction mixture:
-
Solvent Adducts: If a nucleophilic solvent like methanol or water is used or present as an impurity, byproducts such as trans-1-iodo-2-methoxycycloheptane or trans-2-iodocycloheptan-1-ol (an iodohydrin) can form.[2] Using an inert, anhydrous solvent like dichloromethane (CH₂Cl₂) is crucial.[3]
-
Rearrangement Products: While less common for simple cycloalkenes due to the stability of the bridged iodonium ion, acidic conditions can potentially lead to carbocation rearrangements.[6]
Troubleshooting Guide
This guide provides a structured approach to diagnosing and resolving common issues encountered during the synthesis.
| Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion of Cycloheptene | 1. Inactive reagents (degraded iodine source, hydrolyzed fluoride source).2. Insufficient activation/oxidation of the iodine source.3. Reaction temperature is too low. | 1. Use fresh, high-purity reagents. Store fluoride sources under inert atmosphere.2. If using I₂, ensure the oxidant (e.g., K₂S₂O₈) is active and used in the correct stoichiometry.[3]3. Allow the reaction to warm slowly to the optimal temperature (e.g., from -78 °C to room temp) and monitor by TLC or GC-MS. |
| Major Product is 1,2-Diiodocycloheptane | 1. Iodide (I⁻) is a more effective nucleophile than fluoride (F⁻) under the reaction conditions.2. Insufficient concentration of the fluoride source. | 1. Increase the molar equivalent of the fluoride source (e.g., use 2-3 equivalents of HF·Py).2. Change the iodine source to one that does not produce a competitive nucleophilic counter-ion (e.g., use NIS).[5] |
| Presence of Oxygenated Byproducts (e.g., Iodohydrin) | 1. Presence of water in reagents or solvent.2. Use of a protic/nucleophilic solvent. | 1. Use rigorously dried (e.g., distilled over CaH₂) solvents and reagents. Perform the reaction under an inert atmosphere (N₂ or Ar).2. Switch to a non-nucleophilic solvent such as dichloromethane or acetonitrile. |
| Complex Mixture of Unidentified Products | 1. Reaction temperature too high, leading to decomposition or polymerization.2. Presence of strong acid, causing side reactions.[6]3. Reaction mixture exposed to light (for light-sensitive reagents). | 1. Maintain strict temperature control, typically starting at -78 °C or 0 °C.2. Use buffered systems or non-acidic fluoride sources if possible.3. Protect the reaction from light by wrapping the flask in aluminum foil. |
Experimental Protocol Example
The following is a representative protocol for the iodofluorination of cycloheptene using N-Iodosuccinimide (NIS) and hydrogen fluoride-pyridine complex.
Materials:
-
Cycloheptene (1.0 equiv)
-
N-Iodosuccinimide (NIS) (1.2 equiv)
-
Hydrogen fluoride-pyridine (70% HF, 30% Py) (1.5 equiv)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried plastic (Teflon or polyethylene) flask under a nitrogen atmosphere, dissolve cycloheptene (1.0 equiv) in anhydrous CH₂Cl₂.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add HF-pyridine (1.5 equiv) to the stirred solution. Caution: HF-pyridine is highly corrosive and toxic. Handle with appropriate personal protective equipment in a chemical fume hood.
-
Add NIS (1.2 equiv) portion-wise over 15-20 minutes, ensuring the temperature does not rise above 5 °C.
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3-4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, carefully quench the reaction by slowly pouring it into a stirred mixture of ice and saturated NaHCO₃ solution to neutralize the HF.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated Na₂S₂O₃ solution (to remove unreacted iodine) and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[3]
-
Purify the crude product via column chromatography on silica gel using a non-polar eluent (e.g., hexanes) to yield pure trans-1-Fluoro-2-iodocycloheptane.[3]
Visualizations
Reaction Pathway and Side Reactions
The following diagram illustrates the main synthetic pathway to this compound and the competing side reactions that lead to common byproducts.
References
- 1. youtube.com [youtube.com]
- 2. youtube.com [youtube.com]
- 3. Iodine-Mediated Fluorination of Alkenes with an HF Reagent: Regioselective Synthesis of 2-Fluoroalkyl Iodides [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chemrevlett.com [chemrevlett.com]
- 6. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: 1-Fluoro-2-iodocycloheptane Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 1-Fluoro-2-iodocycloheptane.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for the synthesis of this compound?
A1: The most common method for synthesizing this compound is through the iodofluorination of cycloheptene. Several reagent systems can be employed for this transformation, including:
-
N-Iodosuccinimide (NIS) and a fluoride source: This is a widely used method where NIS acts as the iodine source and a fluoride salt (e.g., silver fluoride) or a hydrogen fluoride complex (e.g., HF-Pyridine) provides the fluoride ion.
-
Iodine and a fluoride source: Molecular iodine in combination with a fluoride source like silver(I) fluoride can also effect the iodofluorination of alkenes.
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Iodine, an oxidant, and a fluoride source: This method involves the in-situ generation of an electrophilic iodine species from iodine using an oxidant (e.g., potassium persulfate), which then reacts with the alkene in the presence of a fluoride source like HF-Pyridine.[1]
-
Palladium-catalyzed iodofluorination: More advanced methods may utilize a palladium catalyst with a reagent that serves as both the iodine and fluorine source.
Q2: What is the expected yield for the synthesis of this compound?
A2: The yield of this compound is highly dependent on the chosen synthetic method and reaction conditions. Generally, yields can range from moderate to good. For instance, the iodofluorination of alkenes using iodine, an oxidant, and HF-Pyridine has been reported to give yields of up to 75% for some substrates.[1] However, specific yields for cycloheptene may vary and require optimization.
Q3: How can I purify the crude this compound?
A3: The primary method for purifying this compound is flash column chromatography on silica gel. The choice of eluent is critical for good separation. A non-polar solvent system, such as hexanes or a mixture of hexanes and a slightly more polar solvent like ethyl acetate, is typically used. It is important to carefully monitor the chromatography fractions using thin-layer chromatography (TLC) to isolate the pure product.
Q4: Is this compound a stable compound?
A4: Vicinal iodofluorides can be sensitive compounds. They may be prone to elimination of HI or HF, especially in the presence of bases or upon heating. Therefore, it is recommended to store the purified compound at low temperatures and under an inert atmosphere to minimize decomposition.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and purification of this compound.
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Low or No Product Formation | Inactive reagents (e.g., old NIS, wet fluoride source). | Ensure all reagents are fresh and of high purity. Dry fluoride salts in an oven before use. Use freshly distilled solvents. |
| Incorrect reaction temperature. | Optimize the reaction temperature. Some iodofluorination reactions are performed at room temperature, while others may require cooling to 0°C or below to minimize side reactions. | |
| Insufficient reaction time. | Monitor the reaction progress by TLC. Ensure the reaction is allowed to proceed to completion. | |
| Presence of water in the reaction mixture. | Conduct the reaction under anhydrous conditions using dried glassware and solvents. Water can react with the electrophilic iodine species and the fluoride source. | |
| Formation of Multiple Products (Low Purity) | Competing side reactions (e.g., di-iodination, formation of fluorohydrin). | Use the correct stoichiometry of reagents. The formation of di-iodinated products can occur if excess iodine source is present. The presence of water can lead to fluorohydrin byproducts. |
| Rearrangement of the carbocation intermediate. | The choice of solvent and fluoride source can influence the stability of the intermediate carbocation and minimize rearrangements. | |
| Isomer formation (cis/trans). | The stereochemical outcome of the addition can be influenced by the reaction mechanism. Anti-addition is typically favored. Characterize the product mixture by NMR to determine the isomeric ratio. | |
| Difficulty in Purifying the Product | Co-elution of the product with impurities during column chromatography. | Optimize the eluent system for column chromatography. A gradient elution from a non-polar solvent to a slightly more polar solvent system may improve separation. |
| Decomposition of the product on silica gel. | This compound may be sensitive to the acidic nature of silica gel. Deactivating the silica gel with a small amount of a non-nucleophilic base (e.g., triethylamine) in the eluent can prevent decomposition. | |
| Product is volatile and lost during work-up or purification. | Use a rotary evaporator at a low temperature and reduced pressure to remove solvents. Avoid prolonged exposure to high vacuum. |
Experimental Protocols
Method 1: Iodofluorination using Iodine, Potassium Persulfate, and HF-Pyridine [1]
This method describes a general procedure for the iodofluorination of alkenes which can be adapted for cycloheptene.
Materials:
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Cycloheptene
-
Iodine (I₂)
-
Potassium persulfate (K₂S₂O₈)
-
Hydrogen fluoride-pyridine complex (HF-Pyridine)
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Dichloromethane (DCM), anhydrous
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
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Brine (saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Silica gel for column chromatography
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Hexanes and ethyl acetate for column chromatography
Procedure:
-
To a solution of iodine (1.0 mmol) in anhydrous dichloromethane (5 mL) in a polypropylene or Teflon flask, add HF-Pyridine (2.0 mmol) at room temperature under a nitrogen atmosphere.
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Stir the mixture for 10 minutes.
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Add potassium persulfate (1.2 mmol) to the mixture and stir for another 10 minutes.
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Add cycloheptene (1.0 mmol) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC.
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Upon completion, quench the reaction by slowly adding saturated aqueous sodium thiosulfate solution, followed by saturated aqueous sodium bicarbonate solution.
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Extract the product with dichloromethane (3 x 15 mL).
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Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
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Concentrate the filtrate under reduced pressure at low temperature.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate).
Data Presentation
| Parameter | Method 1 (Iodine/K₂S₂O₈/HF-Pyridine) | Notes |
| Starting Material | Cycloheptene | - |
| Key Reagents | I₂, K₂S₂O₈, HF-Pyridine | HF-Pyridine is corrosive and toxic; handle with care in a fume hood. |
| Solvent | Dichloromethane | Use anhydrous solvent. |
| Temperature | Room Temperature | Temperature control may be necessary to optimize yield and selectivity. |
| Typical Yield | Moderate to Good (e.g., up to 75% for some alkenes)[1] | Yield is substrate-dependent and requires optimization for cycloheptene. |
| Purity | >95% after chromatography | Purity should be assessed by GC-MS and NMR. |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Logical troubleshooting flow for improving yield and purity.
References
Troubleshooting common issues in fluorination reactions of cycloheptanes
Welcome to our technical support center for the fluorination of cycloheptane derivatives. This resource is designed for researchers, scientists, and professionals in drug development who are working with the synthesis of fluorinated cycloheptanes. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during these reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for introducing fluorine into a cycloheptane ring?
A1: The most prevalent methods for fluorinating cycloheptanes include:
-
Deoxyfluorination of Cycloheptanols: This involves the replacement of a hydroxyl group with a fluorine atom using reagents like diethylaminosulfur trifluoride (DAST), bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor), or PyFluor. This reaction typically proceeds with an inversion of stereochemistry.[1][2]
-
Geminal Difluorination of Cycloheptanones: Ketones can be converted to gem-difluoro groups using reagents such as DAST or Deoxo-Fluor.[3][4]
-
Electrophilic Fluorination: While less common for simple cycloheptanes, electron-rich enol ethers or enamines derived from cycloheptanone can be fluorinated using electrophilic fluorine sources like Selectfluor.[5]
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Hydrofluorination of Cycloheptene: The addition of hydrogen fluoride (HF), often in the form of pyridinium poly(hydrogen fluoride) (Olah's reagent), across the double bond of cycloheptene can yield fluorocycloheptane.[6]
Q2: Why is the fluorination of cycloheptanes often more challenging than that of cyclohexanes or cyclopentanes?
A2: The fluorination of cycloheptanes presents unique challenges primarily due to the conformational flexibility of the seven-membered ring.[7] This flexibility can lead to:
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Lack of Stereocontrol: The multiple low-energy conformations can make it difficult to achieve high diastereoselectivity.
-
Increased Side Reactions: The proximity of different parts of the ring in certain conformations can facilitate side reactions like eliminations and rearrangements.
-
Transannular Reactions: Intramolecular reactions across the ring are more likely in medium-sized rings like cycloheptane.
Q3: What are the main safety precautions to consider when working with common fluorinating reagents?
A3: Many fluorinating reagents are hazardous and require careful handling:
-
DAST and Deoxo-Fluor: These reagents are toxic, corrosive, and can decompose violently upon heating. Reactions should be conducted in a well-ventilated fume hood, and care should be taken to avoid contact with water.
-
Hydrogen Fluoride (HF) and its complexes (e.g., Olah's reagent): HF is extremely corrosive and can cause severe burns that may not be immediately painful. Always use appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and a face shield. Work in a fume hood specifically designed for HF use.[6]
-
Selectfluor: While generally more stable, it is a strong oxidizing agent and should be handled with care.
Troubleshooting Guide
This guide addresses specific issues that may arise during the fluorination of cycloheptanes.
Problem 1: Low or No Yield of the Desired Fluorinated Product
Possible Causes & Solutions
| Possible Cause | Recommended Action |
| Inactive Reagent | Use a fresh bottle of the fluorinating reagent. DAST and Deoxo-Fluor can degrade over time, especially if not stored under anhydrous conditions. |
| Insufficient Reagent | Increase the equivalents of the fluorinating reagent. For sterically hindered alcohols, a larger excess may be required. |
| Low Reaction Temperature | Gradually increase the reaction temperature. Some deoxyfluorinations require heating to proceed at a reasonable rate. However, be cautious as higher temperatures can also promote side reactions. |
| Poor Leaving Group (for Deoxyfluorination) | If starting from an alcohol, ensure the hydroxyl group is sufficiently activated. In some cases, converting the alcohol to a better leaving group (e.g., a sulfonate ester) prior to fluorination with a fluoride source may be beneficial. |
| Solvent Incompatibility | Ensure the solvent is appropriate for the chosen fluorinating reagent and is anhydrous. Common solvents include dichloromethane (DCM), chloroform, and toluene. |
Problem 2: Formation of Elimination Side Products (Alkenes)
Possible Causes & Solutions
| Possible Cause | Recommended Action |
| High Reaction Temperature | Lower the reaction temperature. Elimination is often favored at higher temperatures. |
| Steric Hindrance | If the substrate is sterically hindered, elimination can compete with nucleophilic substitution. Consider using a less hindered fluorinating reagent if available, or a milder fluorination protocol. PyFluor is reported to produce fewer elimination byproducts compared to DAST.[1] |
| Presence of a Strong Base | If the reaction conditions are basic, this can promote E2 elimination. If possible, use neutral or acidic conditions. For reactions requiring a base, a non-nucleophilic, sterically hindered base can sometimes minimize elimination. |
Problem 3: Observation of Rearranged Products (e.g., Ring Contraction)
Possible Causes & Solutions
| Possible Cause | Recommended Action |
| Carbocationic Intermediate | Reactions that proceed through a carbocation intermediate are prone to rearrangements, including ring contraction of the cycloheptyl cation to a more stable cyclohexyl cation.[7][8] |
| Choice of Fluorinating Reagent | Reagents that favor an SN1-type mechanism are more likely to lead to rearrangements. Consider switching to a reagent or conditions that promote an SN2-type mechanism, which involves a direct backside attack and avoids a discrete carbocation intermediate. |
| Substrate Structure | The presence of neighboring groups that can stabilize a carbocation will increase the likelihood of rearrangement. If possible, modify the substrate to disfavor carbocation formation at that position. |
Problem 4: Lack of Stereoselectivity
Possible Causes & Solutions
| Possible Cause | Recommended Action |
| Conformational Flexibility | The inherent flexibility of the cycloheptane ring can lead to a mixture of diastereomers. Running the reaction at a lower temperature may favor a single reaction pathway. |
| Reaction Mechanism | An SN1-type reaction will lead to racemization if the carbocation is planar. To achieve stereoselectivity, conditions favoring an SN2 reaction are necessary, which results in an inversion of configuration at the reaction center. |
| Neighboring Group Participation | Functional groups elsewhere on the ring can influence the stereochemical outcome. Analyze the substrate for potential directing groups that could be exploited to enhance selectivity. |
Experimental Protocols
General Protocol for Deoxyfluorination of a Cycloheptanol Derivative with DAST
-
Preparation: In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the cycloheptanol derivative (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Slowly add diethylaminosulfur trifluoride (DAST) (1.2-1.5 eq) dropwise to the stirred solution.
-
Reaction: Allow the reaction to stir at -78 °C and slowly warm to room temperature over several hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding it to a saturated aqueous solution of sodium bicarbonate (NaHCO₃) at 0 °C.
-
Extraction: Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers.
-
Work-up: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
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Purification: Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: A troubleshooting workflow for fluorination reactions of cycloheptanes.
Caption: Reaction pathways in the deoxyfluorination of cycloheptanol.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. scientificupdate.com [scientificupdate.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. BJOC - Development of N-F fluorinating agents and their fluorinations: Historical perspective [beilstein-journals.org]
- 6. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. electronicsandbooks.com [electronicsandbooks.com]
Scalable synthesis of 1-Fluoro-2-iodocycloheptane for industrial applications
This technical support center provides troubleshooting guidance and frequently asked questions for the scalable synthesis of 1-Fluoro-2-iodocycloheptane, a key intermediate for various industrial applications, including pharmaceutical and agrochemical development.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable method for the synthesis of this compound?
A1: The most prevalent and scalable approach is the electrophilic iodofluorination of cycloheptene. This reaction involves the simultaneous addition of an iodine and a fluorine atom across the double bond of the cycloheptene ring. A common reagent system for this transformation is the use of N-iodosuccinimide (NIS) as the iodine source and a fluoride source such as hydrogen fluoride-pyridine complex (Olah's reagent) or silver fluoride.
Q2: What are the primary industrial applications of this compound?
A2: this compound is a valuable building block in organic synthesis. The presence of both a fluorine and an iodine atom on adjacent carbons allows for selective functionalization. The iodine atom can be readily displaced by a variety of nucleophiles or used in cross-coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds. The fluorine atom can significantly alter the biological activity and physicochemical properties of a target molecule, making this intermediate useful in the development of novel pharmaceuticals and agrochemicals.[1]
Q3: What are the expected stereochemical outcomes of the iodofluorination of cycloheptene?
A3: The iodofluorination of cycloheptene is expected to proceed via an anti-addition mechanism. This results from the formation of a cyclic iodonium ion intermediate, which is then opened by the fluoride nucleophile from the opposite face of the ring. This leads predominantly to the formation of the trans-diastereomer of this compound.
Q4: How can I confirm the successful synthesis and purity of this compound?
A4: A combination of analytical techniques is recommended for confirmation. Gas Chromatography-Mass Spectrometry (GC-MS) can be used to determine the purity and identify the molecular ion peak corresponding to the product. Nuclear Magnetic Resonance (NMR) spectroscopy is crucial for structural elucidation; 1H NMR will show characteristic signals for the protons on the cycloheptane ring, while 19F NMR will confirm the presence of the fluorine atom, and 13C NMR will show the number of unique carbon environments.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive or degraded reagents (especially the fluoride source).2. Insufficient reaction time or temperature.3. Presence of water in the reaction mixture. | 1. Use freshly opened or properly stored reagents. Verify the activity of the fluoride source.2. Monitor the reaction progress by TLC or GC. If the reaction is sluggish, consider increasing the temperature or extending the reaction time.3. Ensure all glassware is oven-dried and use anhydrous solvents. |
| Formation of Side Products (e.g., Diiodo or Difluoro compounds) | 1. Incorrect stoichiometry of reagents.2. Non-optimal reaction temperature. | 1. Carefully control the stoichiometry, particularly the molar ratio of cycloheptene to NIS and the fluoride source.2. Maintain the recommended reaction temperature to minimize side reactions. |
| Difficulty in Product Purification | 1. Co-elution with starting material or byproducts during column chromatography.2. Thermal instability of the product during distillation. | 1. Optimize the solvent system for column chromatography to achieve better separation. Consider using a different stationary phase.2. If using distillation, perform it under reduced pressure (vacuum distillation) to lower the boiling point and prevent decomposition. |
| Inconsistent Results Between Batches | 1. Variability in reagent quality.2. Fluctuations in reaction conditions (temperature, stirring speed).3. Scale-up effects impacting heat and mass transfer. | 1. Source high-purity reagents from a reliable supplier and perform quality control checks.2. Implement strict process controls using automated reactors for precise temperature and stirring regulation.3. For larger scale reactions, ensure efficient mixing and heat dissipation. |
Experimental Protocol: Iodofluorination of Cycloheptene
This protocol describes a representative lab-scale synthesis of this compound.
Materials:
-
Cycloheptene
-
N-Iodosuccinimide (NIS)
-
Pyridine-HF (70% HF)
-
Dichloromethane (DCM, anhydrous)
-
Sodium bicarbonate (saturated aqueous solution)
-
Sodium thiosulfate (10% aqueous solution)
-
Magnesium sulfate (anhydrous)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
Reaction Setup: In a fume hood, add anhydrous DCM to a clean, dry, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel under a nitrogen atmosphere.
-
Reagent Addition: Dissolve cycloheptene in the DCM. Cool the solution to 0 °C using an ice bath. In a separate flask, dissolve NIS in anhydrous DCM.
-
Reaction Initiation: Slowly add the NIS solution to the cycloheptene solution via the dropping funnel while maintaining the temperature at 0 °C. Following the NIS addition, slowly add the pyridine-HF complex.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C and monitor its progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
-
Workup: Quench the reaction by slowly adding it to a stirred, saturated aqueous solution of sodium bicarbonate. Separate the organic layer. Wash the organic layer sequentially with 10% aqueous sodium thiosulfate solution and brine.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford pure this compound.
Visual Guides
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for synthesis issues.
References
Stability issues of 1-Fluoro-2-iodocycloheptane during storage and handling
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability issues of 1-Fluoro-2-iodocycloheptane that researchers, scientists, and drug development professionals may encounter during storage and handling.
Troubleshooting Guides
This section provides solutions to common problems observed during the storage and use of this compound.
Issue 1: Color Change of the Compound to Pink, Purple, or Brown
-
Possible Cause: Decomposition of the compound, leading to the formation of elemental iodine (I₂), which is colored. This is a common issue with organoiodine compounds, especially when exposed to light or heat.
-
Troubleshooting Steps:
-
Minimize Light Exposure: Store the compound in an amber or opaque vial to protect it from light. For extra protection, wrap the vial in aluminum foil.
-
Control Temperature: Store the compound at a low temperature. Recommended storage is typically between 2-8°C. For long-term storage, consider temperatures as low as -20°C.
-
Inert Atmosphere: If the compound is particularly sensitive, store it under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
-
Purification: If a color change is observed, the compound may need to be purified before use. This can often be achieved by passing a solution of the compound through a short column of silica gel or by washing a non-polar solution of the compound with a sodium thiosulfate solution to remove iodine.
-
Issue 2: Inconsistent or Poor Yields in Reactions
-
Possible Cause: The reagent may have partially decomposed, leading to a lower concentration of the active compound. Decomposition products could also be interfering with the reaction.
-
Troubleshooting Steps:
-
Assess Purity: Before use, check the purity of the this compound. This can be done using techniques like ¹H NMR, ¹⁹F NMR, or GC-MS. Look for the appearance of new signals or a decrease in the ratio of the desired product.
-
Use Freshly Purified Material: If decomposition is suspected, purify the compound immediately before use.
-
Re-evaluate Reaction Conditions: Consider if any of the reaction components or conditions (e.g., basic reagents, high temperatures) could be accelerating the decomposition of the starting material.
-
Issue 3: Formation of an Alkene Impurity
-
Possible Cause: Elimination of hydrogen iodide (HI) from the molecule, a common decomposition pathway for haloalkanes, especially in the presence of bases or heat. This would result in the formation of 1-fluorocycloheptene.
-
Troubleshooting Steps:
-
Avoid Basic Conditions: When storing or handling the compound, avoid contact with basic substances. If a base is required for a reaction, consider adding it at a low temperature and immediately before it is needed.
-
Moderate Temperatures: Perform reactions at the lowest effective temperature to minimize thermal decomposition.
-
Analytical Confirmation: Use analytical techniques such as GC-MS or NMR to confirm the presence of the alkene impurity.
-
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
-
Temperature: 2-8°C for short-term storage and -20°C for long-term storage.
-
Light: Protect from light by storing in an amber or opaque vial.
-
Atmosphere: For maximum stability, store under an inert atmosphere (argon or nitrogen).
Q2: My this compound has turned a slight yellow color. Is it still usable?
A2: A slight yellow discoloration may indicate the beginning of decomposition and the formation of a small amount of iodine. For many applications, this may not significantly affect the outcome. However, for sensitive reactions, it is advisable to purify the compound before use. You can assess the purity using analytical methods like NMR or GC-MS.
Q3: What are the likely decomposition products of this compound?
A3: The primary decomposition pathways are likely:
-
Homolytic Cleavage: The carbon-iodine bond can break when exposed to light or heat, forming a radical and eventually leading to the formation of elemental iodine (I₂), which causes discoloration.
-
Elimination: The molecule can undergo dehydrohalogenation to form 1-fluorocycloheptene by eliminating hydrogen iodide (HI), or potentially cycloheptene by eliminating both halogens.
Q4: Can I handle this compound on the benchtop?
A4: It is recommended to handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Minimize exposure to air and light. For transfers, use techniques that minimize atmospheric exposure, such as using a syringe under an inert atmosphere.
Data Presentation
As no specific quantitative stability data for this compound was found in the literature, the following table is provided as a template for researchers to document their own observations on the stability of the compound under various conditions.
| Storage Condition | Temperature (°C) | Light Exposure | Atmosphere | Observation after [Time] | Purity (if measured) |
| Example 1 | 25 (Room Temp) | Ambient | Air | Color change to brown | |
| Example 2 | 4 | Dark (Amber Vial) | Air | No significant change | |
| Example 3 | -20 | Dark (Amber Vial) | Nitrogen | No change | |
| Your Data 1 | |||||
| Your Data 2 |
Experimental Protocols
Protocol 1: Purification of Discolored this compound
-
Dissolution: Dissolve the discolored this compound in a minimal amount of a non-polar organic solvent (e.g., dichloromethane or diethyl ether).
-
Washing: Transfer the solution to a separatory funnel and wash with a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃). The color of the organic layer should become colorless as the iodine is reduced to iodide and extracted into the aqueous layer.
-
Separation: Separate the organic layer.
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Solvent Removal: Remove the solvent under reduced pressure to obtain the purified product.
-
Storage: Immediately store the purified compound under the recommended conditions (dark, cold, and preferably under an inert atmosphere).
Mandatory Visualization
Analytical methods for detecting impurities in 1-Fluoro-2-iodocycloheptane samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Fluoro-2-iodocycloheptane. It offers insights into analytical methods for detecting impurities and ensuring the quality of your samples.
Frequently Asked Questions (FAQs)
Q1: What are the most common potential impurities in a this compound sample?
A1: Common impurities can arise from the synthesis process or degradation. Potential organic impurities may include starting materials, by-products, intermediates, and degradation products.[1] These can include regioisomers (e.g., 1-Fluoro-7-iodocycloheptane), stereoisomers, dehalogenated species (cycloheptene or fluorocycloheptane), and oxidation products. Residual solvents from the purification process are also a common type of impurity.[1]
Q2: Which analytical techniques are most suitable for impurity profiling of this compound?
A2: A multi-technique approach is often the most effective for comprehensive impurity profiling.[2]
-
Gas Chromatography (GC): Ideal for analyzing volatile and semi-volatile impurities, such as residual solvents and certain by-products.[1][3][4]
-
High-Performance Liquid Chromatography (HPLC): A versatile technique for separating a wide range of non-volatile impurities.[1][2] Reversed-phase HPLC is a common starting point.
-
Mass Spectrometry (MS): When coupled with GC (GC-MS) or HPLC (LC-MS), it provides molecular weight information that is crucial for identifying unknown impurities.[1][5] High-resolution mass spectrometry (HRMS) can help in determining the elemental composition of impurities.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful tool for the definitive structural elucidation of isolated impurities.[2][6][7] 1D (¹H, ¹³C, ¹⁹F) and 2D NMR experiments can reveal detailed structural information.
Q3: How can I distinguish between isomers of this compound?
A3: Chromatographic techniques are essential for separating isomers. High-resolution capillary GC columns or specialized HPLC columns (e.g., phenyl or pentafluorophenyl) can often resolve regioisomers and diastereomers.[8][9] For enantiomers, chiral chromatography (either chiral GC or chiral HPLC) would be necessary. NMR spectroscopy, particularly 2D techniques like COSY, HSQC, and HMBC, can be used to determine the connectivity and relative stereochemistry of isolated isomers.[6]
Troubleshooting Guides
Gas Chromatography (GC) Analysis
| Problem | Possible Cause | Suggested Solution |
| Poor Peak Shape (Tailing or Fronting) | Active sites in the injector liner or column; improper column installation; sample overload.[10][11] | Use a deactivated liner; ensure a clean, square column cut and correct installation depth; reduce injection volume or dilute the sample.[12] |
| Split Peaks | Poor sample introduction; column contamination at the inlet.[11][12] | Improve injection technique (for manual injections); trim the first few centimeters of the column.[12] |
| Ghost Peaks (Peaks in a blank run) | Contamination of the syringe, injector, or carrier gas; septum bleed. | Rinse the syringe with a clean solvent; clean the injector; use high-purity gas and traps; use a high-quality, low-bleed septum. |
| Baseline Drift | Column bleed; contaminated detector.[13] | Condition the column according to the manufacturer's instructions; clean the detector. |
| Low Response | Leak in the system; incorrect detector settings; sample degradation in the injector. | Perform a leak check; verify detector gas flows and temperature; use a lower injector temperature or a faster injection. |
High-Performance Liquid Chromatography (HPLC) Analysis
| Problem | Possible Cause | Suggested Solution |
| Broad Peaks | Column degradation; high dead volume; sample solvent incompatible with the mobile phase. | Replace the column; check and tighten all fittings; dissolve the sample in the mobile phase. |
| Peak Tailing | Secondary interactions with the stationary phase; column overload. | Use a mobile phase additive (e.g., a small amount of acid or base); reduce sample concentration. |
| Unstable Baseline | Air bubbles in the system; mobile phase not properly mixed or degassed; detector lamp aging. | Degas the mobile phase; purge the pump; replace the detector lamp. |
| Poor Resolution Between Impurity and Main Peak | Mobile phase composition not optimal; incorrect column chemistry. | Optimize the mobile phase gradient or isocratic composition; try a different column (e.g., a phenyl or PFP column for halogenated compounds).[14] |
Experimental Protocols
Protocol 1: GC-MS Analysis for Volatile Impurities
This method is suitable for the detection of residual solvents and volatile by-products.
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with a suitable high-purity solvent (e.g., dichloromethane or ethyl acetate).
2. GC-MS Parameters:
| Parameter | Value |
| GC System | Agilent 8860 GC or equivalent |
| Column | Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Injector Temperature | 250 °C |
| Injection Volume | 1 µL |
| Split Ratio | 20:1 |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Oven Program | 50 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| MS System | Agilent 5977B MSD or equivalent |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Scan Range | 35-500 m/z |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
3. Data Analysis:
-
Identify peaks corresponding to potential impurities by comparing their mass spectra with a spectral library (e.g., NIST).
-
Quantify impurities using an internal or external standard method.
Protocol 2: HPLC-UV/MS for Non-Volatile Impurities
This method is suitable for detecting less volatile by-products and degradation products.
1. Sample Preparation:
-
Accurately weigh approximately 5 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with the mobile phase.
2. HPLC-UV/MS Parameters:
| Parameter | Value |
| HPLC System | Waters ACQUITY UPLC H-Class or equivalent |
| Column | Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 5% B to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| UV Detector Wavelength | 210 nm |
| MS System | Waters SQ Detector 2 or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), positive and negative modes |
| Scan Range | 100-1000 m/z |
3. Data Analysis:
-
Analyze the chromatogram for peaks other than the main this compound peak.
-
Use the mass spectral data to propose molecular weights for the unknown impurities. Further structural elucidation may require isolation and NMR analysis.[2]
Visualizations
Caption: Workflow for impurity analysis of this compound.
Caption: A systematic approach to troubleshooting analytical issues.
References
- 1. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 2. youtube.com [youtube.com]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
- 6. NMR as a Tool for Structure Elucidation of Organic Compounds Not Offered CHEM 385 [owaprod-pub.wesleyan.edu]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 11. GC Troubleshooting Guide | Gas Chromatography Troubleshooting [scioninstruments.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. HPLC separation of related halogenated aromatic, any one?? - Chromatography Forum [chromforum.org]
Validation & Comparative
A Comparative Guide to the Efficacy of 1-Fluoro-2-iodocycloheptane and Alternative Synthons in the Synthesis of Fluorinated Cycloheptane Derivatives
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a compound's metabolic stability, lipophilicity, and binding affinity. Among the various scaffolds, fluorinated cycloheptanes represent a valuable, yet synthetically challenging, structural motif. This guide provides a detailed comparison of two primary synthetic pathways starting from cycloheptene for the preparation of key intermediates like 2-fluorocycloheptylamine, a valuable building block for drug discovery.
We will objectively evaluate the efficacy of a pathway proceeding through the 1-fluoro-2-iodocycloheptane synthon against an alternative route utilizing cycloheptene oxide . The comparison is based on quantitative data for reaction yields, stereoselectivity, and the overall efficiency of each pathway. Detailed experimental protocols for key transformations are provided to support the practical application of these methods.
Synthetic Pathways Overview
Two distinct and stereochemically complementary routes for the synthesis of trans- and cis-2-fluorocycloheptylamine from cycloheptene are evaluated.
Pathway A initiates with the iodofluorination of cycloheptene. This reaction generates the key synthon, this compound. The stereochemistry of this addition is typically anti, leading to the trans isomer. Subsequent nucleophilic substitution of the iodide with an azide anion, followed by reduction, yields the target aminocycloheptane.
Pathway B begins with the epoxidation of cycloheptene to form cycloheptene oxide. Ring-opening of this epoxide with a fluoride source produces a trans-fluorohydrin. The resulting hydroxyl group can then be converted to an amine with either retention or inversion of stereochemistry, allowing access to different isomers of the final product.
Quantitative Data Comparison
The following tables summarize the typical yields and key characteristics of each synthetic pathway. Data for cycloheptene-specific reactions are used where available; otherwise, data from closely related cyclic alkenes are provided as a reasonable estimate.
Table 1: Synthesis of trans-2-Fluorocycloheptylamine
| Step | Pathway A: via this compound | Yield (%) | Pathway B: via Cycloheptene Oxide | Yield (%) |
| 1 | Iodofluorination of Cycloheptene | ~75 | Epoxidation of Cycloheptene | >95 |
| 2 | Nucleophilic Substitution with NaN₃ (Sₙ2) | ~85 | Epoxide Ring Opening with Fluoride | ~70 |
| 3 | Reduction of Azide (e.g., Staudinger) | >90 | Conversion of Alcohol to Azide (Mitsunobu) | ~80 |
| 4 | - | - | Reduction of Azide (e.g., Staudinger) | >90 |
| Overall (est.) | ~57% | ~48% |
Table 2: Synthesis of cis-2-Fluorocycloheptylamine
| Step | Pathway A: via this compound | Yield (%) | Pathway B: via Cycloheptene Oxide | Yield (%) |
| 1 | Iodofluorination of Cycloheptene | ~75 | Epoxidation of Cycloheptene | >95 |
| 2 | Sₙ2 with Acetate, Hydrolysis, Mitsunobu | <60 (multi-step) | Epoxide Ring Opening with Fluoride | ~70 |
| 3 | - | - | Conversion of Alcohol to Amine (retention) | ~75 |
| Overall (est.) | <45% | ~50% |
Experimental Protocols
Detailed methodologies for the key transformations in each pathway are provided below.
Pathway A: Key Experimental Protocols
1. Synthesis of trans-1-Fluoro-2-iodocycloheptane (Iodofluorination)
-
Reagents: Cycloheptene, Iodine (I₂), Pyridine-Poly(hydrogen fluoride) (Py·nHF), Sodium persulfate (Na₂S₂O₈), Dichloromethane (DCM).
-
Protocol: In a Teflon tube, iodine (1.0 mmol) is dissolved in DCM (2 mL). Py·nHF (30 mmol HF) is added, and the mixture is stirred for 15 minutes at room temperature. Sodium persulfate (1.0 mmol) is then added, followed by an additional 1 mL of DCM. Cycloheptene (1.0 mmol) is added, and the mixture is stirred for 24 hours. The reaction is quenched with saturated aqueous solutions of NaHCO₃ and Na₂SO₃. The product is extracted with DCM, dried over anhydrous Na₂SO₄, and purified by column chromatography.[1]
2. Synthesis of cis-1-Azido-2-fluorocycloheptane (Nucleophilic Substitution)
-
Reagents: trans-1-Fluoro-2-iodocycloheptane, Sodium azide (NaN₃), Dimethylformamide (DMF).
-
Protocol: To a solution of trans-1-fluoro-2-iodocycloheptane (1.0 mmol) in anhydrous DMF (5 mL), sodium azide (1.5 mmol) is added. The mixture is heated to 60 °C and stirred for 12 hours. After cooling to room temperature, the reaction mixture is diluted with water and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by column chromatography.
3. Synthesis of cis-2-Fluorocycloheptylamine (Azide Reduction)
-
Reagents: cis-1-Azido-2-fluorocycloheptane, Triphenylphosphine (PPh₃), Tetrahydrofuran (THF), Water.
-
Protocol (Staudinger Reduction): To a solution of cis-1-azido-2-fluorocycloheptane (1.0 mmol) in THF (10 mL), triphenylphosphine (1.1 mmol) is added. The mixture is stirred at room temperature for 8 hours. Water (5 mmol) is then added, and the mixture is refluxed for 4 hours. The solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the primary amine.[2][3]
Pathway B: Key Experimental Protocols
1. Synthesis of Cycloheptene Oxide (Epoxidation)
-
Reagents: Cycloheptene, meta-Chloroperoxybenzoic acid (m-CPBA), Dichloromethane (DCM).
-
Protocol: Cycloheptene (1.0 mmol) is dissolved in DCM (10 mL) and cooled to 0 °C in an ice bath. m-CPBA (1.1 mmol) is added portion-wise over 10 minutes. The reaction is stirred at 0 °C for 1 hour and then allowed to warm to room temperature for an additional 2 hours. The reaction mixture is washed with a saturated aqueous solution of NaHCO₃ and then with brine. The organic layer is dried over anhydrous Na₂SO₄ and concentrated to give the crude epoxide, which is often used without further purification.
2. Synthesis of trans-2-Fluorocycloheptanol (Epoxide Ring Opening)
-
Reagents: Cycloheptene oxide, Potassium bifluoride (KHF₂), Tetrabutylammonium fluoride (TBAF).
-
Protocol: In a flask, cycloheptene oxide (1.0 mmol) is dissolved in a mixture of THF and water (4:1, 5 mL). KHF₂ (2.0 mmol) and a catalytic amount of TBAF are added. The mixture is heated to 80 °C and stirred for 12 hours. After cooling, the mixture is diluted with water and extracted with ethyl acetate. The organic layer is dried over Na₂SO₄ and concentrated. The product is purified by column chromatography.
3. Synthesis of cis-1-Azido-2-fluorocycloheptane (Mitsunobu Reaction)
-
Reagents: trans-2-Fluorocycloheptanol, Triphenylphosphine (PPh₃), Diisopropyl azodicarboxylate (DIAD), Diphenylphosphoryl azide (DPPA).
-
Protocol: A solution of trans-2-fluorocycloheptanol (1.0 mmol) and triphenylphosphine (1.5 mmol) in anhydrous THF (10 mL) is cooled to 0 °C. DIAD (1.5 mmol) is added dropwise, and the mixture is stirred for 20 minutes. DPPA (1.2 mmol) is then added, and the reaction is allowed to warm to room temperature and stirred for 16 hours. The solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the azide with inverted stereochemistry.[2][4][5][6][7]
Visualization of Synthetic Workflows
The following diagrams illustrate the logical flow of the two competing synthetic pathways.
References
- 1. Ring Opening of Epoxides with [18F]FeF Species to Produce [18F]Fluorohydrin PET Imaging Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. glaserr.missouri.edu [glaserr.missouri.edu]
- 3. Volume # 4(113), July - August 2017 — "Fluorination of some functionalized cycloalkenes through epoxidation and oxirane opening with Deoxofluor or XtalFluor-E" [notes.fluorine1.ru]
- 4. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 5. Mitsunobu Reaction [organic-chemistry.org]
- 6. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Alcohol to Azide - Common Conditions [commonorganicchemistry.com]
Unraveling the Conformation of Cycloheptane Derivatives: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, understanding the three-dimensional structure of molecules is paramount for predicting their activity and designing new therapeutic agents. The seven-membered cycloheptane ring, a common scaffold in natural products and pharmaceuticals, presents a significant analytical challenge due to its inherent flexibility. This guide provides a comparative analysis of X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and computational modeling for the conformational analysis of cycloheptane derivatives, with a focus on halogenated analogues.
While a direct X-ray crystallographic analysis of 1-Fluoro-2-iodocycloheptane is not publicly available, this guide leverages data from closely related substituted cycloheptanes and other seven-membered ring systems to compare the strengths and limitations of key analytical methods. The choice of analytical technique can profoundly influence the structural insights gained, and often, a combination of methods provides the most comprehensive understanding.
Comparative Analysis of Analytical Techniques
The determination of a molecule's conformation, particularly for flexible rings like cycloheptane, is not always straightforward. X-ray crystallography provides a definitive solid-state structure, while NMR spectroscopy offers insights into the dynamic conformational equilibria in solution. Computational modeling, in turn, can explore the potential energy landscape and predict the relative stabilities of different conformers.
| Feature | X-ray Crystallography | NMR Spectroscopy | Computational Modeling |
| Sample Phase | Solid (single crystal) | Liquid (solution) | In silico |
| Information Obtained | Precise 3D atomic coordinates, bond lengths, bond angles, torsion angles, crystal packing information. Provides a static picture of the lowest energy conformer in the solid state. | Information about the time-averaged conformation in solution, conformational dynamics (e.g., ring flipping), through-bond and through-space atomic connectivity, and relative stereochemistry. | Prediction of stable conformers, relative energies, rotational barriers, and geometric parameters (bond lengths, angles, dihedrals). |
| Strengths | Unambiguous determination of the solid-state structure.[1] | Provides information about the behavior of the molecule in a more biologically relevant environment (solution). Can characterize dynamic processes. | Allows for the exploration of the entire conformational space, including transition states, which may be inaccessible experimentally. |
| Limitations | Requires a high-quality single crystal, which can be challenging to obtain. The solid-state conformation may not be the same as the conformation in solution. | The observed data is an average of all conformations present at equilibrium, which can complicate the interpretation for very flexible molecules. | The accuracy of the results is highly dependent on the level of theory and force field used. Results require experimental validation. |
Case Study: Conformational Analysis of Substituted ε-Caprolactams
A study on substituted ε-caprolactams, which feature a seven-membered ring similar to cycloheptane, highlights the complementary nature of X-ray crystallography and NMR spectroscopy.[2] The researchers found that while X-ray crystallography provided the precise solid-state conformation, NMR spectroscopy revealed the presence of multiple interconverting chair forms in solution.[2]
For instance, a BOC-protected caprolactam was found to exist in a conformation with an axial C-6 ester group in the solid state, as determined by X-ray crystallography.[2] However, NMR analysis in solution showed an equilibrium between two chair forms, with the axial conformer being the major species (70%) and the equatorial conformer also present (30%).[2] This demonstrates that the solid-state structure represents only one of the accessible conformations in solution.
| Compound | Method | Key Conformational Finding |
| BOC-protected caprolactam | X-ray Crystallography | Single chair conformation with C-6 ester in an axial position.[2] |
| BOC-protected caprolactam | NMR Spectroscopy | Equilibrium between two chair forms: 70% with axial C-6 ester and 30% with equatorial C-6 ester.[2] |
| cis-dithiocarbamate substituted caprolactam | X-ray & NMR | A single chair form with both substituents in equatorial positions.[2] |
| trans-dithiocarbamate substituted caprolactam | NMR Spectroscopy | A 1:1 equilibrium between two interconverting chair conformations where substituents occupy axial and equatorial positions.[2] |
Experimental Protocols
Single-Crystal X-ray Diffraction
This protocol outlines the general steps for the structural determination of a small organic molecule.
-
Crystallization: High-quality single crystals of the target compound are grown. Common techniques include slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution. The goal is to obtain a crystal of sufficient size and quality (typically >0.1 mm in all dimensions) with no significant internal imperfections.[3]
-
Data Collection: A suitable crystal is mounted on a goniometer in an X-ray diffractometer. The crystal is cooled, typically to 100 K, to minimize thermal vibrations. The crystal is then irradiated with a monochromatic X-ray beam and rotated. The diffracted X-rays are detected by an area detector, and their intensities and positions are recorded at various crystal orientations.[3]
-
Structure Solution: The collected diffraction data is processed to determine the unit cell parameters and space group. The phase problem is then solved using direct methods or Patterson methods to generate an initial electron density map.
-
Structure Refinement: An atomic model is built into the electron density map. The model is then refined by least-squares methods to improve the agreement between the observed diffraction data and the data calculated from the model. This process refines the atomic positions, and thermal parameters.
-
Validation: The final structure is validated using various crystallographic metrics to ensure its quality and accuracy.
Conformational Analysis by NMR Spectroscopy
This protocol describes the general workflow for determining the conformation of a cyclic molecule in solution.
-
Sample Preparation: A solution of the purified compound is prepared in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) at a concentration typically ranging from 1 to 10 mg/mL.
-
1D NMR Spectra Acquisition: ¹H and ¹³C NMR spectra are acquired to confirm the chemical structure and purity of the compound.
-
2D NMR Spectra Acquisition: A suite of 2D NMR experiments is performed to aid in the assignment of proton and carbon signals and to obtain conformational information.
-
COSY (Correlation Spectroscopy): Identifies scalar-coupled protons, revealing the connectivity of the carbon skeleton.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons separated by two or three bonds, aiding in the assignment of quaternary carbons and piecing together molecular fragments.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Detects through-space interactions between protons that are close to each other (typically < 5 Å), providing crucial information about the relative stereochemistry and conformation.
-
-
Data Analysis:
-
Chemical Shift Analysis: The chemical shifts of protons and carbons can provide clues about their local electronic environment and, in some cases, their axial or equatorial disposition.
-
Coupling Constant Analysis: The magnitude of ³J(H,H) coupling constants, determined from high-resolution ¹H NMR spectra, is related to the dihedral angle between the coupled protons via the Karplus equation. This allows for the determination of torsional angles within the ring.
-
NOE/ROE Analysis: The presence and intensity of NOE or ROE cross-peaks are used to establish through-space proximities between protons, which helps to define the overall shape and conformation of the molecule.
-
-
Conformational Modeling: The experimental NMR data (coupling constants and NOE-derived distance restraints) are often used in conjunction with computational modeling to generate and validate a 3D model of the molecule in solution.
Computational Conformational Analysis
This protocol outlines the general steps for the in silico analysis of molecular conformation.
-
Initial Structure Generation: A 2D or 3D structure of the molecule is drawn using molecular editing software.
-
Conformational Search: A systematic or stochastic conformational search is performed to generate a wide range of possible conformations. This can be achieved using methods like molecular mechanics force fields.
-
Geometry Optimization and Energy Calculation: The geometries of the generated conformers are optimized, and their relative energies are calculated using quantum mechanical methods, such as Density Functional Theory (DFT). This provides a more accurate description of the electronic structure and energetics.
-
Frequency Analysis: Vibrational frequency calculations are performed on the optimized geometries to confirm that they represent true energy minima (no imaginary frequencies) and to calculate thermodynamic properties.
-
Analysis of Results: The optimized geometries of the low-energy conformers are analyzed to determine their ring conformations (e.g., chair, boat, twist-boat), the positions of substituents (axial vs. equatorial), and key geometric parameters. The relative populations of the conformers at a given temperature can be estimated from their calculated free energies.
Visualizing the X-ray Crystallography Workflow
The following diagram illustrates the key stages involved in determining a molecular structure using single-crystal X-ray diffraction.
References
In-depth Analysis of Compounds Derived from 1-Fluoro-2-iodocycloheptane Reveals a Gap in Current Biological Activity Screening Data
A comprehensive review of publicly available scientific literature and bioactivity databases indicates a significant lack of published research on the biological activity of compounds derived from 1-Fluoro-2-iodocycloheptane. Despite the growing interest in fluorinated and halogenated scaffolds in medicinal chemistry, this specific cycloheptane derivative and its analogues appear to be an underexplored area of research. As a result, a direct comparison guide with quantitative experimental data is not feasible at this time.
While specific data for the requested compounds is unavailable, this guide will provide a broader context on the importance of fluorine and iodine in drug discovery, along with generalized experimental protocols and workflows relevant to the biological screening of novel chemical entities. This information is intended to serve as a foundational resource for researchers interested in exploring the potential of halogenated cycloalkane derivatives.
The Role of Fluorine and Halogens in Modern Drug Design
The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance a variety of properties. Fluorine's high electronegativity and small size can significantly alter a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. These modifications can lead to improved pharmacokinetic and pharmacodynamic profiles. Similarly, other halogens like iodine can be used to modulate a compound's size, lipophilicity, and potential for halogen bonding, which can influence protein-ligand interactions.
General Experimental Protocols for Biological Activity Screening
The following outlines a typical workflow for the initial biological screening of novel compounds, which would be applicable to derivatives of this compound should they be synthesized.
1. Primary High-Throughput Screening (HTS):
-
Objective: To rapidly assess the biological activity of a large number of compounds against a specific target (e.g., enzyme, receptor, cell line).
-
Methodology: Compounds are typically tested at a single high concentration in miniaturized assays (e.g., 384-well or 1536-well plates). The assay readout is designed to detect a change in a biological process, such as enzyme inhibition, receptor binding, or cell viability.
2. Dose-Response and Potency Determination (IC50/EC50):
-
Objective: To determine the potency of active compounds identified in the primary screen.
-
Methodology: "Hit" compounds are subjected to serial dilutions and tested in the same assay to generate a dose-response curve. The half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) is then calculated from this curve.
3. Secondary and Orthogonal Assays:
-
Objective: To confirm the activity of hits in a different assay format and to rule out false positives.
-
Methodology: This may involve using a different detection technology or a more physiologically relevant assay. For example, a compound that inhibits a purified enzyme in a biochemical assay might be tested in a cell-based assay to assess its activity in a more complex biological environment.
4. Selectivity and Off-Target Profiling:
-
Objective: To assess the specificity of a compound for its intended target.
-
Methodology: Active compounds are tested against a panel of related targets (e.g., other kinases, receptors) to determine their selectivity profile. Broad-spectrum activity may indicate potential for off-target effects.
5. In Vitro ADME/Tox Profiling:
-
Objective: To evaluate the preliminary absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of lead compounds.
-
Methodology: A panel of in vitro assays is used to assess properties such as metabolic stability in liver microsomes, plasma protein binding, cell permeability (e.g., Caco-2 assay), and cytotoxicity in various cell lines.
Visualizing the Drug Discovery Workflow
The following diagrams illustrate a generalized workflow for biological activity screening and a hypothetical signaling pathway that could be investigated.
A Comparative Guide to the Synthetic Routes of 1-Fluoro-2-iodocycloheptane
For Researchers, Scientists, and Drug Development Professionals
The synthesis of vicinal fluoro-iodo alkanes, such as 1-fluoro-2-iodocycloheptane, provides valuable building blocks in medicinal chemistry and materials science. The presence of both a fluorine atom and an iodine atom on adjacent carbons offers unique opportunities for further functionalization. This guide provides a comparative analysis of two prominent synthetic methodologies for the preparation of this compound from cycloheptene, offering insights into their reaction conditions, performance, and experimental protocols.
Comparative Data of Synthetic Routes
The following table summarizes the key quantitative data for two distinct methods for the synthesis of this compound. Method 1 employs an iodine-mediated fluorination with a persulfate oxidant, while Method 2 utilizes N-iodosuccinimide as the iodine source.
| Parameter | Method 1: Iodine/Persulfate | Method 2: N-Iodosuccinimide |
| Starting Material | Cycloheptene | Cycloheptene |
| Reagents | I₂, K₂S₂O₈, HF-Pyridine | N-Iodosuccinimide, HF-Pyridine |
| Solvent | Dichloromethane (DCM) | Dichloromethane (DCM) |
| Temperature | Room Temperature | 0 °C to Room Temperature |
| Reaction Time | 1 - 24 hours | 2 - 6 hours |
| Yield | High (typically >70%) | Good to High (typically 60-85%) |
| Stereoselectivity | anti-addition | anti-addition |
Visualizing the Synthetic Pathways
The following diagram illustrates the logical relationship between the starting material and the target compound via the two compared synthetic routes.
Caption: Comparison of two synthetic routes to this compound.
Experimental Protocols
Method 1: Iodine-Mediated Fluorination with Potassium Persulfate
This method, adapted from the work of Kitamura and colleagues, provides an efficient route for the iodofluorination of alkenes under mild conditions.[1][2][3][4] The reaction is proposed to proceed through the in-situ formation of iodine monofluoride (IF).[1][2]
Materials:
-
Cycloheptene
-
Iodine (I₂)
-
Potassium persulfate (K₂S₂O₈)
-
Hydrogen fluoride-pyridine complex (HF-Pyridine, ~70% HF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium sulfite (Na₂SO₃) solution
-
Saturated aqueous sodium chloride (NaCl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Teflon reaction vessel
Procedure:
-
To a Teflon reaction vessel charged with a magnetic stir bar, add iodine (1.0 mmol) and dichloromethane (2 mL).
-
Carefully add HF-Pyridine (30 mmol of HF) to the mixture and stir for 15 minutes at room temperature.
-
Add potassium persulfate (1.0 mmol) to the reaction mixture.
-
Add cycloheptene (1.0 mmol) to the vessel and continue stirring at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction time can vary from 1 to 24 hours depending on the substrate.
-
Upon completion, quench the reaction by carefully adding saturated aqueous NaHCO₃ solution, followed by saturated aqueous Na₂SO₃ solution until the iodine color disappears.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers and wash with saturated aqueous NaCl solution.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Method 2: Iodofluorination using N-Iodosuccinimide and HF-Pyridine
This method utilizes the commercially available and easy-to-handle N-iodosuccinimide (NIS) as the electrophilic iodine source in combination with a fluoride source.[5][6][7] This approach is a common strategy for halofluorination reactions.[6]
Materials:
-
Cycloheptene
-
N-Iodosuccinimide (NIS)
-
Hydrogen fluoride-pyridine complex (HF-Pyridine, ~70% HF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium chloride (NaCl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Plastic or Teflon reaction vessel
Procedure:
-
In a plastic or Teflon reaction vessel equipped with a magnetic stir bar and under a nitrogen atmosphere, dissolve N-iodosuccinimide (1.2 mmol) in dichloromethane (10 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add HF-Pyridine (2.5 mmol) to the stirred solution.
-
Add a solution of cycloheptene (1.0 mmol) in dichloromethane (2 mL) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring the reaction by TLC.
-
After the reaction is complete, carefully pour the mixture into a stirred solution of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃.
-
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (2 x 15 mL).
-
Combine the organic extracts and wash with saturated aqueous NaCl solution.
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent in vacuo.
-
The resulting crude product can be purified by flash column chromatography on silica gel to yield pure this compound.
References
- 1. Iodine-Mediated Fluorination of Alkenes with an HF Reagent: Regioselective Synthesis of 2-Fluoroalkyl Iodides [organic-chemistry.org]
- 2. Convenient Iodofluorination of Alkenes - ChemistryViews [chemistryviews.org]
- 3. researchgate.net [researchgate.net]
- 4. Iodine-Mediated Fluorination of Alkenes with an HF Reagent: Regioselective Synthesis of 2-Fluoroalkyl Iodides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemrevlett.com [chemrevlett.com]
- 6. researchgate.net [researchgate.net]
- 7. N-Iodosuccinimide (NIS) [organic-chemistry.org]
Reactivity comparison between 1-Fluoro-2-iodocycloheptane and 1-Fluoro-2-iodocyclohexane
A Comparative Guide for Researchers in Synthetic Chemistry and Drug Development
The nuanced interplay of stereochemistry and ring strain significantly governs the reactivity of cyclic organic molecules. This guide provides a detailed comparative analysis of the reactivity of 1-Fluoro-2-iodocycloheptane and 1-Fluoro-2-iodocyclohexane, two structurally similar yet conformationally distinct vicinal halo-iodocycloalkanes. Understanding their differential reactivity is crucial for medicinal chemists and synthetic organic chemists in designing novel molecular entities and optimizing reaction pathways. This comparison is based on established principles of conformational analysis and reaction mechanisms, supported by analogous experimental observations in related cyclic systems.
At a Glance: Key Reactivity Differences
| Feature | 1-Fluoro-2-iodocyclohexane | This compound |
| Dominant Conformation | Rigid Chair Conformation | Flexible Twist-Chair/Twist-Boat Conformations |
| Predicted Major Reaction | E2 Elimination | E2 Elimination / SN2 Substitution |
| Relative Reactivity (Predicted) | Generally Slower | Generally Faster |
| Key Influencing Factors | Strict stereoelectronic requirements for E2 (diaxial arrangement), A-values of substituents. | Lower torsional strain, greater flexibility allowing for easier attainment of reactive conformations. |
Theoretical Framework: The Role of Conformation and Ring Strain
The reactivity of cycloalkanes is intrinsically linked to their conformational preferences and the inherent strain within the ring system. Cyclohexane derivatives exist predominantly in a stable chair conformation, which minimizes both angle and torsional strain. However, this rigidity imposes strict stereoelectronic requirements for reactions like the E2 elimination, which necessitates an anti-periplanar arrangement of the leaving group and a β-hydrogen. This translates to a diaxial orientation of these two groups in the chair conformation.
In contrast, cycloheptane is a more flexible ring system, adopting a variety of twist-chair and twist-boat conformations of similar energy. This flexibility allows for a more facile attainment of the necessary geometry for reactions, often leading to enhanced reactivity compared to their six-membered ring counterparts.
Reactivity Analysis: A Deeper Dive
1-Fluoro-2-iodocyclohexane: A Tale of Two Isomers
The reactivity of 1-Fluoro-2-iodocyclohexane is highly dependent on the stereochemical relationship between the fluorine and iodine atoms (cis or trans).
-
Trans-1-Fluoro-2-iodocyclohexane: In the most stable diequatorial conformation of the trans isomer, neither the iodine (the better leaving group) nor the fluorine has an axial β-hydrogen available for an E2 elimination. For the E2 reaction to occur, the molecule must adopt the much less stable diaxial conformation. The energy barrier to achieve this conformation will significantly hinder the reaction rate.
-
Cis-1-Fluoro-2-iodocyclohexane: The cis isomer exists in two rapidly interconverting chair conformations, each with one axial and one equatorial substituent. In the conformation where iodine is axial, there is an adjacent axial hydrogen, fulfilling the requirement for E2 elimination. Therefore, the cis isomer is expected to undergo E2 elimination more readily than the trans isomer.
This compound: The Advantage of Flexibility
The cycloheptane ring's inherent flexibility means that the energetic cost of achieving the required anti-periplanar geometry for an E2 elimination is lower than in the cyclohexane system. The various twist-chair and twist-boat conformations can more easily accommodate the necessary spatial arrangement of the iodine and a β-hydrogen, leading to a predicted faster overall reaction rate for both cis and trans isomers compared to their cyclohexane analogs.
Experimental Protocols: A General Approach to E2 Elimination
Objective: To synthesize cycloheptene or cyclohexene via dehydrohalogenation of the corresponding 1-Fluoro-2-iodocycloalkane.
Materials:
-
1-Fluoro-2-iodocycloalkane (1 equivalent)
-
Potassium tert-butoxide (KOtBu) (1.5 equivalents)
-
Anhydrous tert-butanol (solvent)
-
Anhydrous diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
A solution of 1-Fluoro-2-iodocycloalkane in anhydrous tert-butanol is prepared in a round-bottom flask under an inert atmosphere.
-
The solution is cooled to 0°C in an ice bath.
-
Potassium tert-butoxide is added portion-wise to the stirred solution over 15 minutes.
-
The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. Reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched by the addition of water.
-
The aqueous layer is extracted with diethyl ether (3 x 20 mL).
-
The combined organic layers are washed with saturated aqueous sodium bicarbonate solution and then with brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product (cyclohexene or cycloheptene) can be purified by distillation.
Visualizing Reaction Pathways
To illustrate the conformational requirements and reaction pathways, the following diagrams are provided.
Figure 1. E2 elimination pathways for trans and cis-1-Fluoro-2-iodocyclohexane, highlighting the required conformational changes.
Figure 2. A logical diagram illustrating the predicted relative reactivity based on ring flexibility and transition state energy.
Conclusion
The comparative analysis of this compound and 1-Fluoro-2-iodocyclohexane underscores the profound impact of conformational constraints on chemical reactivity. The greater flexibility of the seven-membered ring is predicted to result in a faster reaction rate for elimination and substitution reactions compared to the more rigid six-membered ring system. For 1-Fluoro-2-iodocyclohexane, the cis isomer is expected to be more reactive towards E2 elimination than the trans isomer due to the more favorable accessibility of the required diaxial conformation. These theoretical considerations provide a valuable framework for predicting reaction outcomes and designing synthetic strategies involving these and related cyclic compounds. Further experimental studies are warranted to provide quantitative data to validate these predictions.
Computational Modeling for Predicting the Reactivity of 1-Fluoro-2-iodocycloheptane: A Comparative Guide
Introduction
1-Fluoro-2-iodocycloheptane is an intriguing molecule for synthetic chemists and drug development professionals due to the unique reactivity conferred by the vicinal fluorine and iodine substituents. The high polarizability and weakness of the carbon-iodine bond, combined with the strong electron-withdrawing nature of fluorine, suggest a propensity for reactions involving electrophilic iodine, such as the formation of halonium ions.[1][2] Understanding and predicting the reactivity of this and similar compounds is crucial for their effective application in organic synthesis.[3][4][5]
Computational modeling provides a powerful tool to investigate the electronic structure, stability, and reaction pathways of such reactive species, offering insights that can guide experimental design.[6] This guide compares various computational approaches for predicting the reactivity of this compound, with a focus on methods suitable for studying halonium ion intermediates.
Computational Models for Reactivity Prediction
The reactivity of this compound is likely dominated by the formation of a cyclic iodonium ion, a type of halonium ion.[1][7] The positive charge on these ions makes them exceptionally strong halogen-bond donors.[1][8] Computational methods, particularly Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), are well-suited to model these systems.[9][10]
Key Computational Approaches:
-
Density Functional Theory (DFT): A popular method that balances computational cost and accuracy. The choice of functional is critical for reliable predictions.
-
Ab Initio Methods (e.g., MP2): These methods are based on first principles and can offer higher accuracy than DFT, albeit at a greater computational expense.
The selection of an appropriate functional and basis set is paramount for obtaining meaningful results. For halonium ions, functionals that perform well in describing non-covalent interactions and charge transfer are often preferred.[1][8]
Comparison of Computational Predictions
A critical aspect of evaluating computational models is to benchmark their predictions against experimental data or higher-level theoretical calculations. For halonium ions, properties such as NMR chemical shifts and interaction energies are often used for comparison.[1][8]
Table 1: Performance of DFT Functionals in Predicting NMR Chemical Shifts for [N–I–N]⁺ Halogen-Bond Complexes
| Functional | 1H RMSD (ppm) | 13C RMSD (ppm) | 15N RMSD (ppm) |
| M06 | Good | Good | Excellent (7.94) |
| B3LYP | Good | Good | Moderate |
| CAM-B3LYP | Good | Good | Moderate |
| LC-ωPBE | Good | Good | Moderate |
| ωB97X-D | Good | Good | Moderate |
| LC-TPSS | Good | Good | Excellent (7.04) |
| M06-2X | Poor | Poor | Poor |
| M06-HF | Poor | Poor | Poor |
Data adapted from studies on similar halonium ion complexes.[1][8] RMSD (Root Mean Square Deviation) indicates the deviation from experimental values.
Table 2: Comparison of Theoretical Methods for Geometry Optimizations of Halonium Ions
| Method | Level of Theory | Key Features |
| DFT | B3LYP | Good balance of accuracy and computational cost for geometry optimizations.[9][10] |
| Ab Initio | MP2 | Often provides more accurate results than DFT for systems with significant electron correlation, but is more computationally intensive.[1][9][10] |
Experimental Protocols
To validate the computational predictions, experimental studies are essential. Key experiments would involve reacting this compound with various nucleophiles and analyzing the reaction kinetics and product distribution.
General Protocol for Reactivity Studies:
-
Reactant Preparation: Dissolve this compound and the chosen nucleophile in a suitable aprotic solvent (e.g., acetonitrile, dichloromethane) under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Monitoring: Maintain the reaction at a constant temperature and monitor its progress over time using techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Product Isolation and Characterization: Once the reaction is complete, quench the reaction and isolate the product(s) using standard workup and purification techniques (e.g., extraction, chromatography). Characterize the purified products using spectroscopic methods (NMR, Mass Spectrometry, IR).
-
Kinetic Analysis: To determine reaction rates, aliquots can be taken from the reaction mixture at different time points and analyzed quantitatively. This data can then be used to determine the rate law and activation parameters of the reaction.
Visualizing Computational Workflows and Reaction Pathways
Computational Workflow for Reactivity Prediction
References
- 1. Halogen Bond of Halonium Ions: Benchmarking DFT Methods for the Description of NMR Chemical Shifts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Hypervalent organoiodine compounds: from reagents to valuable building blocks in synthesis [ouci.dntb.gov.ua]
- 4. Iodine(III)-Based Hypervalent Iodine Electrophiles in Organic Synthesis [ouci.dntb.gov.ua]
- 5. researchgate.net [researchgate.net]
- 6. Computational Chemistry and Molecular Modeling Techniques for the Study of Micropeptin EI-964: Insights into Its Chemical Reactivity and Potential Pharmaceutical Properties [scirp.org]
- 7. On the synthesis and structure of reactive halonium ions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. apps.dtic.mil [apps.dtic.mil]
- 10. preprints.org [preprints.org]
Safety Operating Guide
Proper Disposal of 1-Fluoro-2-iodocycloheptane: A Step-by-Step Guide
For Researchers, Scientists, and Drug Development Professionals
The proper disposal of 1-Fluoro-2-iodocycloheptane is critical for maintaining a safe laboratory environment and ensuring regulatory compliance. As a halogenated organic compound, it requires specific handling procedures to mitigate risks to personnel and the environment. This guide provides essential, step-by-step instructions for the safe disposal of this compound and associated waste, aligning with best practices for laboratory safety and chemical management.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, chemical-resistant gloves, and a lab coat. All handling of this compound and its waste should be conducted within a certified chemical fume hood to minimize inhalation exposure.
Step-by-Step Disposal Protocol
-
Segregation of Waste: The cardinal rule for the disposal of this compound is strict segregation from non-halogenated organic waste.[1][2][3] Due to the presence of fluorine and iodine, this compound is classified as a halogenated organic waste.[1][3][4] Mixing halogenated and non-halogenated waste streams can lead to complex and costly disposal procedures.[3]
-
Selection of Waste Container:
-
Labeling of Waste Container:
-
Waste Accumulation:
-
Carefully transfer the this compound waste into the designated container.
-
Keep the waste container closed at all times, except when adding waste.[4][5]
-
Store the waste container in a designated satellite accumulation area within the laboratory.[4]
-
Ensure the storage area is cool, dry, and well-ventilated.[4][5]
-
-
Prohibited Mixtures: Do not mix this compound waste with the following:
-
Request for Disposal:
-
Once the waste container is nearly full (approximately 75% capacity), arrange for its disposal through your institution's Environmental Health and Safety (EHS) department.[4]
-
Follow your institution's specific procedures for waste pickup and documentation.
-
Data for Waste Stream Management
To ensure proper documentation and disposal, maintain a clear record of the waste stream containing this compound. The following table should be completed for each waste container.
| Parameter | Description |
| Waste Stream Name | Halogenated Organic Liquid Waste |
| Primary Constituent | This compound |
| Other Constituents | List all other chemicals in the waste |
| Approximate % | Provide percentages for each constituent |
| Hazards | Flammable, Toxic |
| Container Type | Chemically resistant bottle with screw cap |
| Generation Date | Date the first waste was added |
| Generator Name | Name of the responsible individual |
| Location | Laboratory number and building |
Experimental Workflow and Disposal Logic
The following diagrams illustrate the decision-making process for waste segregation and the overall workflow for the proper disposal of this compound.
Caption: Disposal Workflow for this compound
Caption: Waste Segregation Decision Tree
References
Comprehensive Safety and Handling Guide for 1-Fluoro-2-iodocycloheptane
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures for handling 1-Fluoro-2-iodocycloheptane. The information is synthesized from safety data sheets of analogous halogenated cycloalkanes to ensure a high standard of laboratory safety.
Hazard Identification and Personal Protective Equipment
| Personal Protective Equipment (PPE) | Specifications | Purpose |
| Eye Protection | Chemical splash goggles meeting EN166 or OSHA 29 CFR 1910.133 standards. | Protects eyes from splashes of the chemical. |
| Hand Protection | Nitrile or neoprene gloves (minimum 0.11 mm thickness). Inspect gloves for integrity before each use. | Prevents skin contact and potential irritation or absorption. |
| Body Protection | Chemical-resistant lab coat, fully buttoned. | Protects against incidental splashes and contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated laboratory fume hood. If ventilation is inadequate, a NIOSH/MSHA approved respirator may be necessary. | Minimizes inhalation of potentially harmful vapors. |
| Foot Protection | Closed-toe shoes made of a chemically resistant material. | Protects feet from spills. |
Operational Plan for Safe Handling
Adherence to a strict operational protocol is crucial for minimizing risks associated with handling this compound.
Experimental Protocol for Handling:
-
Preparation:
-
Ensure a chemical fume hood is operational and the sash is at the appropriate height.
-
Verify that an eyewash station and safety shower are accessible and unobstructed.[1]
-
Assemble all necessary equipment and reagents before introducing this compound to the work area.
-
Don all required personal protective equipment as detailed in the table above.
-
-
Handling:
-
Conduct all manipulations of this compound within the fume hood to mitigate inhalation exposure.
-
Ground all equipment to prevent static discharge, which could be an ignition source.[1]
-
Avoid contact with skin and eyes. In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.
-
Keep containers tightly closed when not in use to prevent the release of vapors.
-
-
Post-Handling:
-
Decontaminate all surfaces and equipment that may have come into contact with the chemical.
-
Remove and dispose of contaminated gloves and other disposable PPE in a designated hazardous waste container.
-
Wash hands thoroughly with soap and water after completing work.
-
Disposal Plan
Proper disposal of this compound and its contaminated materials is critical to prevent environmental contamination.
| Waste Stream | Disposal Procedure |
| Unused or Waste this compound | Collect in a clearly labeled, sealed, and appropriate hazardous waste container. Dispose of through a licensed chemical waste disposal company. |
| Contaminated Labware (e.g., glassware, pipette tips) | Rinse with a suitable solvent (e.g., acetone) in a fume hood. Collect the rinseate as hazardous waste. The cleaned labware can then be washed normally. Heavily contaminated items should be disposed of as solid hazardous waste. |
| Contaminated PPE (e.g., gloves, absorbent pads) | Place in a designated, sealed hazardous waste bag or container for solid chemical waste. |
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
